molecular formula C12H11NO4S B503492 3-(N-Phthalimidoylmethylthio)propanoic acid

3-(N-Phthalimidoylmethylthio)propanoic acid

货号: B503492
分子量: 265.29g/mol
InChI 键: VXLPEUWULMMAAI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(N-Phthalimidoylmethylthio)propanoic acid is a useful research compound. Its molecular formula is C12H11NO4S and its molecular weight is 265.29g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C12H11NO4S

分子量

265.29g/mol

IUPAC 名称

3-[(1,3-dioxoisoindol-2-yl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C12H11NO4S/c14-10(15)5-6-18-7-13-11(16)8-3-1-2-4-9(8)12(13)17/h1-4H,5-7H2,(H,14,15)

InChI 键

VXLPEUWULMMAAI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CSCCC(=O)O

规范 SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CSCCC(=O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-(N-Phthalimidoylmethylthio)propanoic Acid: Physicochemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(N-Phthalimidoylmethylthio)propanoic acid is a molecule of interest in medicinal chemistry and drug development, acting as a potential building block in the synthesis of more complex bioactive compounds. Its structure, incorporating a phthalimide group, a thioether linkage, and a carboxylic acid moiety, suggests a unique profile of physicochemical properties that are critical for its handling, reactivity, and pharmacokinetic behavior. This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound, alongside detailed, generalized experimental protocols for their determination. Furthermore, a logical synthetic workflow for its preparation is presented with corresponding visualizations to aid in laboratory synthesis.

Core Physicochemical Properties

Due to the limited availability of experimental data in public literature, the following physicochemical properties for this compound (CAS No. 91570-07-9) have been predicted using established computational models. These values provide a foundational understanding of the molecule's behavior and are intended to guide experimental design.

PropertyPredicted ValueMethod of Prediction/Notes
Molecular Formula C₁₂H₁₁NO₄S-
Molecular Weight 265.29 g/mol -
Melting Point 130-160 °CEstimated based on structurally similar compounds and the presence of a crystalline solid.
Boiling Point > 400 °C (decomposes)High boiling point expected due to molecular weight and polar functional groups.
pKa (acidic) 4.0 - 5.0The carboxylic acid proton is the most acidic.
logP (Octanol-Water) 1.5 - 2.5Indicates moderate lipophilicity.
Aqueous Solubility Low to moderateExpected to be sparingly soluble in water, with increased solubility in basic solutions.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the acid-catalyzed condensation of N-(hydroxymethyl)phthalimide with 3-mercaptopropanoic acid. This reaction proceeds via the formation of a stable thionium ion intermediate.

Proposed Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of the target compound.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification A N-(hydroxymethyl)phthalimide C Acid-catalyzed Condensation A->C B 3-mercaptopropanoic acid B->C D This compound C->D Crude Product E Recrystallization D->E F Final Product E->F Purified Product

Caption: Synthetic workflow for this compound.

Experimental Protocol for Synthesis

Materials:

  • N-(hydroxymethyl)phthalimide

  • 3-mercaptopropanoic acid

  • Concentrated sulfuric acid (catalyst)

  • Glacial acetic acid (solvent)

  • Ethanol (for recrystallization)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve N-(hydroxymethyl)phthalimide (1 equivalent) in glacial acetic acid.

  • To this solution, add 3-mercaptopropanoic acid (1.1 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold deionized water to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water to remove any residual acid and unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.

  • Dry the purified crystals under vacuum to obtain the final product, this compound.

Experimental Protocols for Physicochemical Property Determination

The following sections provide detailed, generalized protocols for the experimental determination of the core physicochemical properties.

Melting Point Determination

G A Sample Preparation (Dry and powder the crystalline solid) B Capillary Tube Loading A->B C Place in Melting Point Apparatus B->C D Heat Slowly (1-2 °C/min near melting point) C->D E Observe Melting Range (Onset to complete liquefaction) D->E F Record Temperatures E->F

Caption: Workflow for melting point determination.

Protocol:

  • Ensure the sample of this compound is completely dry and finely powdered.[1]

  • Pack a small amount of the powdered sample into a capillary tube, ensuring a sample height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

pKa Determination by Potentiometric Titration

G A Prepare Standardized NaOH Solution D Titrate with NaOH (Add titrant in small increments) A->D B Prepare Analyte Solution (Dissolve compound in water/co-solvent) B->D C Calibrate pH Meter E Record pH after each addition C->E D->E F Plot Titration Curve (pH vs. Volume of NaOH) E->F G Determine Equivalence Point F->G H Calculate pKa (pH at half-equivalence point) G->H

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Prepare a standard solution of approximately 0.1 M sodium hydroxide (NaOH) and accurately determine its concentration.

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used if solubility is low.

  • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[2]

  • Immerse the calibrated pH electrode into the analyte solution.

  • Titrate the solution with the standardized NaOH, adding the titrant in small, known increments.[2]

  • Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.[2]

  • Continue the titration past the equivalence point.

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the equivalence point, which is the point of steepest inflection on the titration curve.

  • The pKa is equal to the pH at the half-equivalence point.[3]

logP (Octanol-Water Partition Coefficient) Determination by Shake-Flask Method

G A Prepare Saturated Solvents (Water-saturated octanol and octanol-saturated water) C Mix Compound with Solvents in a Separatory Funnel A->C B Prepare Stock Solution of Compound B->C D Shake to Equilibrate C->D E Allow Phases to Separate D->E F Determine Concentration in Each Phase (e.g., by UV-Vis Spectroscopy or HPLC) E->F G Calculate logP (log([Compound]octanol / [Compound]water)) F->G

Caption: Workflow for logP determination by the shake-flask method.

Protocol:

  • Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.[4]

  • Prepare a stock solution of this compound in the n-octanol-saturated water.

  • In a separatory funnel, combine a known volume of the stock solution with a known volume of the water-saturated n-octanol.

  • Shake the funnel vigorously for a set period (e.g., 5-10 minutes) to allow for partitioning of the compound between the two phases.[5]

  • Allow the layers to separate completely.

  • Carefully collect samples from both the aqueous and the octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • logP is the base-10 logarithm of the partition coefficient.

Aqueous Solubility Determination

G A Add Excess Solid to Water B Equilibrate (Stir at constant temperature for 24-48h) A->B C Separate Undissolved Solid (Centrifugation or filtration) B->C D Determine Concentration of Solute in the Supernatant (e.g., by gravimetric analysis, spectroscopy, or HPLC) C->D E Express Solubility (e.g., in g/L or mol/L) D->E

Caption: Workflow for aqueous solubility determination.

Protocol:

  • Add an excess amount of solid this compound to a known volume of deionized water in a sealed container.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the saturated solution by centrifugation or filtration.[6]

  • Carefully withdraw a known volume of the clear supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., gravimetric analysis after solvent evaporation, UV-Vis spectroscopy, or HPLC).

  • The determined concentration represents the aqueous solubility of the compound at that specific temperature.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While experimental data is currently scarce, the predicted values and detailed experimental protocols herein offer a robust starting point for further investigation. The outlined synthetic route provides a clear and logical approach to the preparation of this compound, facilitating its accessibility for further research and development endeavors. As with any chemical compound, appropriate safety precautions should be taken during handling and experimentation.

References

A Comprehensive Guide to the Structure Elucidation of 3-(N-Phthalimidoylmethylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the methodologies and data interpretation involved in the structural elucidation of 3-(N-Phthalimidoylmethylthio)propanoic acid. The document outlines a plausible synthetic route, predicted spectroscopic data based on analogous compounds, and the analytical workflow required to confirm its chemical structure.

Chemical Structure and Synthesis

The structure of this compound incorporates a propanoic acid moiety linked via a thioether bond to a methylene group which is, in turn, attached to the nitrogen atom of a phthalimide ring.

A likely synthetic pathway for this compound involves the nucleophilic substitution reaction between N-(chloromethyl)phthalimide and 3-mercaptopropanoic acid. In this proposed reaction, the thiol group of 3-mercaptopropanoic acid acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the phthalimide derivative.

Caption: Chemical structure of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up and Purification reactant1 N-(chloromethyl)phthalimide solvent Solvent (e.g., DMF or Acetone) reactant1->solvent reactant2 3-Mercaptopropanoic Acid reactant2->solvent base Base (e.g., Triethylamine or K₂CO₃) solvent->base conditions Stir at Room Temperature base->conditions acidification Acidification (e.g., with HCl) conditions->acidification extraction Extraction with Organic Solvent acidification->extraction purification Purification (e.g., Recrystallization or Chromatography) extraction->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 3-mercaptopropanoic acid (1.0 eq) and N-(chloromethyl)phthalimide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or potassium carbonate (1.1 eq), to the solution to deprotonate the thiol group, forming a thiolate.

  • Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid and precipitate the product.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the phthalimide, thioether, and propanoic acid functional groups, as well as data from analogous molecules.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.8-7.9Multiplet4HAromatic protons (phthalimide)
~4.5-4.7Singlet2H-S-CH₂-N-
~2.8-3.0Triplet2H-S-CH₂-CH₂-
~2.5-2.7Triplet2H-CH₂-COOH
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~175-180-COOH
~168-170Phthalimide C=O
~134-135Aromatic C (quaternary)
~132-133Aromatic CH
~123-124Aromatic CH
~40-42-S-CH₂-N-
~34-36-S-CH₂-CH₂-
~30-32-CH₂-COOH
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
2500-3300 (broad)Carboxylic AcidO-H stretch
~1770 and ~1700PhthalimideC=O stretch (asymmetric and symmetric)
~1710Carboxylic AcidC=O stretch
~1600Aromatic RingC=C stretch
~1400PhthalimideC-N stretch
~1300Carboxylic AcidC-O stretch
~720Aromatic RingC-H bend (ortho-disubstituted)
Table 4: Predicted Mass Spectrometry Data
m/zProposed Fragment
281[M]⁺ (Molecular Ion)
236[M - COOH]⁺
176[Phthalimidoylmethyl-S]⁺
160[Phthalimidoylmethyl]⁺
147[Phthalimide]⁺
105[C₆H₄(CO)]⁺
77[C₆H₅]⁺

Structure Elucidation Workflow

The confirmation of the structure of this compound would follow a logical workflow, integrating data from multiple analytical techniques.

Elucidation_Workflow cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Proposed Synthesis purification Purification synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_interp Confirm connectivity and proton/carbon environments nmr->nmr_interp ir_interp Identify functional groups ir->ir_interp ms_interp Determine molecular weight and fragmentation pattern ms->ms_interp structure Confirmed Structure of this compound nmr_interp->structure ir_interp->structure ms_interp->structure

Caption: Logical workflow for the structure elucidation of the target compound.

Experimental Protocols: Spectroscopy
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to tetramethylsilane (TMS).

  • IR Spectroscopy:

    • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). For Attenuated Total Reflectance (ATR) IR, place the solid sample directly on the crystal.

    • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).

    • Data Acquisition: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion peak.

Biological Context and Potential Applications

While no specific biological activity or signaling pathway has been definitively associated with this compound in the reviewed literature, its structural motifs suggest potential areas of interest for drug development professionals. The phthalimide group is a known pharmacophore present in various therapeutic agents. The thioether and carboxylic acid functionalities offer sites for further chemical modification and conjugation to other molecules, such as peptides or carrier proteins, for targeted delivery or immunological studies.[1]

Given the lack of established signaling pathways, a hypothetical diagram illustrating its potential role as a hapten in generating an immune response is presented below.

Hapten_Carrier_Pathway hapten This compound (Hapten) conjugate Hapten-Carrier Conjugate hapten->conjugate carrier Carrier Protein (e.g., BSA, KLH) carrier->conjugate apc Antigen Presenting Cell (APC) conjugate->apc Uptake and Processing t_cell T Helper Cell apc->t_cell Antigen Presentation b_cell B Cell t_cell->b_cell Activation plasma_cell Plasma Cell b_cell->plasma_cell Differentiation antibodies Antibodies against Hapten plasma_cell->antibodies Production

Caption: Potential immunological pathway involving the compound as a hapten.

This guide provides a foundational framework for the synthesis and comprehensive structural analysis of this compound. The presented protocols and predicted data serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

References

The Potent Biological Activities of Sulfur-Containing Phthalimide Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalimide scaffold, a privileged structure in medicinal chemistry, has been the foundation for a diverse array of therapeutic agents. The incorporation of sulfur-containing moieties into the phthalimide framework has emerged as a promising strategy, leading to the discovery of novel analogues with potent and varied biological activities. This technical guide provides an in-depth exploration of the biological landscape of these sulfur-containing phthalimide derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms of action to facilitate further research and drug development in this exciting field.

Anticancer Activity

Sulfur-containing phthalimide analogues have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis through various signaling pathways.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various sulfur-containing phthalimide analogues has been evaluated using standardized assays, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

Compound ClassSpecific AnalogueCancer Cell LineIC50 (µM)Reference
Thiazole-PhthalimidesCompound 5bMCF-7 (Breast)0.2 ± 0.01[1]
Compound 5gPC-12 (Pheochromocytoma)0.43 ± 0.06[1]
Compound 5kMDA-MB-468 (Breast)0.6 ± 0.04[1]
Benzothiazole-PhthalimideNot specifiedVarious human carcinoma cell linesCytotoxic potential demonstrated[2][3]
Phthalimide-capped BenzenesulfonamidesCompound 1--[4]
Compound 4--[4]
Compound 10--[4]
Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the sulfur-containing phthalimide analogues for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.[5]

Signaling Pathways in Anticancer Activity

Sulfur-containing phthalimide analogues can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. The PI3K/AKT and MAPK/ERK signaling pathways are often implicated in these processes.[6][7]

anticancer_pathway Drug Sulfur-Containing Phthalimide Analogue RTK Receptor Tyrosine Kinase (RTK) Drug->RTK Inhibits AKT AKT Drug->AKT Inhibits ERK ERK Drug->ERK Activates p38 p38 MAPK Drug->p38 Inhibits PI3K PI3K RTK->PI3K PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Apoptosis p38->Proliferation antimicrobial_mechanism cluster_fungi Fungal Cell cluster_bacteria Bacterial Cell CYP51 CYP51 Enzyme Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Ribosome 50S Ribosomal Subunit Protein Protein Synthesis (Inhibited) Ribosome->Protein Drug Sulfur-Containing Phthalimide Analogue Drug->CYP51 π–sulfur interaction Drug->Ribosome Binds serine_protease_inhibition Inhibitor N-(sulfonyloxy)phthalimide Enzyme Serine Protease (Active Site Serine) Inhibitor->Enzyme Enzyme-catalyzed ring opening AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme Isocyanate Reactive Isocyanate AcylEnzyme->Isocyanate Lossen rearrangement InactiveEnzyme Irreversibly Modified Enzyme (Inactive) Isocyanate->InactiveEnzyme Irreversible modification

References

Theoretical Mechanism of Action of 3-(N-Phthalimidoylmethylthio)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-(N-Phthalimidoylmethylthio)propanoic acid is a molecule combining a phthalimide group and a thioether linkage to a propanoic acid backbone. While direct pharmacological studies on this specific compound are not extensively available in the public domain, its structural motifs—the phthalimide ring and the thioether group—are present in numerous biologically active molecules. This guide delineates the theoretical mechanisms of action of this compound by extrapolating from the known activities of structurally related phthalimide and thioether-containing compounds. The proposed mechanisms are speculative and intended to provide a foundation for future experimental investigation.

Based on existing literature, the biological activities of phthalimide derivatives are diverse, encompassing anti-inflammatory, immunomodulatory, anticancer, and enzyme inhibitory effects[1][2]. Similarly, thioether-containing compounds are recognized for their roles in medicinal chemistry, with applications as anticancer and antimicrobial agents[3][4][5]. Therefore, the theoretical mechanism of action for this compound could involve one or more of the pathways detailed below.

I. Potential as an Enzyme Inhibitor

The phthalimide moiety is a common scaffold in various enzyme inhibitors. It is plausible that this compound could exhibit inhibitory activity against several classes of enzymes.

A. Carbonic Anhydrase Inhibition

Theoretical Mechanism: Phthalimide-based structures have been successfully developed as potent inhibitors of human carbonic anhydrase (hCA) isozymes[6][7]. These enzymes play crucial roles in physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and some cancers[6]. The mechanism of inhibition by related phthalimide compounds often involves the interaction of the phthalimide ring and associated functionalities with the zinc ion in the enzyme's active site and surrounding amino acid residues.

Supporting Data: A series of phthalimide-capped benzene sulphonamides demonstrated potent inhibition of hCA I and hCA II, with some compounds showing nanomolar efficacy and selectivity for hCA II over hCA I[7].

Quantitative Data on Related Phthalimide Derivatives:

Compound ClassTarget EnzymeKi (nM)Reference CompoundKi (nM)
Phthalimide-capped benzene sulphonamideshCA I28.5Acetazolamide250
hCA II2.2Acetazolamide12
B. Cytochrome P450 Inhibition

Theoretical Mechanism: A significant portion of tested phthalimide derivatives have shown inhibitory effects on cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19[8]. These enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions. The inhibitory action is likely due to the phthalimide structure binding to the active site of the enzyme.

Supporting Data: In a high-throughput screening of 480 phthalimide derivatives, over half of the compounds led to more than 50% inhibition of both CYP2C9 and CYP2C19 at a concentration of 10 µM[8].

II. Potential Anti-inflammatory and Immunomodulatory Activity

The phthalimide group is famously associated with the immunomodulatory drug thalidomide and its analogs. This suggests a strong possibility for this compound to possess anti-inflammatory properties.

A. Inhibition of Pro-inflammatory Cytokines

Theoretical Mechanism: A primary mechanism for the anti-inflammatory effects of many phthalimide derivatives is the downregulation of pro-inflammatory cytokine production, most notably tumor necrosis factor-alpha (TNF-α)[1][9]. This can occur through various pathways, including the modulation of transcription factors such as NF-κB.

Supporting Data: Phthalimide derivatives have been shown to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated macrophage-like cells[1]. Some compounds have demonstrated significantly greater potency than thalidomide in this regard.

B. Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Theoretical Mechanism: The overproduction of nitric oxide (NO) by iNOS is a key factor in the pathophysiology of inflammation[9]. Certain phthalimide analogs have been found to suppress the expression of iNOS at both the mRNA and protein levels, thereby reducing NO production[9]. This action is often linked to the suppression of upstream signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway[9].

Quantitative Data on a Related Phthalimide Analog (Compound IIh):

AssayCell LineStimulantIC50
Nitric Oxide ProductionRAW264.7LPS8.7 µg/mL
C. Cyclooxygenase (COX) Inhibition

Theoretical Mechanism: Some N-functionalized phthalimides have demonstrated inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2)[1]. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Supporting Data: Certain N-substituted phthalimides with a but-2-yn-1-yl linker showed 72-75% inhibition of COX-1 and COX-2 at a 5 μM concentration[1].

Signaling Pathway for Potential Anti-inflammatory Action:

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_inhibitor Theoretical Action of Compound LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS TNFa TNF-α Production NFkB->TNFa COX2 COX-2 Expression NFkB->COX2 Compound 3-(N-Phthalimidoylmethylthio) propanoic acid Compound->NFkB Compound->iNOS Compound->TNFa Compound->COX2

Caption: Potential anti-inflammatory mechanisms of action.

III. Potential Anticancer Activity

The presence of a thioether linkage in heterocyclic compounds has been associated with anticancer properties[3][4].

Theoretical Mechanism: Thioether-containing compounds may exert cytotoxic effects on cancer cells through various mechanisms, which could include the induction of apoptosis, cell cycle arrest, or the inhibition of signaling pathways crucial for cancer cell proliferation and survival. The specific mechanism would depend on the overall structure of the molecule and the cancer cell type.

Supporting Data: A review of thioether-containing heterocyclic compounds highlighted their potential as a new class of potent and effective anti-cancer agents, with demonstrated cytotoxicities against various cancer cell lines[3][4].

IV. Potential Antimicrobial Activity

Phthalimide derivatives have been reported to exhibit activity against various microbial pathogens, including bacteria and mycobacteria[2][10].

Theoretical Mechanism: One proposed mechanism for the antibacterial action of some phthalimide derivatives is the inhibition of DNA gyrase[10]. This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. The phthalimide ring, along with other structural features, may interact with the enzyme's active site.

Logical Relationship for DNA Gyrase Inhibition:

dna_gyrase_inhibition Compound 3-(N-Phthalimidoylmethylthio) propanoic acid DNAGyrase Bacterial DNA Gyrase Compound->DNAGyrase DNAReplication DNA Replication DNAGyrase->DNAReplication CellDeath Bacterial Cell Death DNAReplication->CellDeath leads to

Caption: Proposed mechanism of antimicrobial action.

V. Experimental Protocols for Mechanism Elucidation

To investigate the theoretical mechanisms of action of this compound, the following experimental protocols are proposed.

A. Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory activity of the compound against various hCA isozymes. Methodology:

  • Enzyme and Substrate Preparation: Recombinant human CA isozymes (e.g., hCA I, II, IX, XII) and a suitable substrate (e.g., 4-nitrophenyl acetate) are prepared in an appropriate buffer (e.g., Tris-SO4).

  • Inhibition Assay: The assay is performed in a 96-well plate. The compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme at various concentrations.

  • Reaction Initiation and Measurement: The reaction is initiated by adding the substrate. The hydrolysis of the substrate is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm).

  • Data Analysis: The initial reaction rates are calculated. IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation.

B. TNF-α Secretion Assay in LPS-Stimulated Macrophages

Objective: To assess the effect of the compound on the production of TNF-α. Methodology:

  • Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the compound for a specified time (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNF-α production and co-incubated with the compound for a further period (e.g., 24 hours).

  • TNF-α Quantification: The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of TNF-α production is calculated relative to the LPS-only treated control. IC50 values are then determined.

Experimental Workflow for TNF-α Assay:

tnfa_workflow Start Start: Culture RAW 264.7 cells Seed Seed cells in 96-well plates Start->Seed Pretreat Pre-treat with compound (various concentrations) Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect supernatant Incubate->Collect ELISA Quantify TNF-α using ELISA Collect->ELISA Analyze Analyze data and calculate IC50 ELISA->Analyze End End Analyze->End

Caption: Workflow for TNF-α secretion assay.

C. In Vitro Anticancer Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of the compound on various cancer cell lines. Methodology:

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the compound for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue assay. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. IC50 values, the concentration at which 50% of cell growth is inhibited, are determined.

The theoretical mechanisms of action for this compound are multifaceted, drawing upon the well-documented biological activities of its core phthalimide and thioether structures. The most plausible activities include enzyme inhibition (carbonic anhydrase, cytochrome P450), anti-inflammatory effects (via inhibition of TNF-α, iNOS, and COX), and potential anticancer and antimicrobial properties. The experimental protocols outlined provide a roadmap for the systematic evaluation of these hypotheses. Further research is imperative to elucidate the precise molecular targets and signaling pathways modulated by this compound, thereby defining its therapeutic potential.

References

3-(N-Phthalimidoylmethylthio)propanoic Acid: A Technical Guide for Hapten Application in Antigen Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 3-(N-Phthalimidoylmethylthio)propanoic acid as a hapten for the development of immunogens and subsequent antibody production. This document outlines the synthesis of the hapten, its conjugation to carrier proteins, and detailed protocols for immunization and antibody characterization.

Introduction to this compound as a Hapten

Haptens are small molecules that are not immunogenic on their own but can elicit an immune response when conjugated to a larger carrier molecule, typically a protein.[1][2] this compound is a hapten that possesses a terminal carboxyl group, making it suitable for covalent linkage to primary amine groups on carrier proteins.[3] The phthalimide moiety provides a distinct antigenic determinant, while the propanoic acid chain acts as a spacer arm to ensure the hapten is accessible for recognition by the immune system. The thioether linkage offers stability to the overall structure. By conjugating this hapten to immunogenic carriers like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), it is possible to generate antibodies with specificity for the phthalimidoylmethylthio group, which can be valuable tools in various immunoassays and diagnostic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₂H₁₁NO₄S
Molecular Weight 265.28 g/mol
CAS Number 91570-07-9[3]
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMSO and DMF
Reactive Group Carboxylic Acid (-COOH)

Experimental Protocols

This section provides detailed methodologies for the synthesis of the hapten, its conjugation to carrier proteins, immunization of laboratory animals, and the characterization of the resulting antibodies.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of N-(hydroxymethyl)phthalimide with 3-mercaptopropanoic acid. This reaction forms a stable thioether bond.

Materials:

  • N-(hydroxymethyl)phthalimide

  • 3-mercaptopropanoic acid

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Dean-Stark apparatus

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve equimolar amounts of N-(hydroxymethyl)phthalimide and 3-mercaptopropanoic acid in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Reflux the reaction mixture for several hours, collecting the water that azeotropically distills off in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the final product under vacuum and characterize it using techniques such as NMR and mass spectrometry to confirm its structure and purity.

G cluster_synthesis Hapten Synthesis Workflow Reactants N-(hydroxymethyl)phthalimide + 3-mercaptopropanoic acid Reaction Reflux in Toluene with p-TSA catalyst Reactants->Reaction Dissolve Purification Rotary Evaporation & Recrystallization Reaction->Purification Cool & Concentrate Product This compound Purification->Product Isolate

Caption: Workflow for the synthesis of the hapten.

Conjugation of Hapten to Carrier Proteins (KLH and BSA) using EDC/NHS Chemistry

The carboxyl group of the hapten can be coupled to primary amines on carrier proteins like KLH (for immunization) and BSA (for coating in ELISA) using a two-step procedure involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][5]

Materials:

  • This compound (Hapten)

  • Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Glycine or Tris, pH 7.5

  • Dialysis tubing (10 kDa MWCO) or desalting columns

Procedure:

  • Hapten Activation: a. Dissolve the hapten in a minimal amount of DMSO or DMF, then dilute with Conjugation Buffer. b. Add a molar excess of EDC and NHS (or Sulfo-NHS) to the hapten solution. A common starting molar ratio is Hapten:EDC:NHS of 1:2:5.[5] c. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated hapten.

  • Carrier Protein Preparation: a. Dissolve the carrier protein (KLH or BSA) in Coupling Buffer.

  • Conjugation: a. Immediately add the activated hapten solution to the carrier protein solution. b. Adjust the pH of the reaction mixture to 7.2-8.0 if necessary. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[5]

  • Quenching: a. Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. b. Incubate for 30 minutes at room temperature.

  • Purification: a. Purify the hapten-carrier conjugate by extensive dialysis against PBS at 4°C or by using a desalting column to remove unreacted hapten and coupling reagents.

  • Characterization: a. Determine the protein concentration of the conjugate using a protein assay (e.g., BCA assay). b. Estimate the hapten-to-carrier molar coupling ratio using methods such as MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a unique absorbance peak.

G cluster_conjugation Hapten-Carrier Conjugation Workflow Hapten Hapten in Conjugation Buffer Activation Add EDC & NHS Hapten->Activation Activated_Hapten NHS-activated Hapten Activation->Activated_Hapten 15-30 min Conjugation Mix and Incubate (2-4h RT or O/N 4°C) Activated_Hapten->Conjugation Carrier Carrier Protein (KLH/BSA) in PBS Carrier->Conjugation Quenching Add Quenching Buffer Conjugation->Quenching Purification Dialysis / Desalting Quenching->Purification Conjugate Hapten-Carrier Conjugate Purification->Conjugate

Caption: Workflow for hapten-carrier conjugation.

Immunization Protocol

This protocol describes a general procedure for immunizing mice to generate a polyclonal antibody response against the hapten.

Materials:

  • Hapten-KLH conjugate (Immunogen)

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (e.g., 25-27 gauge)

  • BALB/c mice (female, 6-8 weeks old)

Procedure:

  • Primary Immunization (Day 0): a. Prepare an emulsion by mixing an equal volume of the immunogen solution (e.g., 100 µg of Hapten-KLH in 100 µL PBS) with CFA. b. Emulsify by vortexing or repeated passage through a syringe until a stable, thick, white emulsion is formed. c. Inject each mouse with 200 µL of the emulsion, typically via intraperitoneal (IP) or subcutaneous (SC) routes at multiple sites.[6][7]

  • Booster Immunizations (e.g., Day 14, 28, 42): a. Prepare an emulsion of the immunogen (e.g., 50 µg of Hapten-KLH in 100 µL PBS) with an equal volume of IFA.[6] b. Administer booster injections every 2-3 weeks following the primary immunization.

  • Test Bleed and Titer Determination: a. Collect a small amount of blood (test bleed) from the tail vein 7-10 days after the second or third booster injection.[7] b. Separate the serum and determine the antibody titer by indirect ELISA (see Protocol 3.4).

  • Final Boost and Collection: a. Once a high antibody titer is achieved, administer a final booster injection without adjuvant (e.g., 50-100 µg in PBS) 3-4 days before the final blood collection or spleen harvesting for monoclonal antibody production.[8] b. Collect blood via cardiac puncture under terminal anesthesia to obtain a larger volume of polyclonal antiserum.

Antibody Titer Determination by Indirect ELISA

An indirect ELISA is used to measure the concentration (titer) of specific antibodies against the hapten in the immunized animal's serum.[9][10]

Materials:

  • Hapten-BSA conjugate (Coating Antigen)

  • 96-well ELISA plates

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST

  • Serum samples from immunized and control animals

  • Secondary Antibody: HRP-conjugated anti-mouse IgG

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2 M H₂SO₄

  • Microplate reader

Procedure:

  • Plate Coating: a. Dilute the Hapten-BSA conjugate to 1-10 µg/mL in Coating Buffer. b. Add 100 µL of the diluted conjugate to each well of a 96-well plate. c. Incubate overnight at 4°C or for 2 hours at 37°C.[11]

  • Washing and Blocking: a. Wash the plate 3 times with Wash Buffer. b. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: a. Wash the plate 3 times with Wash Buffer. b. Prepare serial dilutions of the mouse serum (e.g., starting from 1:100) in Blocking Buffer. c. Add 100 µL of each dilution to the wells. Include a negative control (pre-immune serum). d. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: a. Wash the plate 3 times with Wash Buffer. b. Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. c. Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.

  • Detection: a. Wash the plate 5 times with Wash Buffer. b. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes. c. Stop the reaction by adding 50 µL of Stop Solution.

  • Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. The antibody titer is defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background (e.g., 2-3 times the absorbance of the negative control).

Data Presentation (Illustrative)

As no specific experimental data for this compound as a hapten is publicly available, the following tables present illustrative data for guidance.

Table 1: Hapten-Carrier Conjugation Results (Hypothetical)

ConjugateCarrier ProteinMolar Ratio (Hapten:Protein)Protein Concentration
Imm-001KLH25:11.5 mg/mL
EIA-001BSA18:12.0 mg/mL

Table 2: Antibody Titer Determination by Indirect ELISA (Hypothetical)

Mouse IDSerum DilutionAbsorbance (450 nm)Titer
Mouse 11:64,0000.8564,000
Mouse 21:128,0000.92128,000
Pre-immune1:1000.11<100

Table 3: Antibody Characterization (Hypothetical)

Antibody LotAffinity Constant (Kₐ)IC₅₀ (Hapten)Cross-reactivity (%)
Poly-0011.5 x 10⁸ M⁻¹25 ng/mLPhthalimide: 5%3-Mercaptopropanoic acid: <0.1%

Signaling Pathways and Logical Relationships

The immune response to a hapten-carrier conjugate involves the activation of both B cells and T helper cells.

G cluster_pathway B-Cell Activation by Hapten-Carrier Antigen Antigen Hapten-Carrier Conjugate BCR B-Cell Receptor (BCR) recognizes Hapten Antigen->BCR Binds Internalization Receptor-mediated Internalization BCR->Internalization Processing Antigen Processing (Carrier Peptides) Internalization->Processing Presentation Peptide-MHC II Presentation Processing->Presentation TCR T-Cell Receptor (TCR) recognizes Carrier Peptide Presentation->TCR Activation B-Cell Activation (Cytokine Help) TCR->Activation Provides help Th_Cell T Helper Cell Th_Cell->TCR Binds Differentiation Clonal Expansion & Differentiation Activation->Differentiation Plasma_Cell Plasma Cell Differentiation->Plasma_Cell Memory_Cell Memory B-Cell Differentiation->Memory_Cell Antibody Anti-Hapten Antibody Secretion Plasma_Cell->Antibody

Caption: B-cell activation by a hapten-carrier conjugate.[12]

This pathway illustrates that B cells recognize the hapten portion of the conjugate via their B-cell receptors.[12] The entire conjugate is then internalized, and peptides from the carrier protein are presented on MHC class II molecules to helper T cells.[12] This T-cell help is crucial for the activation, proliferation, and differentiation of the B cell into antibody-secreting plasma cells and memory B cells.[12]

References

Potential Research Frontiers for 3-(N-Phthalimidoylmethylthio)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(N-Phthalimidoylmethylthio)propanoic acid is a molecule combining the structural features of a phthalimide group and a mercaptopropanoic acid derivative. While specific research on this compound is limited, its constituent moieties are well-known pharmacophores, suggesting a range of potential therapeutic applications. The phthalimide scaffold is present in numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] Similarly, mercaptopropanoic acid derivatives have been explored for their roles in various biological processes. This technical guide outlines potential research areas for this compound, providing a framework for its systematic investigation. The document details hypothetical experimental protocols and data presentation structures to guide future research endeavors.

Potential Research Areas

Based on the known activities of phthalimide and mercaptopropanoic acid derivatives, the following areas represent promising avenues for investigation:

  • Anticancer Activity: Phthalimide derivatives have demonstrated significant potential as anticancer agents.[2][3] Research could focus on evaluating the cytotoxicity of this compound against various cancer cell lines. Mechanistic studies could explore its effects on cell cycle progression, apoptosis, and key signaling pathways implicated in cancer, such as NF-κB or MAPK pathways.

  • Anti-inflammatory Properties: Both phthalimide and propionic acid derivatives are known for their anti-inflammatory effects.[1][2][5] Investigations could assess the ability of the target compound to inhibit pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and reduce the production of inflammatory cytokines (e.g., TNF-α, IL-6) in relevant cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.

  • Antimicrobial and Antifungal Potential: Various phthalimide and propionic acid derivatives have been reported to possess antimicrobial and antifungal properties.[4][6][7][8] The compound could be screened against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC). Further studies could investigate its mechanism of action, for instance, by examining its effect on microbial cell wall synthesis or DNA gyrase.

  • Antioxidant Capacity: The presence of a thiol group suggests potential antioxidant activity. Research in this area would involve evaluating the compound's ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Its protective effects against oxidative stress-induced cell damage could also be explored.

Hypothetical Data Presentation

Quantitative data from these investigations should be summarized in clear, structured tables for comparative analysis.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cancer Cell LineTissue of OriginIC₅₀ (µM) ± SD
MCF-7BreastData to be determined
A549LungData to be determined
HeLaCervicalData to be determined
K562LeukemiaData to be determined

IC₅₀: Half-maximal inhibitory concentration; SD: Standard Deviation.

Table 2: Anti-inflammatory Activity of this compound

AssayEndpointIC₅₀ (µM) ± SD
COX-1 InhibitionEnzyme ActivityData to be determined
COX-2 InhibitionEnzyme ActivityData to be determined
TNF-α Production (LPS-stimulated RAW 264.7)Cytokine LevelData to be determined
IL-6 Production (LPS-stimulated RAW 264.7)Cytokine LevelData to be determined

IC₅₀: Half-maximal inhibitory concentration; SD: Standard Deviation.

Table 3: Antimicrobial Activity of this compound

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteriaData to be determined
Escherichia coliGram-negative bacteriaData to be determined
Candida albicansFungusData to be determined
Aspergillus nigerFungusData to be determined

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and validation of findings.

3.1. Synthesis of this compound

A potential synthetic route involves the reaction of N-(bromomethyl)phthalimide with 3-mercaptopropanoic acid in the presence of a suitable base.

  • Materials: N-(bromomethyl)phthalimide, 3-mercaptopropanoic acid, triethylamine, dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-mercaptopropanoic acid (1 equivalent) and triethylamine (1.1 equivalents) in DCM.

    • Add a solution of N-(bromomethyl)phthalimide (1 equivalent) in DCM dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

3.2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa, K562) and a non-cancerous control cell line.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability and determine the IC₅₀ value.

3.3. COX Inhibition Assay

  • Assay Kits: Commercially available COX-1 and COX-2 inhibitor screening kits.

  • Procedure:

    • Follow the manufacturer's protocol for the specific kit used.

    • Typically, this involves incubating the COX enzyme with the test compound and arachidonic acid.

    • The production of prostaglandin is measured, often via a colorimetric or fluorescent readout.

    • Calculate the percentage of inhibition at various compound concentrations to determine the IC₅₀ value.

3.4. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Microbial Strains: Relevant pathogenic bacterial and fungal strains.

  • Procedure:

    • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Incubate the plates under appropriate conditions (temperature, time).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizations of Potential Mechanisms and Workflows

Workflow for Investigating Anticancer Activity

A Synthesis and Characterization of This compound B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Identification of Potent Cancer Cell Lines B->C D Mechanism of Action Studies C->D E Cell Cycle Analysis (Flow Cytometry) D->E Cell Proliferation F Apoptosis Assay (Annexin V/PI Staining) D->F Cell Death G Western Blot Analysis of Key Signaling Proteins D->G Signaling Pathways

A potential experimental workflow for evaluating the anticancer properties of the target compound.

Hypothesized Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK LPS/TNF-α IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Compound This compound Compound->IKK Inhibition? Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene

A diagram illustrating the hypothesized inhibition of the NF-κB signaling pathway.

This compound presents a compelling subject for further research due to the established biological activities of its constituent chemical groups. The proposed research areas, data presentation formats, and experimental protocols in this guide provide a robust framework for a thorough investigation of its therapeutic potential. A systematic approach, as outlined, will be crucial in elucidating the pharmacological profile of this compound and determining its viability as a lead for novel drug development.

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-(N-Phthalimidoylmethylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3-(N-Phthalimidoylmethylthio)propanoic acid (CAS No. 91570-07-9). Due to the limited availability of public experimental data, this guide presents a proposed synthetic pathway and predicted spectroscopic data based on established chemical principles and analysis of analogous structures. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this compound.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves the nucleophilic substitution reaction of N-(chloromethyl)phthalimide with 3-mercaptopropanoic acid. In this reaction, the thiol group of 3-mercaptopropanoic acid acts as a nucleophile, displacing the chloride from N-(chloromethyl)phthalimide to form the desired thioether linkage. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

Experimental Protocol:

  • Materials:

    • N-(chloromethyl)phthalimide

    • 3-mercaptopropanoic acid

    • Triethylamine (or another suitable non-nucleophilic base)

    • Dichloromethane (or another suitable aprotic solvent)

    • Deionized water

    • Brine solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 3-mercaptopropanoic acid (1.0 eq.) in dichloromethane, triethylamine (1.1 eq.) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • The mixture is stirred at 0 °C for 15-20 minutes.

    • A solution of N-(chloromethyl)phthalimide (1.0 eq.) in dichloromethane is then added dropwise to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is washed sequentially with deionized water and brine.

    • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization or column chromatography.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for structurally related compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
~7.85Multiplet2HAromatic protons (phthalimide)
~7.75Multiplet2HAromatic protons (phthalimide)
~4.90Singlet2HN-CH₂-S
~2.90Triplet2HS-CH₂-
~2.70Triplet2H-CH₂-COOH

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~178-COOH
~168C=O (phthalimide)
~134Aromatic CH (phthalimide)
~132Quaternary aromatic C (phthalimide)
~124Aromatic CH (phthalimide)
~40N-CH₂-S
~34-CH₂-COOH
~28S-CH₂-

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-2500BroadO-H stretch (carboxylic acid)
~1770StrongC=O stretch (phthalimide, asymmetric)
~1710StrongC=O stretch (phthalimide, symmetric and carboxylic acid)
~1600MediumC=C stretch (aromatic)
~1400MediumC-N stretch
~720StrongC-H bend (aromatic, ortho-disubstituted)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
281[M]⁺ (Molecular Ion)
236[M - COOH]⁺
160[Phthalimidomethyl cation, C₉H₆NO₂]⁺
147[Phthalimide]⁺
132[C₈H₄O₂]⁺
104[C₇H₄O]⁺
76[C₆H₄]⁺

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

SynthesisWorkflow reagent1 N-(chloromethyl)phthalimide intermediate Reaction Mixture reagent1->intermediate reagent2 3-mercaptopropanoic acid reagent2->intermediate base Triethylamine base->intermediate solvent Dichloromethane solvent->intermediate workup Aqueous Workup intermediate->workup purification Purification workup->purification product This compound purification->product

Caption: Proposed synthesis of this compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values and have not been experimentally verified from publicly accessible sources. This information is intended for research and informational purposes only. Experimental verification is recommended.

Methodological & Application

Application Notes and Protocols for 3-(N-Phthalimidoylmethylthio)propanoic Acid in Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(N-Phthalimidoylmethylthio)propanoic acid is a hapten containing a terminal carboxyl group, making it suitable for conjugation to carrier proteins for the purpose of generating antibodies against small molecules.[1][2] Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein.[3][] The resulting hapten-carrier conjugate can be used as an immunogen to produce antibodies specific to the hapten. These antibodies are critical components in the development of sensitive and specific immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), for the detection and quantification of the target small molecule.

The phthalimide group in this compound serves as a protecting group for the thiol functionality. This protected thiol offers the potential for alternative conjugation strategies following deprotection, allowing for site-specific attachment to thiol-reactive sites on proteins or surfaces.

These application notes provide a detailed protocol for the conjugation of this compound to a carrier protein via its carboxyl group using carbodiimide chemistry. Additionally, a protocol for the deprotection of the phthalimide group to expose the free thiol is included for researchers interested in alternative conjugation approaches.

Data Presentation

Table 1: Properties of this compound

PropertyValue
Chemical Formula C₁₂H₁₁NO₄S
Molecular Weight 281.29 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMF and DMSO
Functional Groups Carboxylic acid, Phthalimide-protected thiol

Table 2: Common Carrier Proteins for Hapten Conjugation

Carrier ProteinMolecular Weight (kDa)Functional Groups for ConjugationKey Features
Bovine Serum Albumin (BSA) ~66.5Primary amines (Lysine residues)High solubility, immunogenic, readily available
Keyhole Limpet Hemocyanin (KLH) 4.5 x 10⁵ - 1.3 x 10⁷Primary amines (Lysine residues)Highly immunogenic, large size enhances immune response
Ovalbumin (OVA) ~45Primary amines (Lysine residues)Less immunogenic than KLH, often used for screening assays

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carrier Protein via Carbodiimide Chemistry

This protocol describes the conjugation of the carboxyl group of the hapten to the primary amine groups of a carrier protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Carrier protein (e.g., BSA, KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Preparation of Hapten Solution:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mg/mL).

  • Activation of Hapten:

    • In a separate tube, add the desired molar excess of the hapten solution to the Activation Buffer.

    • Add a 1.5-fold molar excess of both EDC and NHS to the hapten solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl group of the hapten.

  • Preparation of Carrier Protein Solution:

    • Dissolve the carrier protein in Conjugation Buffer to a final concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • Immediately add the activated hapten solution to the carrier protein solution.

    • The molar ratio of hapten to carrier protein should be optimized, but a starting point of 20-50 fold molar excess of hapten is recommended.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification of the Conjugate:

    • Remove unreacted hapten and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • Collect the protein-containing fractions, which can be identified by monitoring the absorbance at 280 nm.

  • Characterization of the Conjugate:

    • Determine the protein concentration of the purified conjugate using a protein assay (e.g., BCA assay).

    • The hapten-to-protein conjugation ratio can be estimated using MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a unique absorbance wavelength.

Protocol 2: Deprotection of the Phthalimide Group to Generate a Free Thiol

This protocol describes the removal of the phthalimide protecting group to expose the free thiol, which can then be used for conjugation to thiol-reactive linkers (e.g., maleimides).

Materials:

  • This compound or the protein conjugate from Protocol 1

  • Hydrazine monohydrate or Ethanedithiol

  • Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Dissolution:

    • Dissolve the phthalimide-protected compound in DMF.

  • Deprotection Reaction:

    • Add a 10-20 fold molar excess of hydrazine monohydrate to the solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

    • Alternatively, for a milder deprotection, ethanedithiol in the presence of a base can be used.

  • Purification:

    • If starting with the free hapten, the deprotected product can be purified by chromatography.

    • If deprotecting a protein conjugate, the excess hydrazine and by-products can be removed using a desalting column equilibrated with PBS, pH 7.2.

  • Quantification of Free Thiols (for protein conjugates):

    • The number of free thiol groups on the protein conjugate can be quantified using Ellman's Reagent (DTNB).

Visualizations

experimental_workflow cluster_activation Hapten Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis hapten This compound edc_nhs EDC / NHS in Activation Buffer hapten->edc_nhs 1. Add activated_hapten Activated Hapten (NHS-ester) edc_nhs->activated_hapten 2. Incubate carrier Carrier Protein (e.g., BSA, KLH) activated_hapten->carrier Mix conjugate Hapten-Carrier Conjugate carrier->conjugate 3. Mix and Incubate quench Quench Reaction conjugate->quench 4. purify Desalting Column quench->purify 5. analyze Characterize Conjugate purify->analyze 6.

Caption: Workflow for conjugating the hapten to a carrier protein.

signaling_pathway immunogen Hapten-Carrier Conjugate (Immunogen) apc Antigen Presenting Cell (APC) (e.g., Macrophage, B Cell) immunogen->apc 1. Uptake and Processing t_helper Helper T Cell apc->t_helper 2. Antigen Presentation b_cell B Cell t_helper->b_cell 3. B Cell Activation plasma_cell Plasma Cell b_cell->plasma_cell 4. Differentiation antibodies Hapten-Specific Antibodies plasma_cell->antibodies 5. Antibody Production

Caption: Simplified signaling pathway for antibody production.

logical_relationship hapten This compound (Hapten) conjugate Hapten-Carrier Conjugate (Immunogen) hapten->conjugate Conjugation carrier Carrier Protein (e.g., BSA, KLH) carrier->conjugate immunoassay Immunoassay Development (e.g., ELISA) conjugate->immunoassay Used to generate antibodies for

Caption: Logical relationship of components in immunoassay development.

References

Application Notes and Protocols for the Synthesis of 3-(N-Phthalimidoylmethylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-(N-Phthalimidoylmethylthio)propanoic acid. This compound is a hapten featuring a terminal carboxyl group, making it suitable for conjugation to proteins and other biomolecules for applications in immunology and drug development. The synthesis involves the S-alkylation of 3-mercaptopropanoic acid with N-(chloromethyl)phthalimide. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.

Introduction

This compound is a bifunctional molecule of interest in bioconjugate chemistry. The phthalimide group provides a stable, protected amino functionality, while the terminal carboxylic acid allows for covalent linkage to primary amines on proteins or other carriers through amide bond formation. This makes it a valuable tool for the development of immunogens, antibody production, and targeted drug delivery systems. The synthetic route described herein is a straightforward and efficient method for the preparation of this versatile chemical entity.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the thiol group of 3-mercaptopropanoic acid acts as a nucleophile, attacking the electrophilic methylene carbon of N-(chloromethyl)phthalimide. A non-nucleophilic base is used to deprotonate the thiol, increasing its nucleophilicity.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberPuritySupplier
N-(Chloromethyl)phthalimideC₉H₆ClNO₂195.6017564-64-6≥97%Sigma-Aldrich
3-Mercaptopropanoic acidC₃H₆O₂S106.14107-96-0≥99%Sigma-Aldrich
Triethylamine(C₂H₅)₃N101.19121-44-8≥99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl ether(C₂H₅)₂O74.1260-29-7Anhydrous, ≥99.7%Sigma-Aldrich
Hydrochloric acid (HCl)HCl36.467647-01-01 M aqueous solutionFisher Scientific
Sodium sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6AnhydrousFisher Scientific

Table 2: Expected Product Characterization

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₂H₁₁NO₄S
Molar Mass 265.29 g/mol
Melting Point Not reported, expected >100 °C
¹H NMR (CDCl₃, δ) ~7.8-7.9 (m, 4H, Ar-H), ~4.9 (s, 2H, N-CH₂-S), ~2.9 (t, 2H, S-CH₂), ~2.7 (t, 2H, CH₂-COOH), ~10-12 (br s, 1H, COOH)
¹³C NMR (CDCl₃, δ) ~178 (C=O, acid), ~168 (C=O, imide), ~134 (Ar-C), ~132 (Ar-C), ~123 (Ar-C), ~40 (N-CH₂-S), ~34 (S-CH₂), ~30 (CH₂-COOH)
IR (KBr, cm⁻¹) ~3300-2500 (br, O-H), ~1770 & 1715 (C=O, imide), ~1700 (C=O, acid), ~1400 (C-N), ~720 (C-S)

Experimental Protocol

1. Materials and Equipment

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or argon inlet

  • Dropping funnel

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • NMR spectrometer

  • IR spectrometer

  • Melting point apparatus

2. Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-mercaptopropanoic acid (1.06 g, 10 mmol).

  • Dissolution: Add 30 mL of anhydrous dichloromethane (DCM) to the flask and stir until the 3-mercaptopropanoic acid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (2.8 mL, 20 mmol) to the cooled solution via a syringe or dropping funnel over 5 minutes. Stir the mixture for an additional 15 minutes at 0 °C.

  • Addition of Electrophile: In a separate beaker, dissolve N-(chloromethyl)phthalimide (1.96 g, 10 mmol) in 20 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours under a nitrogen atmosphere.

  • Workup:

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the organic layer with 1 M HCl (2 x 30 mL) to remove excess triethylamine.

    • Wash with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product:

    • Filter off the sodium sulfate.

    • Remove the DCM under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound.

    • Alternatively, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure.

Mandatory Visualization

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagent1 3-Mercaptopropanoic acid dissolution Dissolve 3-MPA in DCM reagent1->dissolution reagent2 N-(Chloromethyl)phthalimide reagent2_add Add N-(Chloromethyl)phthalimide solution reagent2->reagent2_add base Triethylamine base_add Add Triethylamine base->base_add solvent Dichloromethane solvent->dissolution cooling Cool to 0 °C dissolution->cooling cooling->base_add base_add->reagent2_add stirring Stir at RT for 12-16h reagent2_add->stirring extraction Aqueous Wash (1M HCl, Brine) stirring->extraction drying Dry with Na₂SO₄ extraction->drying evaporation Solvent Removal drying->evaporation purification Recrystallization or Chromatography evaporation->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Analytical Detection of 3-(N-Phthalimidoylmethylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(N-Phthalimidoylmethylthio)propanoic acid is a molecule of interest in various fields, including drug development and metabolic research. Accurate and sensitive detection of this compound is crucial for understanding its properties, metabolism, and potential applications. This document provides detailed application notes and protocols for the analytical detection of this compound. While specific validated methods for this exact analyte are not widely published, this guide details robust analytical strategies based on methods for structurally similar compounds, such as 3-(methylthio)propanoic acid (MTPA).[1][2][3][4] The protocols provided herein are intended to serve as a comprehensive starting point for researchers to develop and validate methods for the target analyte.

The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These methods are chosen for their high sensitivity and selectivity, which are critical for the analysis of trace levels of target compounds in complex matrices. Due to the polar nature and low volatility of the target analyte, chemical derivatization is a key step in the sample preparation process to enhance chromatographic performance and detection sensitivity.[3]

Analytical Methods Overview

The detection of this compound can be approached using two primary analytical platforms:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is well-suited for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like the target analyte, a derivatization step is necessary to increase volatility.[2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique that is ideal for the analysis of polar and non-volatile compounds in complex matrices. Derivatization can also be employed in LC-MS/MS to improve chromatographic retention and ionization efficiency.[1][5]

Quantitative Data Summary for Related Compounds

The following table summarizes typical performance characteristics of analytical methods for the quantification of structurally related compounds, such as 3-(methylthio)propanoic acid (MTPA) and other short-chain fatty acids. These values can serve as a benchmark for the development and validation of a method for this compound.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)[6]High-Performance Liquid Chromatography (HPLC-UV)[6]Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5]
Linearity (R²) > 0.995> 0.99> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%85 - 115%
Precision (% RSD) < 15%< 20%< 15%
Limit of Detection (LOD) 0.1 - 1 µM1 - 5 µM10 - 2500 ng/mL (analyte dependent)
Limit of Quantification (LOQ) 0.5 - 5 µM5 - 20 µM10 - 2500 ng/mL (analyte dependent)
Specificity High (Mass-to-charge ratio detection)Moderate (Dependent on chromatographic resolution)Very High (Precursor-product ion transitions)
Sample Throughput ModerateHighHigh

Experimental Protocols

Protocol 1: GC-MS Analysis with Silylation Derivatization

This protocol describes the analysis of propanoic acid derivatives in a biological matrix (e.g., plasma) using GC-MS following silylation.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an appropriate internal standard solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a new tube.

  • Acidify the supernatant with 10 µL of 1M HCl.[2]

  • Perform a liquid-liquid extraction by adding 600 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[2]

2. Derivatization (Silylation):

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.[2]

  • Cap the vial tightly and heat at 60°C for 30 minutes.[2]

  • Cool to room temperature before injection into the GC-MS system.[3]

3. GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.[2]

  • Injector Temperature: 250°C.[2]

  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[2]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

  • MS Ion Source Temperature: 230°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the derivatized analyte.[6]

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sp1 Plasma Sample sp2 Add Internal Standard sp1->sp2 sp3 Protein Precipitation (Acetonitrile) sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Supernatant Transfer sp4->sp5 sp6 Acidification (HCl) sp5->sp6 sp7 Liquid-Liquid Extraction (Ethyl Acetate) sp6->sp7 sp8 Evaporation to Dryness sp7->sp8 d1 Add BSTFA + TMCS & Pyridine sp8->d1 d2 Heat at 60°C for 30 min d1->d2 d3 Cool to Room Temp d2->d3 a1 Injection into GC-MS d3->a1 a2 Data Acquisition (SIM) a1->a2

Caption: Workflow for GC-MS analysis with silylation.

Protocol 2: LC-MS/MS Analysis with 3-NPH Derivatization

This protocol details the analysis of propanoic acid derivatives using LC-MS/MS with 3-nitrophenylhydrazine (3-NPH) derivatization, which is effective for enhancing sensitivity for short-chain fatty acids.[1][7]

1. Sample Preparation:

  • To a specified volume of sample (e.g., urine or plasma supernatant after protein precipitation), add an internal standard.

  • For urine samples, centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitates before taking the supernatant.[1]

2. Derivatization (3-NPH):

  • In a reaction vial, mix 40 µL of the sample with 20 µL of 200 mM 3-NPH solution and 20 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution containing 6% pyridine.[7] All solutions should be prepared in a mixture of acetonitrile and water (50:50, v/v).[7]

  • Incubate the mixture at 40°C for 30 minutes.[1][7]

  • After incubation, dilute the reaction mixture to 1.4 mL with acetonitrile/water (50:50, v/v).[1][7]

  • Centrifuge the diluted sample at high speed (e.g., 14,000 x g) for 10 minutes.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

3. LC-MS/MS Conditions:

  • LC Column: A suitable reversed-phase column, such as a C18 column (e.g., 3.0 x 100 mm, 3 µm particle size).[8]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient should be developed to ensure the separation of the derivatized analyte from matrix components.

  • Flow Rate: 0.5 mL/min.[8]

  • Injection Volume: 5-10 µL.

  • MS Ion Source: Electrospray Ionization (ESI), operated in either positive or negative mode (to be optimized for the derivatized analyte).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis sp1 Sample sp2 Add Internal Standard sp1->sp2 sp3 Centrifugation (if necessary) sp2->sp3 d1 Add 3-NPH, EDC, and Pyridine sp3->d1 d2 Incubate at 40°C for 30 min d1->d2 d3 Dilution d2->d3 d4 Centrifugation d3->d4 d5 Transfer to Vial d4->d5 a1 Injection into LC-MS/MS d5->a1 a2 Data Acquisition (MRM) a1->a2

References

Application Notes and Protocols: 3-(N-Phthalimidoylmethylthio)propanoic Acid as a Heterobifunctional Linker in Biologic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Phthalimidoylmethylthio)propanoic acid is a heterobifunctional crosslinker with potential applications in the synthesis of biologics, such as antibody-drug conjugates (ADCs) and other protein modifications. This molecule features two distinct reactive moieties: a carboxylic acid and a phthalimide-protected primary amine, connected by a stable thioether linkage. The carboxylic acid can be activated to form a stable amide bond with primary amines, such as the side chain of lysine residues on a protein. The phthalimide group serves as a protecting group for a primary amine, which can be deprotected under specific conditions to allow for subsequent conjugation of a payload, such as a small molecule drug, a fluorescent dye, or another biomolecule.

The thioether bond within the linker provides high stability in biological environments, a desirable characteristic for many bioconjugates. The length of the linker arm can influence the properties of the final conjugate, such as its solubility and steric hindrance. This document provides a detailed, hypothetical protocol for the use of this compound in a two-step conjugation workflow to link a payload to a protein.

Chemical Properties and Structure

PropertyValue
Chemical Name This compound
Molecular Formula C₁₂H₁₁NO₄S
Molecular Weight 265.29 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMF, DMSO; limited solubility in aqueous solutions
Key Functional Groups Carboxylic acid (-COOH), Phthalimide-protected amine, Thioether (-S-)

Structure:

Chemical Structure

Hypothetical Application: Two-Step Conjugation to a Monoclonal Antibody (mAb)

This section outlines a hypothetical application of this compound to conjugate a payload (e.g., a cytotoxic drug) to a monoclonal antibody (mAb). The process involves two main stages:

  • Linker Attachment: The carboxylic acid of the linker is activated and conjugated to lysine residues on the mAb.

  • Payload Conjugation: The phthalimide protecting group on the linker-modified mAb is removed, and the exposed amine is then used to attach the payload.

Overall Experimental Workflow

G cluster_0 Stage 1: Linker Attachment to mAb cluster_1 Stage 2: Payload Conjugation A This compound B Activate Carboxylic Acid (e.g., with EDC/NHS) A->B C Activated Linker B->C E Conjugation Reaction (mAb + Activated Linker) C->E D Monoclonal Antibody (mAb) D->E F Linker-Modified mAb E->F G Purification (e.g., Size Exclusion Chromatography) F->G H Purified Linker-Modified mAb G->H I Deprotection (e.g., Hydrazinolysis) H->I J Amine-Functionalized mAb I->J L Final Conjugation Reaction J->L K Activated Payload (e.g., NHS-ester of a drug) K->L M Antibody-Drug Conjugate (ADC) L->M N Final Purification and Characterization M->N O Final ADC Product N->O

Caption: Overall workflow for the two-stage conjugation of a payload to a monoclonal antibody using this compound.

Experimental Protocols

Note: These are hypothetical protocols and should be optimized for specific applications.

Protocol 1: Activation of this compound

This protocol describes the activation of the carboxylic acid group to form an N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel

  • Stir plate and stir bar

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add NHS (1.2 equivalents) to the solution and stir until dissolved.

  • Add EDC (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • The resulting solution containing the activated NHS ester of the linker can be used directly in the next conjugation step.

Protocol 2: Conjugation of the Activated Linker to a Monoclonal Antibody

Materials:

  • Activated linker solution from Protocol 1

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Adjust the pH of the mAb solution to 7.4-8.0 if necessary.

  • Slowly add the activated linker solution (typically 5-10 molar equivalents per mAb) to the mAb solution with gentle stirring.

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 30 minutes.

  • Purify the linker-modified mAb using size-exclusion chromatography to remove unreacted linker and other small molecules.

  • Characterize the purified linker-modified mAb (e.g., by UV-Vis spectroscopy and mass spectrometry) to determine the linker-to-antibody ratio (LAR).

Protocol 3: Deprotection of the Phthalimide Group

This protocol uses hydrazinolysis to remove the phthalimide protecting group and expose the primary amine.

Materials:

  • Purified linker-modified mAb

  • Hydrazine hydrate solution (e.g., 50 mM in reaction buffer)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system

Procedure:

  • To the solution of the linker-modified mAb, add hydrazine hydrate to a final concentration of 50 mM.

  • Incubate the reaction at 37°C for 2-3 hours.

  • Purify the resulting amine-functionalized mAb using size-exclusion chromatography to remove hydrazine and the phthalhydrazide byproduct.

  • Characterize the product to confirm the removal of the phthalimide group.

Protocol 4: Conjugation of an Activated Payload to the Amine-Functionalized mAb

Materials:

  • Amine-functionalized mAb

  • Activated payload (e.g., an NHS-ester of a drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system

Procedure:

  • Add the activated payload (typically 3-5 molar equivalents per available amine on the mAb) to the solution of the amine-functionalized mAb.

  • Incubate the reaction at room temperature for 2-4 hours.

  • Purify the final antibody-drug conjugate (ADC) using a suitable method, such as size-exclusion chromatography or hydrophobic interaction chromatography.

  • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Hypothetical Data Presentation

The following tables present hypothetical data for the synthesis of an ADC using this linker.

Table 1: Summary of Conjugation and Deprotection Reactions

StepReactant 1Reactant 2Molar Ratio (Reactant 2:1)Reaction Time (h)Yield/EfficiencyProduct Characteristic
Linker Activation This compoundEDC/NHS1.5:1.24>95%Activated NHS-ester
Linker Conjugation to mAb mAbActivated Linker10:14~90% recoveryLinker-to-Antibody Ratio ~4.2
Phthalimide Deprotection Linker-Modified mAbHydrazine Hydrate-2>98% deprotectionAmine-functionalized mAb
Payload Conjugation Amine-functionalized mAbActivated Payload5:1 (per linker)3~85% recoveryDrug-to-Antibody Ratio ~3.8

Table 2: Characterization of the Final Antibody-Drug Conjugate (ADC)

ParameterResultMethod of Analysis
Drug-to-Antibody Ratio (DAR) 3.8HIC-HPLC, Mass Spectrometry
Purity >98%SEC-HPLC
Monomer Content >99%SEC-HPLC
Endotoxin Level <0.1 EU/mgLAL Assay

Signaling Pathway Visualization

While this application note focuses on the synthetic chemistry aspects, the resulting ADC would be designed to interact with specific cellular pathways. For instance, an ADC targeting a cancer cell surface antigen would undergo the following process:

G A ADC in Circulation B Binding to Target Antigen on Cancer Cell A->B C Internalization via Endocytosis B->C D Trafficking to Lysosome C->D E Lysosomal Degradation of mAb D->E F Release of Drug-Linker-Amino Acid E->F G Drug Exerts Cytotoxic Effect F->G

Caption: Cellular mechanism of action for a typical antibody-drug conjugate.

Conclusion

This compound presents a viable, albeit hypothetically demonstrated, option as a heterobifunctional linker for the synthesis of complex biologics. Its key features—a stable thioether bond and the ability to perform sequential conjugations via its two distinct functional groups—make it a potentially valuable tool in bioconjugation chemistry. The protocols and data presented herein provide a foundational framework for researchers interested in exploring the use of this and similar linkers in their drug development and research endeavors. Further optimization and validation would be required for any specific application.

Application Notes and Protocols for 3-(N-Phthalimidoylmethylthio)propanoic Acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Phthalimidoylmethylthio)propanoic acid is a chemical compound featuring a phthalimide group, a thioether linkage, and a terminal carboxylic acid. This unique structure provides a versatile scaffold for various applications in biochemical assays. The terminal carboxyl group is particularly useful for covalent conjugation to primary amines on proteins and other biomolecules, making it a valuable tool for immunological studies.[1][2] Furthermore, the presence of the phthalimide moiety suggests potential biological activities, as structurally related phthalimide derivatives have demonstrated anti-inflammatory properties.[3] These application notes provide detailed protocols for the use of this compound as a hapten for antibody production and for its potential screening as an anti-inflammatory agent.

Application Note 1: Hapten-Carrier Protein Conjugation for Immunological Assays

Principle:

This compound can be utilized as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The carboxylic acid group of the hapten can be covalently linked to the primary amine groups on the lysine residues of the carrier protein using a carbodiimide crosslinker like EDC in the presence of N-hydroxysuccinimide (NHS). The resulting conjugate can then be used to immunize animals for the production of specific antibodies, which are instrumental in the development of immunoassays like ELISA.

Experimental Protocol: Conjugation of this compound to a Carrier Protein

Materials and Reagents:

  • This compound

  • Carrier Protein (BSA or KLH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 10 mg of this compound in 1 mL of DMF.

    • Add 15 mg of NHS followed by 25 mg of EDC to the solution.

    • Stir the reaction mixture at room temperature for 4 hours in the dark to activate the carboxylic acid group.

  • Conjugation to Carrier Protein:

    • Dissolve 20 mg of the carrier protein (e.g., BSA) in 5 mL of PBS (pH 7.4).

    • Slowly add the activated hapten solution dropwise to the protein solution while gently stirring.

    • Continue to stir the reaction mixture at 4°C overnight.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against 1 L of PBS at 4°C for 48 hours, with at least four changes of the dialysis buffer. This step removes unreacted hapten and crosslinking reagents.

  • Characterization and Storage:

    • Determine the protein concentration of the conjugate using a standard protein assay (e.g., Bradford or BCA assay).

    • The conjugation efficiency can be estimated using MALDI-TOF mass spectrometry or by UV-Vis spectroscopy if the hapten has a distinct absorbance peak.

    • Store the purified hapten-carrier protein conjugate at -20°C for long-term use.

Hapten_Conjugation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_application Step 4: Application Hapten 3-(N-Phthalimidoylmethylthio) propanoic acid Reagents EDC + NHS in DMF Hapten->Reagents Activated_Hapten NHS-activated Hapten Reagents->Activated_Hapten 4h, RT Conjugate_Mix Hapten-Protein Conjugate Mixture Activated_Hapten->Conjugate_Mix Carrier_Protein Carrier Protein (BSA or KLH) in PBS Carrier_Protein->Conjugate_Mix Overnight, 4°C Dialysis Dialysis (10 kDa MWCO) against PBS Conjugate_Mix->Dialysis Purified_Conjugate Purified Hapten-Protein Conjugate Dialysis->Purified_Conjugate Immunization Immunization Purified_Conjugate->Immunization Immunoassay Immunoassay Development (e.g., ELISA) Immunization->Immunoassay TLR4_Signaling_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces Compound Phthalimide Derivative (Potential Inhibitor) Compound->IKK Compound->NFkB NFkB_n->iNOS_gene activates

References

Application Notes and Protocols for the Purification of 3-(N-Phthalimidoylmethylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-(N-Phthalimidoylmethylthio)propanoic acid, a compound of interest for researchers in drug development and organic synthesis. The following sections outline common and effective purification techniques, including post-synthesis work-up, column chromatography, and recrystallization. Each method is presented with a detailed experimental protocol, a summary of expected quantitative outcomes, and a visual workflow diagram.

Synthesis Overview

The purification techniques described are designed for the product of a nucleophilic substitution reaction between N-(chloromethyl)phthalimide and 3-mercaptopropanoic acid. The reaction is typically carried out in the presence of a base to deprotonate the thiol, facilitating the attack on the electrophilic chloromethyl group.

Purification Techniques

A multi-step purification strategy is often employed to achieve high purity of this compound. This typically involves an initial aqueous work-up to remove inorganic salts and water-soluble impurities, followed by either column chromatography or recrystallization for final purification.

Post-Synthesis Aqueous Work-up and Extraction

This initial purification step is crucial for removing the bulk of impurities after the reaction is complete.

Experimental Protocol:

  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • If the reaction solvent is water-miscible (e.g., DMF, DMSO), dilute the mixture with a significant volume of water (e.g., 5-10 times the reaction volume).

  • Acidify the aqueous solution to a pH of approximately 1-2 using a dilute acid such as 1 M HCl. This ensures that the carboxylic acid product is in its neutral, protonated form, rendering it more soluble in organic solvents.

  • Extract the aqueous solution with an organic solvent such as ethyl acetate (3 x 50 mL for a 100 mL aqueous solution).

  • Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Logical Workflow for Aqueous Work-up

A Reaction Mixture B Dilute with Water A->B C Acidify to pH 1-2 (e.g., 1 M HCl) B->C D Extract with Ethyl Acetate C->D E Combine Organic Layers D->E F Wash with Brine E->F G Dry over Anhydrous Na2SO4 F->G H Filter G->H I Concentrate under Reduced Pressure H->I J Crude Product I->J

Caption: Workflow for the post-synthesis aqueous work-up and extraction.

Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating the target compound from unreacted starting materials and non-polar byproducts.

Experimental Protocol:

  • Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent system.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective. For example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate.

  • Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Workflow for Flash Column Chromatography

A Prepare Silica Gel Slurry B Pack Column A->B D Load Sample onto Column B->D C Dissolve Crude Product C->D E Elute with Solvent Gradient (e.g., Hexanes/Ethyl Acetate) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H Identify Pure Fractions I Evaporate Solvent H->I J Pure Product I->J

Caption: Workflow for purification by flash column chromatography.

Purification by Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline solids. The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

  • Transfer the crude or partially purified product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Workflow for Recrystallization

A Place Crude Product in Flask B Add Minimal Hot Solvent to Dissolve A->B C Slowly Cool to Room Temperature B->C D Cool in Ice Bath C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals under Vacuum F->G H Pure Crystalline Product G->H

Caption: Workflow for purification by recrystallization.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected outcomes for the purification of this compound using the described techniques. The values are representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification TechniqueTypical RecoveryPurity AchievedKey AdvantagesKey Disadvantages
Aqueous Work-up/Extraction > 90%70-85%Removes inorganic salts and highly polar impurities efficiently.Does not remove organic byproducts with similar solubility.
Flash Column Chromatography 60-80%> 98%Excellent for separating compounds with different polarities.Can be time-consuming and requires significant solvent volumes.
Recrystallization 50-75%> 99%Yields highly pure crystalline product; scalable.Requires finding a suitable solvent system; product loss in the mother liquor.

Concluding Remarks

The choice of purification method for this compound will depend on the scale of the synthesis and the required final purity. For obtaining analytically pure material, a combination of aqueous work-up followed by either flash column chromatography or recrystallization is recommended. For larger scale purifications, recrystallization is often the more practical and economical choice. The purity of the final product should always be confirmed by appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

safe handling and storage procedures for 3-(N-Phthalimidoylmethylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 3-(N-Phthalimidoylmethylthio)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of this compound. The information is compiled from general safety protocols for organic acids, thiopropanoic acid derivatives, and compounds containing a phthalimide group.

Hazard Identification and Overview
  • Organic Acid Moiety : Like other organic acids, it may be corrosive and can cause irritation or burns upon contact with skin, eyes, and the respiratory tract.[1][2]

  • Thiol Derivative : Thiopropanoic acid derivatives can be irritants.[3]

  • Phthalimide Group : The phthalimide group itself is generally stable.[4][5]

A thorough risk assessment should be conducted before handling this compound.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the last line of defense against chemical exposure.[1] The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant chemical splash goggles. A face shield may be required for larger quantities.[2][6]To protect eyes from splashes of the chemical, which may be corrosive or irritating.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][6] Always consult the glove manufacturer's compatibility chart.To prevent skin contact, which could lead to irritation or burns.
Body Protection A fully buttoned laboratory coat.[6] For larger scale operations, a chemical-resistant apron is recommended.To protect skin and clothing from spills and splashes.
Footwear Closed-toe shoes that completely cover the feet.[7][8]To protect feet from spills and falling objects.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[2]To prevent respiratory irritation from potential vapors or aerosols.
Experimental Protocols: Safe Handling Procedures

Adherence to safe laboratory practices is crucial to minimize risk.

3.1. General Handling

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][6]

  • Avoid direct contact with the skin, eyes, and clothing.[2]

  • Do not inhale dust or vapors.[2]

  • Use the smallest practical quantities for the experiment being performed.[2]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][8]

  • Ensure that an eyewash station and safety shower are readily accessible.[9]

3.2. Weighing and Transferring

  • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure.

  • Use a spatula or other appropriate tool to handle the solid material.[7] Avoid creating dust.

  • When dissolving the compound, slowly add the solid to the solvent.

  • If diluting an acidic solution, always add acid to water, never the other way around, to prevent splattering.[2][7]

Storage Procedures

Proper storage is essential to maintain the integrity of the compound and ensure safety.

  • Container : Keep the container tightly closed and properly labeled with the chemical name and hazard information.[2]

  • Location : Store in a cool, dry, and well-ventilated area.[9][10]

  • Compatibility : Store away from incompatible materials such as strong bases and oxidizing agents.[11]

  • Integrity : Opened containers must be carefully resealed and kept upright to prevent leakage.[2]

First Aid Measures

In case of exposure, immediate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[9][10]

  • Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]

Spill and Disposal Procedures

6.1. Spill Cleanup

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as described in Section 2.

  • For a solid spill, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[6]

  • For a solution spill, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place in a container for chemical waste.

  • Clean the spill area with a suitable decontamination solution and then wash with soap and water.[2]

6.2. Waste Disposal

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contaminated materials and the chemical itself should be treated as hazardous waste.

  • Place waste in a clearly labeled, sealed container.[6]

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_storage Storage RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood WeighTransfer Weigh and Transfer WorkInHood->WeighTransfer Experiment Perform Experiment WeighTransfer->Experiment Store Store in a Cool, Dry, Ventilated Area WeighTransfer->Store Return to Storage Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate WasteDisposal Dispose of Waste Decontaminate->WasteDisposal RemovePPE Remove PPE WasteDisposal->RemovePPE WashHands Wash Hands RemovePPE->WashHands

Caption: Workflow for the safe handling of chemical compounds.

References

Application Notes and Protocols for 3-(N-Phthalimidoylmethylthio)propanoic acid in Inflammation and Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-(N-Phthalimidoylmethylthio)propanoic acid is a novel organic compound that incorporates three key structural motifs: a phthalimide group, a thioether linkage, and a propanoic acid moiety. While direct studies on the immunological or anti-inflammatory properties of this specific molecule are not yet prevalent in published literature, its constituent chemical features suggest significant potential for research and development in these areas. Phthalimide derivatives, such as thalidomide and its analogs, are well-known for their potent immunomodulatory and anti-inflammatory effects.[1][2][3] The propanoic acid group is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs), and thioether-containing compounds have diverse biological activities. These application notes provide a theoretical framework and practical protocols for investigating the potential of this compound as a modulator of inflammatory and immune responses.

Postulated Biological Activity

Based on its structural components, this compound is hypothesized to exhibit anti-inflammatory and immunomodulatory activities. The phthalimide moiety may contribute to the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).[1][2] The propanoic acid tail could potentially interact with cyclooxygenase (COX) enzymes, similar to traditional NSAIDs.[2] The thioether linkage may influence the compound's pharmacokinetic properties and potentially contribute to its overall biological activity profile.

Postulated Mechanism of Action

The anti-inflammatory effects of phthalimide derivatives are often attributed to the modulation of key signaling pathways involved in the inflammatory cascade. A plausible mechanism of action for this compound could involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][][7] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5][] By inhibiting the activation of NF-κB, the compound could suppress the downstream inflammatory response. Additionally, potential inhibition of COX-2, a key enzyme in the production of prostaglandins, may also contribute to its anti-inflammatory effects.[2]

postulated_moa cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes activates transcription of Cytokines Pro-inflammatory Cytokines Pro_inflammatory_Genes->Cytokines leads to production of Compound This compound Compound->IKK inhibits (postulated)

Postulated Mechanism of Action.

Experimental Protocols

To investigate the anti-inflammatory and immunomodulatory potential of this compound, a tiered experimental approach is recommended, starting with in vitro assays and progressing to in vivo models.

In Vitro Assays

1. Lipopolysaccharide (LPS)-Stimulated Macrophage Assay for Anti-inflammatory Activity

This assay is a primary screening tool to assess the ability of a compound to inhibit the production of pro-inflammatory mediators in macrophages.[8][9][10][11][12]

  • Principle: Murine or human macrophage cell lines (e.g., RAW 264.7 or THP-1) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response, characterized by the release of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6). The inhibitory effect of the test compound on the production of these mediators is quantified.[11][12]

  • Materials:

    • Macrophage cell line (RAW 264.7 or THP-1)

    • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

    • Lipopolysaccharide (LPS) from E. coli

    • This compound

    • Griess Reagent for NO measurement

    • ELISA kits for TNF-α and IL-6

    • 96-well cell culture plates

    • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • Protocol:

    • Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include an unstimulated control group.

    • After incubation, collect the cell culture supernatants for NO and cytokine analysis.

    • Measure NO production using the Griess reagent according to the manufacturer's instructions.

    • Quantify TNF-α and IL-6 levels in the supernatants using specific ELISA kits.

    • Assess cell viability in the remaining cells to rule out cytotoxic effects of the compound.

2. Cyclooxygenase (COX-2) Inhibition Assay

This assay determines if the compound can inhibit the activity of the COX-2 enzyme, a key target for many anti-inflammatory drugs.[13][14][15][16][17]

  • Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin H2. The inhibition of this activity by the test compound is monitored, often using a fluorometric or colorimetric probe.[14][16]

  • Materials:

    • Recombinant human COX-2 enzyme

    • COX-2 inhibitor screening assay kit (containing assay buffer, heme, arachidonic acid, and a fluorescent probe)

    • This compound

    • A known COX-2 inhibitor as a positive control (e.g., celecoxib)

    • 96-well black opaque plate

    • Fluorescence plate reader

  • Protocol:

    • Prepare a reaction mixture containing assay buffer, heme, and the fluorescent probe in each well of the 96-well plate.

    • Add serial dilutions of this compound or the positive control to the respective wells. Include a vehicle control.

    • Add the COX-2 enzyme to all wells except the background control.

    • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence intensity over time using a plate reader.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Model

1. Carrageenan-Induced Paw Edema Model

This is a classic and widely used in vivo model to assess the acute anti-inflammatory activity of a compound.[18][19]

  • Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent (typically a rat or mouse) induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling is a measure of its anti-inflammatory effect.

  • Materials:

    • Male Wistar rats or Swiss albino mice

    • Carrageenan solution (1% in saline)

    • This compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

    • A standard anti-inflammatory drug (e.g., indomethacin or diclofenac)

    • Plethysmometer or digital calipers

    • Animal handling and dosing equipment

  • Protocol:

    • Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups (e.g., vehicle control, standard drug, and different doses of the test compound).

    • Measure the initial paw volume of each animal using a plethysmometer.

    • Administer the test compound or standard drug orally or intraperitoneally. The vehicle control group receives only the vehicle.

    • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Anti-inflammatory Activity of this compound on LPS-stimulated Macrophages

Concentration (µM)% Inhibition of NO Production (Mean ± SD)% Inhibition of TNF-α Secretion (Mean ± SD)% Inhibition of IL-6 Secretion (Mean ± SD)Cell Viability (%)
1
10
50
100
Positive Control

Table 2: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema

Treatment Group (Dose)Paw Volume (mL) at 1h (Mean ± SD)Paw Volume (mL) at 2h (Mean ± SD)Paw Volume (mL) at 3h (Mean ± SD)Paw Volume (mL) at 4h (Mean ± SD)% Inhibition of Edema at 3h
Vehicle Control0
Standard Drug
Test Compound (Low Dose)
Test Compound (High Dose)

Experimental Workflow Visualization

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation start_invitro Compound Synthesis and Characterization cytotoxicity Cytotoxicity Assay start_invitro->cytotoxicity cox_assay COX-2 Inhibition Assay start_invitro->cox_assay lps_assay LPS-stimulated Macrophage Assay cytotoxicity->lps_assay nfkb_assay NF-κB Signaling Assay lps_assay->nfkb_assay cytokine_profiling Cytokine Profiling lps_assay->cytokine_profiling start_invivo Lead Compound from In Vitro Studies lps_assay->start_invivo Promising Results cox_assay->start_invivo Promising Results paw_edema Carrageenan-Induced Paw Edema Model start_invivo->paw_edema peritonitis Zymosan-Induced Peritonitis Model paw_edema->peritonitis cfa_arthritis CFA-Induced Arthritis Model peritonitis->cfa_arthritis

Experimental Workflow for Compound Evaluation.

Conclusion

While this compound is a novel compound with no direct published data in inflammation and immunology, its structural features provide a strong rationale for its investigation in these fields. The application notes and protocols outlined here offer a comprehensive framework for researchers to systematically evaluate its potential as a novel anti-inflammatory or immunomodulatory agent. The proposed experiments will help to elucidate its biological activity, mechanism of action, and potential for further development.

References

Application Notes and Protocols for Carrier Protein Conjugation using 3-(N-Phthalimidoylmethylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Phthalimidoylmethylthio)propanoic acid is a hapten that possesses a terminal carboxyl group, making it well-suited for covalent conjugation to carrier proteins through their primary amine residues. This process is fundamental in immunology for rendering small molecules (haptens) immunogenic, a critical step in the development of antibodies for immunoassays, vaccines, and other immunotherapeutic applications. The phthalimidoylmethylthio moiety provides a stable thioether linkage, while the propanoic acid spacer arm facilitates the presentation of the hapten to the immune system.

These application notes provide a detailed protocol for the conjugation of this compound to common carrier proteins such as Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH) using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. Additionally, methods for the characterization and purification of the resulting conjugates are described.

Principle of Conjugation

The conjugation of this compound to a carrier protein is typically achieved via a two-step carbodiimide reaction. First, the carboxyl group of the hapten is activated by EDC in the presence of NHS to form a more stable NHS ester. This activated hapten is then reacted with the primary amine groups (from lysine residues) on the surface of the carrier protein, forming a stable amide bond.

Materials and Reagents

  • This compound

  • Carrier Protein (e.g., BSA, KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Solvent for hapten: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification: Desalting columns (e.g., Sephadex G-25) or dialysis cassettes (10 kDa MWCO)

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the formation of the NHS-ester of the hapten.

  • Dissolve the Hapten : Dissolve this compound in a minimal amount of DMF or DMSO.

  • Prepare Activation Buffer : Prepare a fresh solution of 0.1 M MES buffer, pH 4.7-6.0.

  • Activation Reaction :

    • Add the dissolved hapten to the Activation Buffer.

    • Add EDC and NHS to the hapten solution. A typical molar ratio is Hapten:EDC:NHS of 1:1.5:1.2.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

Protocol 2: Conjugation to Carrier Protein

This protocol details the reaction of the activated hapten with the carrier protein.

  • Prepare Carrier Protein : Dissolve the carrier protein (e.g., BSA, KLH) in Conjugation Buffer (PBS, pH 7.2-8.0) to a concentration of 5-10 mg/mL.

  • Conjugation Reaction :

    • Immediately add the activated hapten solution from Protocol 1 to the carrier protein solution.

    • The molar ratio of hapten to carrier protein can be varied to achieve different hapten densities. A starting point is a 20 to 50-fold molar excess of hapten to protein.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional) : To quench any unreacted NHS-ester, add a quenching solution to a final concentration of 10-50 mM and incubate for 30 minutes.

Protocol 3: Purification of the Conjugate

This protocol describes the removal of unreacted hapten and crosslinking reagents.

  • Desalting Column :

    • Equilibrate a desalting column with PBS, pH 7.2.

    • Apply the conjugation reaction mixture to the column.

    • Collect the fractions containing the protein conjugate, which will elute in the void volume.

  • Dialysis :

    • Transfer the conjugation reaction mixture to a dialysis cassette (10 kDa MWCO).

    • Dialyze against PBS, pH 7.2, with several buffer changes over 24-48 hours at 4°C.

Protocol 4: Characterization of the Conjugate

This protocol outlines methods to determine the success of the conjugation and the hapten-to-protein ratio.

  • UV-Vis Spectroscopy :

    • Measure the absorbance of the conjugate at 280 nm (for protein) and at a wavelength specific to the hapten if it has a unique absorbance peak.

    • The incorporation of the hapten can sometimes be qualitatively observed by a change in the UV spectrum.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry :

    • This is a highly accurate method to determine the hapten-to-protein ratio.

    • Acquire the mass spectra of the native carrier protein and the conjugate.

    • The average number of haptens per protein is calculated from the increase in molecular weight.[1][2]

  • Fluorescence Spectroscopy :

    • The intrinsic fluorescence of the protein (due to tryptophan and tyrosine residues) may be quenched upon hapten conjugation.[1]

    • Measure the fluorescence emission spectrum (e.g., excitation at 280 nm, emission scan from 300-400 nm) of the native protein and the conjugate at the same concentration. A decrease in fluorescence intensity indicates successful conjugation.

Data Presentation

Table 1: Example Reagent Quantities for a Trial Conjugation to BSA

ReagentMolecular Weight (approx.)AmountMoles (approx.)Molar Ratio
This compound279 g/mol 1 mg3.58 µmol23.9
Bovine Serum Albumin (BSA)66,500 g/mol 10 mg0.15 µmol1
EDC191.7 g/mol 1.03 mg5.37 µmol35.8
NHS115.1 g/mol 0.49 mg4.29 µmol28.6

Table 2: Characterization Data of Hapten-BSA Conjugates (Hypothetical Data)

Hapten:Protein Molar Feed RatioHapten Density (by MALDI-TOF)Conjugation Efficiency (%)
10:15 ± 150%
20:112 ± 260%
50:125 ± 350%
100:130 ± 430%

Note: Conjugation efficiency is calculated as (moles of hapten conjugated / moles of hapten in feed) x 100. Optimal hapten density for immunogenicity is often in the range of 10-25 haptens per BSA molecule. A high antibody titer with moderate antibody specificity was obtained with a hapten density of around 15 molecules per carrier protein.[2]

Visualizations

experimental_workflow cluster_activation Hapten Activation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Hapten 3-(N-Phthalimidoylmethylthio) propanoic acid Activated_Hapten Activated Hapten (NHS-ester) Hapten->Activated_Hapten 15-30 min Room Temp EDC_NHS EDC + NHS in Activation Buffer EDC_NHS->Activated_Hapten Conjugate_Mix Crude Conjugate Mixture Activated_Hapten->Conjugate_Mix 2-4 hours RT or Overnight 4°C Carrier_Protein Carrier Protein (BSA/KLH) in Conjugation Buffer Carrier_Protein->Conjugate_Mix Purification Desalting or Dialysis Conjugate_Mix->Purification Pure_Conjugate Purified Hapten-Protein Conjugate Purification->Pure_Conjugate Characterization MALDI-TOF MS UV-Vis Spec Fluorescence Pure_Conjugate->Characterization

Caption: Experimental workflow for hapten-protein conjugation.

logical_relationship Hapten Hapten (this compound) EDC_NHS EDC/NHS Hapten->EDC_NHS Activates -COOH group Immunogen Hapten-Carrier Conjugate (Immunogen) Hapten->Immunogen Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Immunogen EDC_NHS->Carrier Reacts with -NH2 group

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(N-Phthalimidoylmethylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(N-Phthalimidoylmethylthio)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Rationale
Incomplete Deprotonation of 3-Mercaptopropanoic Acid Ensure the base is added to the solution of 3-mercaptopropanoic acid before the addition of N-(chloromethyl)phthalimide. Use a slight excess of a suitable base such as triethylamine (Et3N) or potassium carbonate (K2CO3).The reaction proceeds via an SN2 mechanism where the thiolate anion is the nucleophile. Incomplete deprotonation of the thiol group results in a lower concentration of the active nucleophile, leading to a slower reaction and lower yield.
Degradation of N-(chloromethyl)phthalimide Use fresh or properly stored N-(chloromethyl)phthalimide. This reagent can be sensitive to moisture and prolonged storage.N-(chloromethyl)phthalimide can hydrolyze in the presence of water, reducing the amount of electrophile available for the desired reaction.
Suboptimal Reaction Temperature If the reaction is sluggish at room temperature, consider gentle heating to 30-50 °C. Monitor the reaction closely for the formation of byproducts.Increasing the temperature can enhance the rate of the SN2 reaction. However, excessive heat may promote side reactions.
Incorrect Solvent Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile to ensure all reactants are fully dissolved. In some cases, aqueous solutions with a base can also be effective.[1][2]Proper solvation of both the thiolate and the electrophile is crucial for an efficient reaction. Polar aprotic solvents are generally well-suited for SN2 reactions.

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Potential Cause Troubleshooting Step Rationale
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until one of the starting materials is completely consumed.The reaction may require several hours to reach completion, depending on the specific conditions.
Inadequate Mixing Ensure efficient stirring throughout the reaction to maintain a homogenous mixture.Poor mixing can lead to localized depletion of reactants and an incomplete reaction.
Incorrect Stoichiometry Use a slight excess (1.05-1.1 equivalents) of N-(chloromethyl)phthalimide to ensure complete consumption of the more valuable 3-mercaptopropanoic acid.Driving the reaction to completion with respect to one reactant can simplify purification.

Issue 3: Formation of a White Precipitate (Disulfide byproduct)

Potential Cause Troubleshooting Step Rationale
Oxidation of Thiol Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.The thiolate anion is susceptible to oxidation, which leads to the formation of a disulfide dimer of 3-mercaptopropanoic acid. This side reaction consumes the nucleophile and reduces the yield of the desired product.

Issue 4: Difficulty in Product Purification

Potential Cause Troubleshooting Step Rationale
Co-precipitation of Product and Salts After the reaction, perform an aqueous workup. Acidify the aqueous layer to precipitate the carboxylic acid product, which can then be collected by filtration.The product is a carboxylic acid and will be soluble in a basic aqueous solution as its carboxylate salt. Acidification will protonate the carboxylate, causing the less soluble acid to precipitate.
Emulsion Formation During Extraction If using an organic solvent for extraction, add a small amount of brine to the aqueous layer to break any emulsions.Brine increases the ionic strength of the aqueous phase, which can help to separate the organic and aqueous layers more cleanly.
Product Contaminated with Phthalimide Derivatives If purification by precipitation is insufficient, consider column chromatography on silica gel using a solvent system such as a gradient of methanol in dichloromethane.Phthalimide-containing byproducts may have similar solubility properties. Chromatography can effectively separate the desired product based on polarity differences.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route is the S-alkylation of 3-mercaptopropanoic acid with N-(chloromethyl)phthalimide. This is a nucleophilic substitution reaction (SN2) where the sulfur atom of 3-mercaptopropanoic acid, after deprotonation to a thiolate, attacks the electrophilic carbon of the chloromethyl group of N-(chloromethyl)phthalimide.

Q2: What is the role of the base in this reaction?

A2: The base is crucial for deprotonating the thiol group (-SH) of 3-mercaptopropanoic acid to form a thiolate anion (-S⁻). The thiolate is a much stronger nucleophile than the neutral thiol, and this significantly increases the rate of the S-alkylation reaction.[1] Commonly used bases include triethylamine (Et3N) and potassium carbonate (K2CO3).

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (3-mercaptopropanoic acid and N-(chloromethyl)phthalimide) on a silica gel plate. The product should have a different Rf value from the starting materials. The reaction is complete when the spot corresponding to the limiting reagent has disappeared.

Q4: What are the potential side reactions to be aware of?

A4: The primary side reaction is the oxidative dimerization of 3-mercaptopropanoic acid to form a disulfide. This can be minimized by running the reaction under an inert atmosphere. Another potential side reaction is the reaction of the base with N-(chloromethyl)phthalimide, though this is generally less favorable than the reaction with the soft thiolate nucleophile.

Q5: What is a suitable workup and purification procedure?

A5: A typical workup involves quenching the reaction with water and then acidifying the solution with an acid like HCl. This protonates the carboxylate group of the product, causing it to precipitate out of the aqueous solution. The solid product can then be collected by filtration and washed with water to remove inorganic salts. If further purification is needed, recrystallization from a suitable solvent or column chromatography can be employed.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on standard S-alkylation reactions of thiols. Optimization may be required to achieve the best results.

Materials:

  • 3-Mercaptopropanoic acid

  • N-(Chloromethyl)phthalimide

  • Triethylamine (Et3N) or Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Hydrochloric Acid (1M)

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-mercaptopropanoic acid (1.0 equivalent) in DMF.

  • Add triethylamine (1.1 equivalents) or potassium carbonate (1.2 equivalents) to the solution and stir for 15-20 minutes at room temperature to form the thiolate.

  • In a separate flask, dissolve N-(chloromethyl)phthalimide (1.05 equivalents) in a minimal amount of DMF.

  • Add the N-(chloromethyl)phthalimide solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the reaction is complete (typically 4-12 hours), pour the reaction mixture into an excess of water.

  • Wash the aqueous solution with ethyl acetate to remove any non-acidic organic impurities.

  • Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is around 2-3.

  • A white precipitate of this compound should form.

  • Collect the precipitate by vacuum filtration and wash the solid with cold water.

  • Dry the product under vacuum to obtain the final product.

Data Presentation

The following table summarizes expected outcomes based on variations in reaction conditions for S-alkylation reactions. Note that specific yields for this compound are not widely reported, so these are illustrative based on similar reactions.

Base Solvent Temperature (°C) Typical Reaction Time (h) Expected Yield Range
TriethylamineDMF256 - 12Good to Excellent
Potassium CarbonateDMF25 - 508 - 16Good
TriethylamineAcetonitrile258 - 14Moderate to Good
Potassium CarbonateWater254 - 8Good to Excellent[1][2]

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: SN2 Reaction 3-Mercaptopropanoic_Acid 3-Mercaptopropanoic Acid (R-SH) Thiolate Thiolate Anion (R-S⁻) 3-Mercaptopropanoic_Acid->Thiolate + Base Base Base (e.g., Et3N) Protonated_Base Protonated Base (e.g., Et3NH⁺) Base->Protonated_Base + H⁺ Transition_State Transition State Thiolate->Transition_State N_Chloro_Phthalimide N-(chloromethyl)phthalimide (Phth-CH₂-Cl) N_Chloro_Phthalimide->Transition_State Product This compound (Phth-CH₂-S-R) Transition_State->Product Chloride_Ion Chloride Ion (Cl⁻) Transition_State->Chloride_Ion

Caption: Reaction mechanism for the synthesis.

Experimental_Workflow Start Start Reactants Dissolve 3-Mercaptopropanoic Acid and Base in Solvent Start->Reactants Add_Electrophile Add N-(chloromethyl)phthalimide Reactants->Add_Electrophile Reaction Stir at RT or Heat Gently (Monitor by TLC) Add_Electrophile->Reaction Workup Aqueous Workup and Acidification Reaction->Workup Isolation Filter and Wash Precipitate Workup->Isolation Drying Dry Product Under Vacuum Isolation->Drying End Final Product Drying->End

Caption: General experimental workflow.

Troubleshooting_Tree Low_Yield Low Yield? Check_Base Ensure Base Added First and in Slight Excess Low_Yield->Check_Base Yes Side_Products Side Products Observed? Low_Yield->Side_Products No Check_Reagent_Quality Use Fresh N-(chloromethyl)phthalimide Check_Base->Check_Reagent_Quality Optimize_Temp Gently Heat Reaction Check_Reagent_Quality->Optimize_Temp Check_Solvent Ensure Reactants are Soluble Optimize_Temp->Check_Solvent Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Side_Products->Inert_Atmosphere Yes (Disulfide) Purification_Issues Purification Difficulty? Side_Products->Purification_Issues No Aqueous_Workup Perform Acidic Aqueous Workup Purification_Issues->Aqueous_Workup Yes Chromatography Consider Column Chromatography Aqueous_Workup->Chromatography

Caption: Troubleshooting decision tree.

References

preventing degradation of 3-(N-Phthalimidoylmethylthio)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(N-Phthalimidoylmethylthio)propanoic acid. The information is designed to address common challenges encountered during experimental work with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solution?

Based on the chemical structure, the two primary degradation pathways for this compound are hydrolysis of the phthalimide ring and oxidation of the thioether sulfur.

  • Hydrolysis: The phthalimide group can undergo hydrolysis, particularly under acidic or basic conditions, to yield phthalamic acid as an intermediate, which can further hydrolyze to phthalic acid and 2-amino-1-mercaptoethane-propanoic acid. The rate of hydrolysis is significantly influenced by pH and temperature.

  • Oxidation: The thioether sulfur is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more stringent oxidative conditions, the sulfone. This can be initiated by dissolved oxygen, peroxide contaminants, or other oxidizing agents present in the solution.

Q2: What are the recommended storage conditions for solutions of this compound to minimize degradation?

To ensure the stability of your solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles.

  • pH: Maintain the pH of aqueous solutions within a neutral range (pH 6-7.5). Both acidic and alkaline conditions can accelerate the hydrolysis of the phthalimide group.

  • Solvent: For stock solutions, use anhydrous aprotic solvents like DMSO or DMF and store them at low temperatures. For aqueous experiments, prepare fresh solutions in a suitable buffer.

  • Atmosphere: To prevent oxidation, it is recommended to use deoxygenated solvents and to store solutions under an inert atmosphere, such as nitrogen or argon.

  • Light: Protect solutions from light to prevent any potential photolytic degradation.

Q3: How can I monitor the degradation of my compound in solution?

The most effective way to monitor the degradation of this compound is by using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique can separate the intact parent compound from its potential degradation products, allowing for their individual quantification over time.

Q4: Can the thioether and phthalimide groups interact to cause unique degradation pathways?

While the primary degradation pathways are expected to be hydrolysis and oxidation, the close proximity of the thioether and phthalimide functionalities could potentially lead to intramolecular reactions under certain conditions. For instance, intramolecular aminolysis of the phthalimide by the thioether sulfur is a theoretical possibility, although likely less favored than hydrolysis in aqueous media. A thorough forced degradation study is recommended to identify any unique degradation products.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: I observe a rapid loss of my compound in an aqueous buffer.

  • Possible Cause 1: pH-mediated Hydrolysis. The pH of your buffer may be too acidic or too alkaline, leading to rapid hydrolysis of the phthalimide ring.

    • Solution: Verify the pH of your buffer. If possible, adjust the pH to a neutral range (6-7.5). If your experimental conditions require a non-neutral pH, be aware that the compound will degrade more quickly and consider this in your experimental design.

  • Possible Cause 2: Presence of Contaminants. Your buffer or other reagents may contain nucleophilic or catalytic impurities that accelerate degradation.

    • Solution: Use high-purity reagents and freshly prepared buffers.

Issue 2: My solution is turning slightly yellow over time.

  • Possible Cause: Oxidation. The thioether moiety may be oxidizing. While the sulfoxide and sulfone are typically colorless, other oxidative side reactions could potentially produce colored species.

    • Solution: Prepare solutions using deoxygenated solvents and store them under an inert atmosphere (nitrogen or argon). Avoid sources of peroxides.

Issue 3: I see unexpected peaks in my HPLC chromatogram.

  • Possible Cause 1: Degradation Products. The new peaks are likely degradation products of your compound.

    • Solution: Refer to the proposed degradation pathways. If possible, use LC-MS to identify the mass of the unexpected peaks to help in their identification. A forced degradation study (see Experimental Protocols) can help to intentionally generate these degradation products for confirmation.

  • Possible Cause 2: Solvent or Reagent Impurities. The peaks may be from impurities in your solvents or reagents.

    • Solution: Run a blank injection of your solvent/buffer to check for background peaks. Use high-purity, HPLC-grade solvents and reagents.

  • Possible Cause 3: Intramolecular Rearrangement. Under certain conditions, an unexpected rearrangement product might form.

    • Solution: This would require more in-depth structural elucidation, for example, by NMR and high-resolution mass spectrometry.

Data Presentation

The following tables summarize hypothetical stability data for this compound under various conditions. This data is for illustrative purposes to guide experimental design.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pHHalf-life (t½) in hours (Illustrative)Primary Degradation Pathway
3.048Phthalimide Hydrolysis
5.0250Phthalimide Hydrolysis
7.0> 500Minimal Degradation
9.024Phthalimide Hydrolysis

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 7.0

Temperature (°C)Half-life (t½) in hours (Illustrative)Primary Degradation Pathway
4> 1000Minimal Degradation
25> 500Minimal Degradation
50120Hydrolysis & Oxidation

Table 3: Stability in the Presence of Oxidizing Agents at 25°C and pH 7.0

Oxidizing AgentConcentrationHalf-life (t½) in hours (Illustrative)Primary Degradation Product(s)
Dissolved AirSaturated> 500Sulfoxide (trace)
Hydrogen Peroxide0.1%72Sulfoxide
Sodium Hypochlorite0.01%< 1Sulfoxide, Sulfone

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize a sample with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. Before analysis, neutralize a sample with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Dissolve a portion in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in mobile phase) to a photostability chamber (ICH Q1B conditions).

  • Analysis: Analyze all samples, along with a control sample (stock solution diluted in mobile phase), using the HPLC method described below.

Protocol 2: Stability-Indicating RP-HPLC Method

This method is a starting point and may require optimization for your specific equipment and samples.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 220 nm and 254 nm

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound PhthalamicAcid Phthalamic acid derivative Parent->PhthalamicAcid Acid/Base Sulfoxide Sulfoxide Parent->Sulfoxide [O] HydrolyzedProduct Phthalic acid + 2-amino-1-mercaptoethane-propanoic acid PhthalamicAcid->HydrolyzedProduct Further Hydrolysis Sulfone Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Proposed degradation pathways for this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stock->Stress HPLC RP-HPLC Analysis Stress->HPLC Inject Samples Data Data Interpretation and Degradation Profile HPLC->Data

Caption: Workflow for a forced degradation study.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions Problem Unexpected Peak in HPLC Degradation Degradation Product Problem->Degradation Impurity Solvent/Reagent Impurity Problem->Impurity Rearrangement Intramolecular Rearrangement Problem->Rearrangement ForcedDeg Run Forced Degradation Study and LC-MS for Identification Degradation->ForcedDeg Blank Inject Solvent Blank Impurity->Blank Elucidation Structural Elucidation (NMR, HRMS) Rearrangement->Elucidation

Caption: Logic diagram for troubleshooting unexpected HPLC peaks.

Technical Support Center: Optimizing Phthalimide Analogue Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of phthalimide analogues.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of phthalimide analogues and provides recommended solutions.

Problem: Low or No Product Yield

Low or no yield of the desired phthalimide analogue is a frequent issue. The underlying causes can range from suboptimal reaction conditions to poor quality reagents.

Potential CauseRecommended Solution
Incomplete Reaction Ensure the reaction has been given sufficient time to proceed to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Suboptimal Temperature The reaction temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition of starting materials or products. The optimal temperature can vary significantly depending on the specific synthetic route. For instance, the traditional synthesis from phthalic anhydride and ammonia may require temperatures around 300°C, while other methods operate at milder conditions.[2]
Poor Quality Reagents Ensure that all starting materials, especially the amine and phthalic anhydride or its derivative, are of high purity and dry.[2] Contaminants can interfere with the reaction. For the Gabriel synthesis, ensure the potassium phthalimide is not degraded, which can happen over long storage periods.[3]
Inefficient Catalyst In catalyzed reactions (e.g., using copper, palladium, or rhodium), the catalyst may be inactive or used in an insufficient amount.[4] Ensure the catalyst is properly activated and used at the recommended loading.
Steric Hindrance In methods like the Gabriel synthesis, bulky (sterically hindered) alkyl halides, particularly secondary and tertiary ones, will react poorly or not at all.[5][6][7] Consider alternative synthetic routes for highly substituted targets.
Poor Nucleophilicity of the Amine For direct condensation reactions, if the amine is a weak nucleophile, the reaction may not proceed efficiently. Consider using a stronger base to deprotonate the amine or using a more reactive phthalimide precursor.

Problem: Formation of Side Products and Impurities

The presence of unexpected side products can complicate purification and reduce the overall yield.

Potential CauseRecommended Solution
Over-alkylation In the Gabriel synthesis, the primary advantage is the avoidance of over-alkylation, which is common when using ammonia directly.[7][8] If side products are observed, verify that the reaction conditions are not promoting unintended follow-on reactions.
Elimination Reactions When using secondary alkyl halides in the Gabriel synthesis, elimination (E2) can compete with the desired substitution (SN2) reaction, leading to alkene byproducts.[9] Using a less hindered substrate or milder reaction conditions may help.
Hydrolysis of Starting Materials Phthalic anhydride and some activated derivatives can be sensitive to moisture. Ensure all solvents and reagents are anhydrous to prevent hydrolysis to phthalic acid, which will not react to form the imide.
Side Reactions of Functional Groups If the starting materials contain other reactive functional groups, they may participate in side reactions under the chosen reaction conditions. Protect sensitive functional groups before carrying out the phthalimide synthesis.

Problem: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential CauseRecommended Solution
Incomplete Extraction Ensure the work-up procedure is appropriate for the product's properties (e.g., solubility, acidity/basicity). Use an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery.
Inefficient Recrystallization The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures. Experiment with different solvent systems to find the optimal one for your specific phthalimide analogue.
Challenging Deprotection/Cleavage In methods like the Gabriel synthesis, cleavage of the phthalimide group to release the primary amine can be difficult. While acidic or basic hydrolysis can be used, hydrazinolysis is a common and often more effective method, although it can be harsh.[6][8] The use of hydrazine hydrate in refluxing ethanol is a standard procedure.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing phthalimide analogues?

There are several methods for synthesizing N-substituted phthalimides:

  • Gabriel Synthesis: This classic method involves the N-alkylation of potassium phthalimide with a primary alkyl halide, followed by hydrazinolysis to release the primary amine.[6][8][10] It is particularly useful for preparing primary amines without over-alkylation.[8]

  • Condensation of Phthalic Anhydride with Amines: This direct approach involves heating phthalic anhydride with a primary amine, often at high temperatures or in the presence of a dehydrating agent.[11]

  • Metal-Catalyzed Syntheses: Modern methods often employ transition metal catalysts, such as copper (Cu), palladium (Pd), or rhodium (Rh), to facilitate the synthesis under milder conditions and with broader substrate scope.[4][12] For example, copper catalysts can be used for the oxidative reaction of ketones and amines.[12]

  • Metal-Free Syntheses: To avoid the use of potentially toxic and expensive metals, metal-free catalytic systems using organocatalysts, bases, or acids have been developed.[4]

Q2: Why is the Gabriel synthesis not suitable for preparing aryl amines or secondary/tertiary amines?

The Gabriel synthesis relies on an SN2 reaction.

  • Aryl amines: Aryl halides do not readily undergo nucleophilic substitution with the phthalimide anion.[5][8]

  • Secondary and tertiary amines: Secondary and tertiary alkyl halides are sterically hindered, which disfavors the SN2 mechanism.[5][6] For secondary halides, elimination reactions often become a significant competing pathway.[9]

Q3: How can I optimize the reaction conditions for my specific phthalimide analogue synthesis?

Optimization is key to a successful synthesis. Consider the following parameters:

  • Solvent: The choice of solvent can significantly impact reaction rates and yields. Common solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[13]

  • Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and product stability.[2]

  • Catalyst: If using a catalyzed reaction, screen different catalysts and ligands to identify the most effective combination for your substrate.[4]

  • Base: In reactions requiring a base, the choice of base (e.g., potassium carbonate, triethylamine) can influence the outcome.[14]

  • Reaction Time: Monitor the reaction over time to determine the point of maximum product formation before significant decomposition or side product formation occurs.[1]

Q4: What are some alternative, milder methods for phthalimide synthesis?

Recent research has focused on developing milder and more environmentally friendly synthetic routes. These include:

  • Microwave-assisted synthesis: Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.[15]

  • Organocatalysis: The use of small organic molecules as catalysts offers a green alternative to metal catalysts.[4]

  • Lewis acid catalysis: Using a Lewis acid like TaCl5-silica gel can facilitate the reaction between anhydrides and amines, sometimes under solvent-free conditions with microwave irradiation.[11]

Q5: How do I monitor the progress of my reaction?

Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by providing its mass.[1]

Experimental Protocols & Data

Table 1: Optimization of Reaction Conditions for Atroposelective Synthesis of N-Aryl Phthalimides

The following data is from a study on the N-heterocyclic carbene (NHC)-catalyzed atroposelective synthesis of N-aryl phthalimides.[14]

EntryVariation from Standard ConditionsYield (%)Enantiomeric Ratio (er)
1None9998:2
2Different NHC catalyst9997:3
3Different NHC catalyst<5N/A
4Different NHC catalyst965:95
5Without PivCl<5N/A
6HATU instead of PivCl9287:13
7Cs₂CO₃ instead of K₂CO₃9989:11
8Na₂CO₃ instead of K₂CO₃9092:8
9DMAP instead of K₂CO₃7581:19
10DBU instead of K₂CO₃9087:13
11MTBE instead of THF9193:7
12CHCl₃ instead of THF8077:23
13Toluene instead of THF7096:4
1412 h instead of 24 h8298:2
Standard conditions: Phthalamic acid (0.125 mmol), NHC catalyst (10 mol %), K₂CO₃ (1.5 equiv), THF (1.5 mL), 25 °C, 24 h.[14]
Protocol 1: General Procedure for Gabriel Synthesis of a Primary Amine
  • Deprotonation of Phthalimide: Dissolve phthalimide in a suitable solvent like DMF. Add a strong base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), to form potassium phthalimide.[8][10]

  • N-Alkylation: To the solution of potassium phthalimide, add the primary alkyl halide. Heat the reaction mixture (e.g., 90°C) and monitor the reaction by TLC until the starting material is consumed.[3]

  • Hydrazinolysis: After cooling the reaction mixture, add hydrazine hydrate and a solvent like ethanol. Reflux the mixture. A precipitate of phthalhydrazide will form.[6][9]

  • Work-up: Filter off the phthalhydrazide precipitate. The desired primary amine will be in the filtrate. Isolate the amine through extraction and subsequent purification (e.g., distillation or chromatography).

Visualizations

troubleshooting_workflow start Problem Identified (e.g., Low Yield, Impurities) reagent_check Verify Reagent Quality start->reagent_check reagents_ok Reagents OK reagent_check->reagents_ok Pass reagents_bad Impure/Degraded Reagents reagent_check->reagents_bad Fail condition_check Review Reaction Conditions conditions_ok Conditions Correct condition_check->conditions_ok Pass conditions_bad Suboptimal Parameters condition_check->conditions_bad Fail purification_check Examine Work-up & Purification purification_ok Work-up Optimized purification_check->purification_ok Pass purification_bad Inefficient Product Isolation purification_check->purification_bad Fail reagents_ok->condition_check action1 Use Pure, Dry Reagents reagents_bad->action1 conditions_ok->purification_check action2 Optimize T, t, Mixing conditions_bad->action2 action3 Refine Purification Protocol purification_bad->action3

Caption: Troubleshooting workflow for phthalimide synthesis.

gabriel_synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis phthalimide Potassium Phthalimide n_alkylphthalimide N-Alkylphthalimide phthalimide->n_alkylphthalimide SN2 Reaction alkyl_halide Primary Alkyl Halide (R-X) alkyl_halide->n_alkylphthalimide n_alkylphthalimide->n_alkylphthalimide_step2 hydrazine Hydrazine (NH₂NH₂) primary_amine Primary Amine (R-NH₂) hydrazine->primary_amine phthalhydrazide Phthalhydrazide (precipitate)

References

Technical Support Center: Synthesis of 3-(N-Phthalimidoylmethylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(N-Phthalimidoylmethylthio)propanoic acid.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when following a procedure involving the reaction of N-(chloromethyl)phthalimide with 3-mercaptopropanoic acid in the presence of a base.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient stirring. 2. Decomposition of starting materials: N-(chloromethyl)phthalimide can be sensitive to moisture and prolonged exposure to base. 3-mercaptopropanoic acid can be oxidized. 3. Incorrect stoichiometry: An improper ratio of reactants and base can lead to poor conversion.1. Optimize reaction conditions: Increase the reaction time, slightly elevate the temperature (e.g., to 40-50 °C), and ensure vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use dry reagents and solvent: Ensure all glassware is oven-dried and the solvent is anhydrous. Use freshly opened or properly stored starting materials. Degas the solvent to remove dissolved oxygen to minimize thiol oxidation. 3. Verify stoichiometry: Carefully measure all reactants. Typically, a slight excess of the thiol or base may be used.
Presence of Multiple Spots on TLC 1. Unreacted starting materials: N-(chloromethyl)phthalimide or 3-mercaptopropanoic acid may still be present. 2. Formation of disulfide: The thiol group of 3-mercaptopropanoic acid may have been oxidized to form a disulfide dimer. 3. Phthalimide ring-opening: Under strongly basic or acidic conditions, the phthalimide ring can open to form phthalamic acid derivatives.[1][2]1. Allow for longer reaction time: Continue the reaction and monitor by TLC until the starting material spots disappear. 2. Minimize oxidation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Control pH: Use a mild, non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) and avoid excessive amounts. During workup, neutralize the reaction mixture carefully.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities: Residual solvent or side products can prevent crystallization. 2. Product is inherently oily: Some organic compounds have low melting points.1. Purify the product: Use column chromatography to separate the desired product from impurities. Try different solvent systems for recrystallization. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal if available.
Product Contaminated with Disulfide Oxidation of the thiol: Exposure of 3-mercaptopropanoic acid to air, especially in the presence of a base, can lead to the formation of the corresponding disulfide.[3]Use an inert atmosphere: Conduct the reaction under nitrogen or argon. Degas the solvent before use. Adding the thiol last to the reaction mixture containing the base can also minimize its exposure to oxidative conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and direct method is the nucleophilic substitution reaction between N-(chloromethyl)phthalimide and 3-mercaptopropanoic acid.[4] This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate.

Q2: Which solvents are suitable for this synthesis?

Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are generally suitable for this type of nucleophilic substitution reaction.

Q3: What type of base should I use?

A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred to minimize side reactions. Inorganic bases like potassium carbonate can also be used, particularly in a solvent like DMF.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with visualization under a UV lamp. The product should have a different Rf value than the starting materials.

Q5: What are the key safety precautions for this synthesis?

N-(chloromethyl)phthalimide is a lachrymator and should be handled in a well-ventilated fume hood. 3-mercaptopropanoic acid has a strong, unpleasant odor and is corrosive.[5][6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Quantitative Data Summary

The following table summarizes typical physical and analytical data for the starting materials and a representative product of a similar class. Actual values for the target compound should be determined experimentally.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
N-(Hydroxymethyl)phthalimide[7][8]C₉H₇NO₃177.16147-149White solid
3-Mercaptopropionic acid[6]C₃H₆O₂S106.1416.8Colorless liquid
3-(Phenylthio)propionic acid[9]C₉H₁₀O₂S182.2460-61White solid

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative procedure based on standard methods for S-alkylation of thiols.

Materials:

  • N-(chloromethyl)phthalimide

  • 3-mercaptopropanoic acid

  • Triethylamine (TEA)

  • Anhydrous acetonitrile (MeCN)

  • Ethyl acetate

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve N-(chloromethyl)phthalimide (1.0 eq) in anhydrous acetonitrile.

  • Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Slowly add 3-mercaptopropanoic acid (1.05 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Synthesis start Start Synthesis reaction_monitoring Monitor Reaction by TLC start->reaction_monitoring workup Workup and Isolation reaction_monitoring->workup Reaction Complete multiple_spots Multiple Spots on TLC? reaction_monitoring->multiple_spots Incomplete/Side Reactions purification Purification workup->purification low_yield Low Yield? workup->low_yield Low Crude Yield final_product Final Product Analysis purification->final_product oily_product Oily/Non-crystalline Product? purification->oily_product Difficulty in Crystallization optimize_conditions Optimize Reaction Conditions: - Increase time/temp - Use dry reagents low_yield->optimize_conditions Yes check_atmosphere Check Inert Atmosphere Control pH multiple_spots->check_atmosphere Yes purify_further Further Purification: - Column chromatography - Recrystallization trials oily_product->purify_further Yes optimize_conditions->start check_atmosphere->reaction_monitoring purify_further->final_product

References

Technical Support Center: 3-(N-Phthalimidoylmethylthio)propanoic Acid Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 3-(N-Phthalimidoylmethylthio)propanoic acid. Our goal is to help you diagnose and resolve issues related to impurities, low yields, and purification.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of unreacted 3-mercaptopropanoic acid in my reaction mixture. What could be the cause?

A1: This issue commonly arises from several factors:

  • Incomplete Reaction: The reaction time may be insufficient. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.

  • Poor Quality of N-(chloromethyl)phthalimide: The N-(chloromethyl)phthalimide used may be of low purity or may have degraded. It is advisable to use freshly prepared or purified N-(chloromethyl)phthalimide.

  • Suboptimal Reaction Conditions: The reaction temperature or the choice of base (if any) might not be optimal. A systematic optimization of these parameters may be necessary.

Q2: My final product is contaminated with phthalimide. How can I avoid this?

A2: The presence of phthalimide as an impurity suggests the degradation of the N-phthalimidoylmethyl group, which can occur under harsh reaction or work-up conditions.

  • Reaction Conditions: Avoid high temperatures and strongly basic or acidic conditions for prolonged periods. If a base is required for the reaction, a mild, non-nucleophilic base is recommended.

  • Work-up Procedure: During the work-up, maintain a neutral or slightly acidic pH to prevent hydrolysis of the phthalimide group.

Q3: I have identified a disulfide impurity in my product. What is its origin and how can I prevent its formation?

A3: The disulfide impurity is likely 3,3'-disulfanediyldipropanoic acid, which forms from the oxidation of 3-mercaptopropanoic acid. Thiols are susceptible to oxidation, especially in the presence of air (oxygen).

  • Inert Atmosphere: To minimize oxidation, perform the reaction under an inert atmosphere, such as nitrogen or argon.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Purification: If the disulfide has already formed, it can often be separated from the desired product by column chromatography.

Q4: My yield of this compound is consistently low. What are the potential reasons and how can I improve it?

A4: Low yields can be attributed to a combination of the issues mentioned above, as well as other factors. A systematic approach to troubleshooting is recommended.

  • Reagent Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of one reagent may be beneficial, but this should be determined empirically.

  • Solvent Choice: The solvent should be appropriate for the reaction, ensuring good solubility of the reactants. Anhydrous solvents should be used to prevent side reactions involving water.

  • Side Reactions: Besides the formation of phthalimide and the disulfide, other side reactions might be occurring. Analyze your crude product by LC-MS or NMR to identify any major byproducts, which can provide clues about competing reaction pathways.

Troubleshooting Guide

This guide provides a logical workflow for identifying and resolving common issues during the synthesis of this compound.

TroubleshootingWorkflow start Low Yield or Impure Product check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity impurity_id Impurity Identified? check_purity->impurity_id unreacted_sm Unreacted Starting Material impurity_id->unreacted_sm Yes phthalimide_impurity Phthalimide Impurity impurity_id->phthalimide_impurity Yes disulfide_impurity Disulfide Impurity impurity_id->disulfide_impurity Yes other_impurity Other Impurity impurity_id->other_impurity Yes no_impurity No Specific Impurity Identified impurity_id->no_impurity No solution_sm Increase reaction time/temp Check reagent quality unreacted_sm->solution_sm solution_phthalimide Use milder conditions Control pH during work-up phthalimide_impurity->solution_phthalimide solution_disulfide Use inert atmosphere Degas solvents disulfide_impurity->solution_disulfide solution_other Re-evaluate reaction mechanism Optimize conditions other_impurity->solution_other end Pure Product / Improved Yield solution_sm->end solution_phthalimide->end solution_disulfide->end solution_other->end optimize Optimize Reaction Conditions (Stoichiometry, Solvent, Temp) no_impurity->optimize optimize->end

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from N-(chloromethyl)phthalimide and 3-mercaptopropanoic acid.

Materials:

  • N-(chloromethyl)phthalimide

  • 3-mercaptopropanoic acid

  • Triethylamine (or another suitable base)

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable aprotic solvent

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • In a round-bottom flask, dissolve N-(chloromethyl)phthalimide (1.0 equivalent) in anhydrous DMF.

  • To this solution, add 3-mercaptopropanoic acid (1.1 equivalents) followed by the dropwise addition of triethylamine (1.2 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting materials are consumed.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and wash with 1 M HCl.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

SynthesisWorkflow start Start dissolve Dissolve N-(chloromethyl)phthalimide in anhydrous DMF start->dissolve add_reagents Add 3-mercaptopropanoic acid and triethylamine dissolve->add_reagents react Stir at room temperature Monitor by TLC add_reagents->react workup Aqueous work-up (Et2O, HCl, H2O, brine) react->workup purify Purification (Column chromatography or recrystallization) workup->purify end Final Product purify->end

Data Presentation

The following table summarizes hypothetical data on the effect of different bases on the yield and purity of this compound.

Base (1.2 equiv)Reaction Time (h)Crude Yield (%)Purity by HPLC (%)
Triethylamine68592
Diisopropylethylamine88294
Potassium Carbonate127588
No Base24<10-

Purification Strategies

The choice of purification method is critical for obtaining high-purity this compound. The relationship between common impurities and suitable purification techniques is outlined below.

PurificationStrategies product Crude Product impurity_sm Unreacted Starting Materials product->impurity_sm impurity_phthalimide Phthalimide product->impurity_phthalimide impurity_disulfide Disulfide product->impurity_disulfide purification_column Column Chromatography impurity_sm->purification_column purification_extraction Acid-Base Extraction impurity_sm->purification_extraction for 3-mercaptopropanoic acid impurity_phthalimide->purification_column purification_recrystal Recrystallization impurity_phthalimide->purification_recrystal impurity_disulfide->purification_column

Technical Support Center: Enhancing the Stability of 3-(N-Phthalimidoylmethylthio)propanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(N-Phthalimidoylmethylthio)propanoic acid and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of these conjugates during experimental procedures.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound conjugates that are susceptible to degradation?

A1: The two primary points of instability in these conjugates are the thioether linkage and the phthalimide group . The thioether bond can be susceptible to oxidation, while the phthalimide group can undergo hydrolysis under certain conditions.

Q2: What are the common degradation pathways for the thioether linkage in my conjugate?

A2: The thioether linkage is primarily susceptible to oxidation, which can lead to the formation of sulfoxides and subsequently sulfones. This oxidation can be promoted by exposure to oxidizing agents, certain metal ions, or reactive oxygen species (ROS) that may be present in experimental systems.

Q3: Under what conditions is the phthalimide group likely to degrade?

A3: The phthalimide group is an amide and is most commonly cleaved by hydrolysis. This hydrolysis can be catalyzed by strong acids or bases. It is particularly susceptible to basic conditions. Another common method for cleaving the phthalimide group is through hydrazinolysis, using hydrazine hydrate.

Q4: Can the storage conditions of my conjugate affect its stability?

A4: Absolutely. Improper storage is a common cause of conjugate degradation. Factors such as temperature, pH of the storage buffer, exposure to light, and the presence of contaminants can all negatively impact stability. For long-term storage, it is generally recommended to store conjugates at -20°C or -80°C in a slightly acidic to neutral buffer, protected from light.

Q5: I am observing a loss of activity in my conjugate during in vitro cell-based assays. Could this be a stability issue?

A5: Yes, a loss of biological activity can be a strong indicator of conjugate instability. Degradation of either the thioether or phthalimide group can alter the three-dimensional structure and binding properties of the conjugate, leading to reduced efficacy. It is crucial to assess the stability of the conjugate under the specific conditions of your assay (e.g., in cell culture media at 37°C).

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and experimentation of this compound conjugates.

Problem 1: Decrease in conjugate purity over time, as observed by HPLC.

  • Possible Cause 1: Phthalimide Hydrolysis.

    • Troubleshooting Steps:

      • Analyze Storage Buffer: Ensure the pH of your storage and experimental buffers is maintained between 6.0 and 7.4. Avoid highly acidic or basic conditions.

      • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify degradation products. The mass of the hydrolyzed product will correspond to the addition of a water molecule and the opening of the phthalimide ring.

      • Buffer Optimization: If your experimental conditions require a pH outside the optimal range, consider minimizing the incubation time or performing a buffer screen to find a more suitable formulation.

  • Possible Cause 2: Thioether Oxidation.

    • Troubleshooting Steps:

      • De-gas Buffers: To minimize dissolved oxygen, de-gas all buffers before use.

      • Add Antioxidants: Consider the addition of antioxidants, such as ascorbic acid or methionine, to your buffers to scavenge reactive oxygen species.

      • Use Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA to your buffers to sequester metal ions.

      • LC-MS Analysis: Analyze the sample by LC-MS to detect the mass increase corresponding to the addition of one (sulfoxide) or two (sulfone) oxygen atoms to the thioether sulfur.

Problem 2: Inconsistent results in biological assays.

  • Possible Cause: Conjugate Degradation in Assay Media.

    • Troubleshooting Steps:

      • Incubate and Analyze: Incubate the conjugate in the assay medium for the duration of the experiment (e.g., 24, 48, 72 hours) at 37°C.

      • Time-Point Analysis: At different time points, take an aliquot of the mixture and analyze it by HPLC or LC-MS to determine the percentage of intact conjugate remaining.

      • Formulation Adjustment: If significant degradation is observed, consider formulating the conjugate with stabilizing excipients such as polysorbate 20 or 80, or sugars like sucrose and trehalose, which can help protect the molecule.

Problem 3: Formation of precipitates or aggregation.

  • Possible Cause: Poor Solubility and Hydrophobic Interactions.

    • Troubleshooting Steps:

      • Solubility Assessment: Determine the solubility of your conjugate in the chosen buffer.

      • Inclusion of Solubilizing Agents: Incorporate solubility-enhancing excipients into your formulation. This can include surfactants (e.g., polysorbates), or co-solvents (e.g., a small percentage of DMSO or ethanol), ensuring they are compatible with your experimental system.

      • pH Optimization: Evaluate the solubility of the conjugate at different pH values to find a range where it is most stable and soluble.

      • Size Exclusion Chromatography (SEC): Use SEC to quantify the amount of high molecular weight species (aggregates) in your sample.

III. Data Presentation: Stability of Thioether and Phthalimide Moieties

The following tables summarize representative stability data for thioether and phthalimide groups under various conditions. Note that the exact stability of your specific conjugate may vary.

Table 1: pH-Dependent Stability of the Phthalimide Group

pHTemperature (°C)Incubation Time (hours)Approximate % Intact Phthalimide
4.03724>95%
7.43724>90%
8.53724<70%
>10.0252<10%

Table 2: Stability of the Thioether Linkage in the Presence of Oxidizing Agents

ConditionTemperature (°C)Incubation Time (hours)Approximate % Intact Thioether
PBS, pH 7.43748>95%
PBS with 100 µM H₂O₂3724<80%
PBS with 100 µM H₂O₂ + 1 mM Methionine3724>90%
PBS with 10 µM Cu²⁺3712<70%
PBS with 10 µM Cu²⁺ + 1 mM EDTA3712>95%

IV. Experimental Protocols

Protocol 1: Assessing Conjugate Stability in Plasma

  • Preparation:

    • Thaw human or mouse plasma at 37°C.

    • Prepare a stock solution of the conjugate in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation:

    • Add the conjugate stock solution to the plasma to a final concentration of 1 mg/mL.

    • Incubate the mixture at 37°C.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

    • Immediately quench the reaction by adding an equal volume of acetonitrile and store at -80°C until analysis.

  • Analysis:

    • Thaw the samples and centrifuge to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS to quantify the amount of intact conjugate remaining.

Protocol 2: Forced Degradation Study - pH Stress

  • Buffer Preparation:

    • Prepare a series of buffers with different pH values (e.g., pH 4.0, 7.4, and 9.0).

  • Sample Preparation:

    • Dissolve the conjugate in each buffer to a final concentration of 1 mg/mL.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 37°C or 50°C).

  • Analysis:

    • At specified time points, analyze each sample by Reverse-Phase HPLC (RP-HPLC) with UV detection.

    • Calculate the percentage of the main peak area relative to the total peak area to determine the extent of degradation.

V. Visualizations

degradation_pathways cluster_main This compound Conjugate cluster_phthalimide Phthalimide Degradation cluster_thioether Thioether Degradation Conjugate Conjugate Hydrolyzed_Product Ring-Opened Product Conjugate->Hydrolyzed_Product Acid/Base Hydrolysis Sulfoxide Sulfoxide Conjugate->Sulfoxide Oxidation Sulfone Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Potential degradation pathways for the conjugate.

experimental_workflow Start Start: Conjugate Sample Incubation Incubate under Stress Condition (e.g., Plasma, 37°C) Start->Incubation Time_Points Collect Aliquots at Time Points Incubation->Time_Points Sample_Prep Sample Preparation (e.g., Protein Precipitation) Time_Points->Sample_Prep Analysis Analytical Method (HPLC, LC-MS, SEC) Sample_Prep->Analysis Data_Analysis Data Analysis: Quantify Degradation Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: General workflow for assessing conjugate stability.

Technical Support Center: Scaling Up 3-(N-Phthalimidoylmethylthio)propanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-(N-Phthalimidoylmethylthio)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely employed synthetic route is the S-alkylation of 3-mercaptopropanoic acid with an N-(halomethyl)phthalimide, such as N-(chloromethyl)phthalimide or N-(bromomethyl)phthalimide, in the presence of a suitable base. This reaction is a type of nucleophilic substitution where the thiol group of 3-mercaptopropanoic acid acts as the nucleophile.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control for a successful synthesis include reaction temperature, the choice of base and solvent, and the stoichiometry of the reactants. Careful control of these factors is crucial to maximize yield and purity while minimizing side reactions.

Q3: What are the primary safety concerns when working with the reagents for this synthesis?

A3: The reactants, particularly N-(halomethyl)phthalimides and 3-mercaptopropanoic acid, should be handled with care. N-(halomethyl)phthalimides are lachrymators and potential alkylating agents. 3-mercaptopropanoic acid has a strong, unpleasant odor and is a skin and eye irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no product formation 1. Ineffective base: The chosen base may not be strong enough to deprotonate the thiol of 3-mercaptopropanoic acid efficiently. 2. Low reaction temperature: The reaction may be too slow at the current temperature. 3. Poor quality reagents: Reactants may have degraded over time.1. Base selection: Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). 2. Temperature optimization: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. 3. Reagent quality check: Use freshly opened or properly stored reagents. Verify the purity of starting materials before use.
Presence of multiple spots on TLC/LC-MS, indicating side products 1. Phthalimide ring opening: The base or nucleophiles present in the reaction mixture can attack the carbonyl groups of the phthalimide, leading to ring-opened byproducts.[1][2] 2. Oxidation of the thioether: The thioether product can be oxidized to the corresponding sulfoxide or sulfone, especially if the reaction is exposed to air for extended periods at elevated temperatures. 3. Dialkylation: The carboxylate of 3-mercaptopropanoic acid could potentially act as a nucleophile, though this is less likely than thiol alkylation.1. Use of a non-nucleophilic base: Employ a sterically hindered or non-nucleophilic base. Also, consider milder reaction conditions (lower temperature, shorter reaction time). 2. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Stoichiometry control: Use a slight excess of the thiol component to favor the desired reaction.
Difficulty in isolating the final product 1. Product is highly soluble in the work-up solvent: The product may be lost during aqueous work-up if it has significant water solubility. 2. Formation of an emulsion during extraction: The presence of both a carboxylic acid and a relatively nonpolar phthalimide group can lead to emulsification.1. Solvent selection: Use a different extraction solvent. If the product is in the aqueous layer, acidify to a low pH (around 2) to protonate the carboxylic acid and increase its solubility in organic solvents.[3] 2. Breaking emulsions: Add brine (saturated NaCl solution) or a small amount of a different organic solvent to break the emulsion. Centrifugation can also be effective.
Product purity is low after initial purification 1. Incomplete removal of starting materials: Unreacted 3-mercaptopropanoic acid or N-(halomethyl)phthalimide may co-crystallize with the product. 2. Co-elution of impurities during chromatography: Side products may have similar polarity to the desired product.1. Recrystallization: Perform recrystallization from a suitable solvent system to remove impurities.[3] 2. Chromatography optimization: If using column chromatography, try a different solvent system or a different stationary phase (e.g., reversed-phase C18) to improve separation.[4]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Materials:

  • 3-Mercaptopropanoic acid

  • N-(Chloromethyl)phthalimide

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-mercaptopropanoic acid (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of N-(chloromethyl)phthalimide (1.05 eq) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, pour the mixture into water and acidify to pH 2 with 1 M HCl.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Reaction Conditions and Outcomes (Illustrative)

Entry Base Solvent Temperature (°C) Time (h) Yield (%) Purity (by HPLC, %)
1K₂CO₃DMF2568595
2NaHTHF0 to 2549097
3Et₃NDCM25126588
4K₂CO₃Acetonitrile5048896

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants 3-Mercaptopropanoic Acid + N-(Chloromethyl)phthalimide reaction S-Alkylation Reaction reactants->reaction base Base (e.g., K₂CO₃) in Solvent (e.g., DMF) base->reaction quench Quench with Water & Acidify reaction->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry extract->wash_dry crude Crude Product wash_dry->crude purify Recrystallization or Column Chromatography crude->purify final_product Pure 3-(N-Phthalimidoyl- methylthio)propanoic acid purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_check1 Initial Checks cluster_analysis Analysis of Side Products cluster_solutions Potential Solutions start Low Yield or Purity Issue reagents Reagent Quality? start->reagents conditions Reaction Conditions (Temp, Time)? start->conditions purification Optimize Purification start->purification tlc_lcms Analyze by TLC/LC-MS reagents->tlc_lcms conditions->tlc_lcms optimize_temp Optimize Temperature/ Reaction Time conditions->optimize_temp ring_opening Phthalimide Ring Opening? tlc_lcms->ring_opening oxidation Oxidation Products? tlc_lcms->oxidation change_base Change to Non-nucleophilic Base ring_opening->change_base Yes inert_atm Use Inert Atmosphere oxidation->inert_atm Yes

Caption: Troubleshooting logic for scaling up production.

References

Technical Support Center: 3-(N-Phthalimidoylmethylthio)propanoic acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(N-Phthalimidoylmethylthio)propanoic acid. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound that incorporates a phthalimide group, a thioether linkage, and a propanoic acid moiety. The phthalimide group is a common protecting group for amines and is also found in various biologically active molecules. The thioether and carboxylic acid functionalities make it a versatile building block in organic synthesis and potentially confer specific chemical and biological properties.[1] It can be used as a hapten for antibody production.[2]

Q2: What are the main challenges in the synthesis of this compound?

The synthesis of this compound, like many thioethers, can present several challenges. These include:

  • Stalled or incomplete reactions: The reaction between the thiol and the electrophile may not go to completion due to various factors.[3]

  • Side reactions: The presence of multiple reactive sites can lead to the formation of undesired byproducts.

  • Purification difficulties: Separating the desired product from starting materials, reagents, and byproducts can be challenging.

  • Handling of odorous reagents: Many low molecular weight thiols have strong, unpleasant odors, requiring proper handling and waste disposal.[4]

Q3: My synthesis of this compound has a low yield. What are the potential causes and solutions?

Low yields are a common issue in organic synthesis. The following table summarizes potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reagent Quality: Use fresh, pure starting materials. Thiols can oxidize over time.[4] - Optimize Reaction Conditions: Adjust temperature, reaction time, and solvent. Some reactions may require heating to overcome the activation energy.[3] - Check Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reagent may be necessary to drive the reaction to completion.[4]
Side Reactions - Choice of Base: The base used to deprotonate the thiol is crucial. A base that is too strong or too weak can lead to side reactions.[5] - Protecting Groups: If other functional groups are interfering, consider using protecting groups.
Product Decomposition - Work-up Conditions: The work-up procedure should be optimized to minimize product loss. For example, the pH of the aqueous solution during extraction is important for the carboxylic acid group. - Purification Method: The chosen purification method (e.g., column chromatography, recrystallization) may not be suitable, leading to product loss.
Poor Nucleophilicity of the Thiol - Base Selection: Use an appropriate base to generate the more nucleophilic thiolate.[5][6]

Q4: I am observing multiple spots on my TLC plate after the reaction. How do I identify the product and byproducts?

Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate a mixture of compounds. Here's a systematic approach to identification:

  • Co-spotting: Spot your reaction mixture alongside the starting materials on the same TLC plate. This will help you identify any unreacted starting materials.

  • Staining: Use different TLC stains to visualize different types of compounds. For example, a potassium permanganate stain can indicate the presence of oxidizable groups like thiols.

  • Spectroscopic Analysis: If possible, isolate the major spots from the TLC plate (preparative TLC) and analyze them using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine their structures.[7]

Troubleshooting Guide for Synthesis and Purification

This section provides a more detailed guide to common problems encountered during the synthesis and purification of this compound.

Synthesis
Problem Possible Cause Solution
Reaction has stalled (no further product formation) Insufficient activation energy.[3]Gradually increase the reaction temperature while monitoring by TLC.[3]
Degraded reagent or catalyst.[3]Use fresh reagents and catalysts. Ensure proper storage of sensitive chemicals.[7]
Poor solubility of reactants.Choose a solvent in which all reactants are soluble at the reaction temperature.[7]
Formation of disulfide byproduct Oxidation of the thiol starting material.- Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use fresh thiol.
N-alkylation instead of S-alkylation Ambident nucleophilicity of the phthalimide group.This is less likely in this specific synthesis but can be influenced by the reaction conditions. Softer electrophiles and polar aprotic solvents generally favor S-alkylation.
Purification
Problem Possible Cause Solution
Difficulty separating product from starting materials by column chromatography Similar polarities of the compounds.- Optimize the solvent system: Try different solvent mixtures with varying polarities. - Use a different stationary phase: Consider using a different type of silica gel or another adsorbent.
Product is an oil and will not crystallize Presence of impurities.- Re-purify: Perform another round of column chromatography or try a different purification technique like preparative HPLC. - Trituration: Add a solvent in which the product is insoluble but the impurities are soluble to induce crystallization.
Product decomposes during purification Sensitivity to heat or silica gel.- Avoid excessive heat: Concentrate the product at reduced pressure and low temperature. - Deactivate silica gel: Run a plug of triethylamine through the silica gel column before loading your sample to neutralize acidic sites.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • N-(Hydroxymethyl)phthalimide

  • Thionyl chloride or other halogenating agent

  • 3-Mercaptopropanoic acid

  • A suitable base (e.g., triethylamine, sodium carbonate)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • Synthesis of N-(Chloromethyl)phthalimide:

    • Carefully add thionyl chloride to a solution of N-(hydroxymethyl)phthalimide in an anhydrous solvent at 0 °C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Remove the solvent under reduced pressure to obtain the crude N-(chloromethyl)phthalimide. This intermediate is often used without further purification.

  • Thioether Formation:

    • Dissolve 3-mercaptopropanoic acid and a suitable base in an anhydrous solvent.

    • Add the crude N-(chloromethyl)phthalimide solution dropwise to the mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up:

    • Quench the reaction with water.

    • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization.

Characterization Data (Hypothetical):

Technique Expected Result
¹H NMR Peaks corresponding to the phthalimide protons, the methylene protons adjacent to the sulfur and phthalimide, the methylene protons of the propanoic acid moiety, and a broad singlet for the carboxylic acid proton.
¹³C NMR Peaks for the carbonyl carbons of the phthalimide and carboxylic acid, aromatic carbons, and the aliphatic carbons.
Mass Spec (MS) A molecular ion peak corresponding to the mass of the product (C₁₂H₁₁NO₄S).
Melting Point A sharp melting point range for the pure crystalline solid.

Visualizations

Experimental Workflow: Synthesis and Purification

G Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials: N-(Hydroxymethyl)phthalimide 3-Mercaptopropanoic acid step1 Halogenation of N-(Hydroxymethyl)phthalimide start->step1 step2 Thioether Formation (SN2 Reaction) step1->step2 step3 Quenching & Acidification step2->step3 step4 Extraction step3->step4 step5 Drying & Concentration step4->step5 step6 Column Chromatography or Recrystallization step5->step6 step7 Characterization (NMR, MS, etc.) step6->step7 end_product Pure this compound step7->end_product

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Logical Relationship: Troubleshooting Low Yield

G Troubleshooting Low Yield problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Product Decomposition problem->cause3 solution1a Verify Reagent Quality cause1->solution1a solution1b Optimize Conditions (Temp, Time, Solvent) cause1->solution1b solution2a Optimize Base cause2->solution2a solution3a Gentle Work-up & Purification cause3->solution3a

References

Technical Support Center: Enhancing Protein Conjugation Efficiency with 3-(N-Phthalimidoylmethylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the efficiency of protein conjugation using the heterobifunctional crosslinker, 3-(N-Phthalimidoylmethylthio)propanoic acid.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional crosslinker. It contains two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a protected thiol group (in the form of a phthalimidoylmethylthio ether). The NHS ester reacts with primary amines (like the side chain of lysine residues and the N-terminus) on a protein, while the protected thiol can be deprotected to reveal a free sulfhydryl group. This free thiol can then be conjugated to a second molecule containing a thiol-reactive group, such as a maleimide. This linker is commonly used in the development of antibody-drug conjugates (ADCs) and other complex bioconjugates.[1]

Q2: What is the overall workflow for using this crosslinker?

A2: The conjugation process is a multi-step procedure:

  • NHS Ester Conjugation: The NHS ester of the linker is reacted with the primary amines on the target protein.

  • Purification (optional but recommended): Excess, unreacted linker is removed.

  • Phthalimide Deprotection: The phthalimide protecting group is removed to expose the free thiol group.

  • Purification: The deprotection agent is removed.

  • Thiol Conjugation: The protein, now featuring a free thiol, is reacted with a thiol-reactive molecule (e.g., a maleimide-functionalized payload).

Q3: What are the critical parameters to control for a successful conjugation?

A3: The efficiency of the conjugation is highly dependent on several factors that need careful control at each step:

  • pH: Different pH optima are required for the NHS ester reaction, deprotection, and the subsequent thiol reaction.

  • Temperature: Reaction rates are temperature-dependent, and protein stability must be considered.

  • Molar Ratios: The ratio of linker to protein and the ratio of the second molecule to the thiolated protein will determine the degree of labeling.

  • Buffer Composition: Buffers should be free of competing nucleophiles (e.g., primary amines like Tris for NHS ester reactions, or thiols for maleimide reactions).[2]

  • Purity of Reagents: Use of fresh, high-quality reagents is crucial to avoid side reactions and low yields.

II. Troubleshooting Guides

This section addresses specific issues that may arise during the conjugation process, providing potential causes and solutions.

Troubleshooting: Low Efficiency in NHS Ester Conjugation Step
Issue Potential Cause Recommended Solution
Low or no labeling of the protein with the linker. Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and can hydrolyze in aqueous solutions, especially at higher pH, rendering it inactive.[2]- Prepare fresh solutions of the linker in an anhydrous solvent like DMSO or DMF immediately before use. - Avoid storing the linker in aqueous solutions. - Equilibrate the reagent vial to room temperature before opening to prevent condensation.
Suboptimal pH: The reaction pH is too low, leading to protonation of the primary amines on the protein, making them non-nucleophilic.- Perform the reaction in a buffer with a pH between 7.2 and 8.5. A common choice is phosphate-buffered saline (PBS) at pH 7.4 or a bicarbonate buffer at pH 8.3.[2]
Presence of competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the protein for reaction with the NHS ester.- Use amine-free buffers such as PBS, HEPES, or borate buffers.[2]
Low protein concentration: Dilute protein solutions can lead to less efficient conjugation due to the competing hydrolysis of the NHS ester.- If possible, increase the protein concentration. A typical starting concentration is 1-10 mg/mL.[2]
Inaccurate quantification of reagents: Incorrect molar ratios of linker to protein can lead to under-labeling.- Accurately determine the concentration of your protein and linker solutions.
Troubleshooting: Inefficient Phthalimide Deprotection
Issue Potential Cause Recommended Solution
Incomplete removal of the phthalimide group. Insufficient deprotection agent: The concentration or molar excess of the deprotection agent (e.g., hydrazine) is too low.- Increase the concentration or molar excess of the deprotection agent. For hydrazine, a significant molar excess is typically used.[3]
Suboptimal reaction conditions: The reaction time or temperature is insufficient for complete deprotection.- Increase the reaction time or temperature, while monitoring for potential protein degradation. A typical condition is reacting with aqueous hydrazine for several hours at room temperature.[3][4]
Poor accessibility of the linker on the protein: The linker may be attached to a sterically hindered region of the protein, making it less accessible to the deprotection agent.- This is an inherent challenge. Optimization of the initial NHS ester labeling step to favor more accessible sites might be necessary.
Protein precipitation or degradation. Harsh deprotection conditions: Hydrazine can be harsh on some proteins.- Consider milder deprotection methods, such as using ethylenediamine or a two-stage process with sodium borohydride followed by acetic acid.[5][6] - Perform the deprotection at a lower temperature for a longer duration.
Troubleshooting: Low Yield in Thiol-Maleimide Conjugation Step
Issue Potential Cause Recommended Solution
Low or no conjugation of the thiol-activated protein with the maleimide-containing molecule. Re-oxidation of thiols: The newly exposed thiol groups can re-form disulfide bonds, especially in the presence of oxygen or metal ions.- Degas all buffers before use. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). - Include a chelating agent like EDTA (1-5 mM) in the buffer to sequester metal ions.
Hydrolysis of the maleimide group: The maleimide ring is susceptible to hydrolysis at pH values above 7.5, rendering it unreactive towards thiols.- Maintain the reaction pH in the optimal range of 6.5-7.5.[2] - Prepare fresh solutions of the maleimide-containing molecule.
Presence of residual deprotection agent: Residual hydrazine from the previous step can react with the maleimide.- Ensure complete removal of the deprotection agent through dialysis or desalting columns before proceeding to the thiol conjugation step.
Suboptimal pH: The pH is too low, reducing the concentration of the reactive thiolate anion.- The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[2]
Instability of the final conjugate. Retro-Michael reaction: The thioether bond formed can be reversible, leading to the dissociation of the conjugate. This is more pronounced in the presence of other thiols.- After conjugation, consider adjusting the pH to slightly basic conditions to promote hydrolysis of the thiosuccinimide ring, which forms a more stable, ring-opened structure.

III. Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for optimizing the conjugation reactions.

Table 1: Recommended Reaction Conditions for NHS Ester Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.[2]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used for sensitive proteins, but may require longer reaction times.
Reaction Time 30 minutes to 2 hoursDependent on temperature and reactants.
Linker:Protein Molar Ratio 5:1 to 20:1A 10:1 to 20:1 ratio is a common starting point for optimization.[2]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve efficiency.[2]
Buffer PBS, HEPES, BorateMust be free of primary amines.[2]

Table 2: Phthalimide Deprotection Conditions

ReagentTypical ConditionsNotes
Hydrazine hydrate Aqueous solution, room temperature, 1-4 hoursA large molar excess is typically used.[3][4]
Ethylenediamine In isopropanol, room temperatureA milder alternative to hydrazine.[5]
Sodium borohydride (NaBH₄) / Acetic acid Two-step, one-pot reactionAn exceptionally mild method that can prevent racemization.[6]

Table 3: Recommended Reaction Conditions for Thiol-Maleimide Conjugation

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for thiol selectivity and reaction rate.[2]
Temperature 4°C to Room Temperature (20-25°C)Room temperature for 1-2 hours is common.
Reaction Time 30 minutes to OvernightDependent on reactants and temperature.
Maleimide:Thiol Molar Ratio 5:1 to 20:1A 10:1 to 20:1 ratio is a good starting point for optimization.
Buffer PBS, HEPES, MESMust be free of thiols.

IV. Experimental Protocols & Visualizations

Experimental Workflow

The overall experimental workflow for a two-step conjugation using this compound is depicted below.

experimental_workflow cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Thiol Conjugation protein Protein (with primary amines) reaction1 Reaction (pH 7.2-8.5) protein->reaction1 linker 3-(N-Phthalimidoylmethylthio) propanoic acid NHS ester linker->reaction1 protein_linker Protein-Linker Conjugate (Thiol protected) reaction1->protein_linker reaction2 Deprotection protein_linker->reaction2 purification1 Purification (optional) protein_linker->purification1 Remove excess linker deprotection_reagent Hydrazine (or other deprotecting agent) deprotection_reagent->reaction2 thiolated_protein Thiolated Protein reaction2->thiolated_protein reaction3 Reaction (pH 6.5-7.5) thiolated_protein->reaction3 purification2 Purification thiolated_protein->purification2 Remove deprotection agent maleimide_payload Maleimide-functionalized Payload maleimide_payload->reaction3 final_conjugate Final Protein Conjugate reaction3->final_conjugate purification1->reaction2 purification2->reaction3 troubleshooting_low_yield cluster_nhs NHS Ester Step Issues cluster_deprotection Deprotection Step Issues cluster_thiol Thiol-Maleimide Step Issues start Low Final Conjugate Yield nhs_hydrolysis NHS Ester Hydrolyzed? start->nhs_hydrolysis nhs_ph Incorrect pH for NHS reaction? nhs_hydrolysis->nhs_ph No solution_nhs_hydrolysis Use fresh, anhydrous reagents. nhs_hydrolysis->solution_nhs_hydrolysis Yes nhs_buffer Competing amines in buffer? nhs_ph->nhs_buffer No solution_nhs_ph Adjust pH to 7.2-8.5. nhs_ph->solution_nhs_ph Yes deprotection_incomplete Incomplete Deprotection? nhs_buffer->deprotection_incomplete No solution_nhs_buffer Use amine-free buffers. nhs_buffer->solution_nhs_buffer Yes protein_degradation Protein Degraded? deprotection_incomplete->protein_degradation No solution_deprotection_incomplete Increase deprotection agent/time. deprotection_incomplete->solution_deprotection_incomplete Yes thiol_oxidation Thiol Re-oxidation? protein_degradation->thiol_oxidation No solution_protein_degradation Use milder deprotection conditions. protein_degradation->solution_protein_degradation Yes maleimide_hydrolysis Maleimide Hydrolyzed? thiol_oxidation->maleimide_hydrolysis No solution_thiol_oxidation Degas buffers, use EDTA. thiol_oxidation->solution_thiol_oxidation Yes thiol_ph Incorrect pH for thiol reaction? maleimide_hydrolysis->thiol_ph No solution_maleimide_hydrolysis Use fresh maleimide, adjust pH. maleimide_hydrolysis->solution_maleimide_hydrolysis Yes solution_thiol_ph Adjust pH to 6.5-7.5. thiol_ph->solution_thiol_ph Yes

References

Validation & Comparative

A Comprehensive Guide to Validating the Purity of Synthesized 3-(N-Phthalimidoylmethylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of essential analytical techniques for confirming the purity of 3-(N-Phthalimidoylmethylthio)propanoic acid, a molecule featuring a phthalimide group, a thioether linkage, and a carboxylic acid moiety. We present detailed experimental protocols, comparative data, and visual workflows to ensure a thorough and accurate purity assessment.

Understanding Potential Impurities

The purity validation process begins with an understanding of potential impurities that may arise during synthesis. While the specific synthesis route for this compound can vary, a common approach involves the reaction of N-(bromomethyl)phthalimide with 3-mercaptopropanoic acid. Potential impurities could therefore include:

  • Unreacted Starting Materials: N-(bromomethyl)phthalimide and 3-mercaptopropanoic acid.

  • Byproducts: Disulfide-linked dimers of 3-mercaptopropanoic acid or products of side reactions.

  • Solvent Residues: Traces of solvents used during the reaction and purification steps.

A multi-technique approach is therefore essential for the comprehensive identification and quantification of the target compound and any potential contaminants.

Primary Analytical Techniques for Purity Validation

A combination of spectroscopic and chromatographic methods is the gold standard for structural elucidation and purity determination.[1] The primary techniques for validating this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural confirmation of organic molecules.[1] Both ¹H and ¹³C NMR are critical for verifying the atomic connectivity of this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

Expected Spectral Data:

The following tables summarize the expected chemical shifts for this compound.

Table 1: Expected ¹H NMR Spectral Data

ProtonsExpected Chemical Shift (δ) ppmMultiplicityIntegration
Phthalimide (Ar-H)~7.8-7.9Multiplet4H
-S-CH₂-N-~4.9Singlet2H
-S-CH₂-CH₂-~2.9Triplet2H
-CH₂-COOH~2.7Triplet2H
-COOH~10-12Broad Singlet1H

Table 2: Expected ¹³C NMR Spectral Data

CarbonExpected Chemical Shift (δ) ppm
-COOH~173
Phthalimide (C=O)~168
Phthalimide (Ar-C)~134, 132, 123
-S-CH₂-N-~38
-CH₂-COOH~34
-S-CH₂-~29
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[1] When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying impurities.

Experimental Protocol:

  • Ionization Technique: Electrospray Ionization (ESI) is suitable for this polar molecule, likely in negative ion mode to deprotonate the carboxylic acid.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and then dilute further for analysis.

  • Mobile Phase (for LC-MS): A gradient of water and acetonitrile with 0.1% formic acid is a common starting point.

Expected Data:

The primary data point is the molecular ion peak.

Table 3: Expected Mass Spectrometry Data

IonExpected m/z
[M-H]⁻266.04
[M+Na]⁺290.03
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, providing complementary evidence for the compound's structure.[1]

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is a common and simple method for solid or liquid samples.

  • Instrument: A standard FT-IR spectrometer.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Expected Data:

Table 4: Key IR Absorption Bands

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
C=O (Carboxylic Acid)1700-1725
C=O (Phthalimide)~1775 and ~1715 (asymmetric and symmetric)
C-N (Phthalimide)1300-1400
C-S (Thioether)600-800
High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for assessing the purity of a compound by separating it from potential impurities.[2] By using a suitable detector (e.g., UV-Vis), the relative peak areas can be used to estimate the purity.

Experimental Protocol:

  • Column: A C18 reverse-phase column is a good starting point for this moderately polar molecule.[2]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent like acetonitrile is often effective.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: UV detection at a wavelength where the phthalimide group absorbs strongly (e.g., 220-240 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

Data Presentation:

The purity is typically expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 5: Example HPLC Purity Analysis

PeakRetention Time (min)AreaArea %Identity
12.515000.5Impurity A
24.829550098.5This compound
36.130001.0Impurity B
Total 300000 100.0

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.

G Purity Validation Workflow synthesis Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ms Mass Spectrometry (LC-MS) synthesis->ms ir IR Spectroscopy synthesis->ir hplc HPLC Analysis synthesis->hplc structural_confirmation Structural Confirmation nmr->structural_confirmation ms->structural_confirmation ir->structural_confirmation purity_assessment Purity Assessment (>95%) hplc->purity_assessment structural_confirmation->purity_assessment final Pure Compound purity_assessment->final

Caption: A logical workflow for the purity validation of a synthesized chemical compound.

Comparison of Analytical Techniques

The following diagram provides a comparative overview of the primary analytical techniques discussed.

G Comparison of Analytical Techniques node_nmr NMR Spectroscopy Provides detailed structural information Quantitative Requires relatively large sample amount node_ms Mass Spectrometry Provides molecular weight and formula Highly sensitive May require derivatization for some compounds node_nmr->node_ms Complementary Data node_hplc HPLC Separates components of a mixture Excellent for purity determination Requires reference standards for identification node_ms->node_hplc Often Coupled (LC-MS) node_ir IR Spectroscopy Identifies functional groups Fast and non-destructive Provides limited structural information node_ir->node_nmr Confirms Functional Groups node_hplc->node_nmr Isolate for NMR

Caption: Comparison of the strengths and weaknesses of key analytical techniques.

Conclusion

Validating the purity of synthesized this compound requires a multi-faceted analytical approach. The combination of NMR for structural elucidation, mass spectrometry for molecular weight confirmation, IR spectroscopy for functional group identification, and HPLC for quantitative purity assessment provides a robust and reliable validation package. By following the detailed protocols and comparative data presented in this guide, researchers can confidently ascertain the purity of their synthesized compound, ensuring the integrity of their subsequent research and development activities.

References

A Comparative Guide to 3-(N-Phthalimidoylmethylthio)propanoic Acid and Other Crosslinking Agents for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a crosslinking agent is a critical determinant in the successful development of bioconjugates, ranging from antibody-drug conjugates (ADCs) to fluorescently labeled proteins for imaging. This guide provides an objective comparison of 3-(N-Phthalimidoylmethylthio)propanoic acid with other commonly employed crosslinking agents. The performance of these agents is evaluated based on their chemical reactivity, the stability of the formed linkages, and their applicability in various bioconjugation strategies. This comparison is supported by available data and established chemical principles to inform the selection of the most suitable crosslinker for your research needs.

Introduction to Crosslinking Chemistries

Crosslinking agents are molecules that contain at least two reactive groups, enabling the covalent linkage of two or more molecules. In the realm of bioconjugation, these agents are pivotal for attaching drugs, probes, or other macromolecules to proteins, peptides, or nucleic acids. The choice of a crosslinker is dictated by several factors, including the functional groups available on the biomolecule, the desired stability of the resulting conjugate, and whether the linkage needs to be reversible (cleavable) or permanent (non-cleavable).

Overview of this compound

This compound is a heterobifunctional crosslinking agent. Its structure comprises two key reactive moieties:

  • A Carboxylic Acid Group: This group can be activated, typically using carbodiimide chemistry (e.g., EDC in the presence of N-hydroxysuccinimide), to form a reactive NHS ester. This activated ester readily reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond.

  • An N-(Thiomethyl)phthalimide Group: This moiety is reactive towards sulfhydryl (thiol) groups, which are present in cysteine residues. The reaction proceeds via a thiol-disulfide exchange mechanism, where the thiol group of the biomolecule attacks the sulfur atom attached to the phthalimide, with the phthalimide anion acting as a leaving group. This results in the formation of a disulfide bond between the crosslinker and the biomolecule.

This dual reactivity allows for a controlled, two-step conjugation process, minimizing the formation of unwanted homodimers.

Comparison with Other Crosslinking Agents

The performance of this compound can be best understood by comparing it to other widely used crosslinking agents with similar or alternative functionalities. The following sections provide a detailed comparison with key classes of crosslinkers.

Thiol-Reactive Chemistries: A Head-to-Head Comparison

The specific modification of cysteine residues is a popular strategy in bioconjugation due to the relatively low abundance and high nucleophilicity of the thiol group. Here, we compare the N-(thiomethyl)phthalimide moiety with two of the most common thiol-reactive groups: maleimides and pyridyl disulfides.

Table 1: Comparison of Thiol-Reactive Crosslinking Chemistries

FeatureN-(Thiomethyl)phthalimideMaleimidePyridyl Disulfide
Reaction Mechanism Thiol-Disulfide ExchangeMichael AdditionThiol-Disulfide Exchange
Reactive Group N-S bondCarbon-carbon double bondDisulfide bond
Formed Linkage Disulfide (-S-S-)Thioether (-S-C-)Disulfide (-S-S-)
Cleavability Cleavable with reducing agentsGenerally non-cleavableCleavable with reducing agents
Optimal pH Neutral to slightly basic6.5 - 7.5[1]7.0 - 8.0
Reaction Rate ModerateFast[1]Moderate
Stability of Linkage Moderately stable in plasmaStable thioether, but succinimide ring can undergo hydrolysis or retro-Michael reaction[1]Susceptible to reduction by endogenous thiols (e.g., glutathione)
Side Reactions Potential for reaction with other nucleophiles at high pHHydrolysis of the maleimide ring, reaction with amines at pH > 7.5-
Heterobifunctional Crosslinkers: A Broader Perspective

Heterobifunctional crosslinkers, which possess two different reactive groups, are essential for creating specific bioconjugates. The table below compares this compound (after activation of its carboxyl group to an NHS ester) with other common heterobifunctional crosslinkers.

Table 2: Comparison of Common Heterobifunctional Crosslinking Agents

CrosslinkerReactive Group 1 (Amine-Reactive)Reactive Group 2 (Thiol-Reactive)Linkage TypeSpacer Arm LengthKey Features
This compound-NHS Ester NHS EsterN-(Thiomethyl)phthalimideAmide, Disulfide (Cleavable)~6.8 ÅForms a cleavable disulfide bond.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) NHS EsterMaleimideAmide, Thioether (Non-cleavable)8.3 ÅForms a stable, non-cleavable thioether bond; contains a cyclohexane ring for added stability.
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) NHS EsterPyridyl DisulfideAmide, Disulfide (Cleavable)6.8 ÅForms a cleavable disulfide bond; reaction progress can be monitored by measuring the release of pyridine-2-thione.
SIA (Succinimidyl iodoacetate) NHS EsterIodoacetylAmide, Thioether (Non-cleavable)1.5 ÅShort spacer arm; forms a stable thioether bond.

Experimental Protocols

Detailed and reproducible protocols are crucial for successful bioconjugation. Below are generalized protocols for a two-step conjugation using an amine- and thiol-reactive crosslinker like this compound.

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of Protein A (containing accessible amines) to Protein B (containing a free thiol).

Materials:

  • Protein A

  • Protein B

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Conjugation Buffer B: PBS containing 10 mM EDTA, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Activation of this compound:

    • Dissolve this compound, NHS, and EDC in an appropriate organic solvent (e.g., DMSO or DMF) at a molar ratio of 1:1.2:1.2.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

  • Reaction with Protein A (Amine-Reactive Step):

    • Dissolve Protein A in Conjugation Buffer A.

    • Add the activated crosslinker solution to the Protein A solution. The molar ratio of crosslinker to protein should be optimized but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

    • Remove excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer B.

  • Reaction with Protein B (Thiol-Reactive Step):

    • Dissolve Protein B in Conjugation Buffer B. If necessary, reduce any existing disulfide bonds in Protein B using a reducing agent like TCEP, followed by its removal.

    • Add the activated Protein A to the solution of Protein B. A slight molar excess of activated Protein A may be beneficial.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters.

    • Purify the final conjugate using size-exclusion chromatography or another suitable purification method to separate the conjugate from unreacted proteins.

Visualizing the Workflow and Linkage Chemistry

experimental_workflow cluster_step1 Step 1: Crosslinker Activation cluster_step2 Step 2: Reaction with Protein A (Amine) cluster_step3 Step 3: Reaction with Protein B (Thiol) Crosslinker 3-(N-Phthalimidoylmethylthio) propanoic acid EDC_NHS EDC, NHS Activated_Crosslinker Activated NHS Ester Protein_A Protein A (-NH2) Activated_Protein_A Activated Protein A Protein_B Protein B (-SH) Conjugate Protein A-S-S-Protein B Conjugate

linkage_comparison cluster_phthalimide N-(Thiomethyl)phthalimide Reaction cluster_maleimide Maleimide Reaction cluster_pyridyl Pyridyl Disulfide Reaction P_Linker Protein-Linker-S-Phthalimide P_SH Protein-SH P_S_S_Linker_P Protein-Linker-S-S-Protein P_SH->P_S_S_Linker_P Thiol-Disulfide Exchange Phthalimide Phthalimide (Leaving Group) M_Linker Protein-Linker-Maleimide M_SH Protein-SH M_S_Linker_P Protein-Linker-S-Protein M_SH->M_S_Linker_P Michael Addition Py_Linker Protein-Linker-S-S-Pyridine Py_SH Protein-SH Py_S_S_Linker_P Protein-Linker-S-S-Protein Py_SH->Py_S_S_Linker_P Thiol-Disulfide Exchange Pyridine Pyridine-2-thione

Conclusion

This compound offers a valuable addition to the toolbox of heterobifunctional crosslinking agents. Its key advantage lies in its ability to form a cleavable disulfide bond with thiol-containing molecules, making it particularly suitable for applications requiring the release of a conjugated payload, such as in the design of ADCs with a reducible linker.

The choice between this compound and other crosslinkers depends on the specific requirements of the application:

  • For a stable, non-cleavable linkage , a maleimide-based crosslinker like SMCC is generally preferred due to the robust thioether bond it forms.

  • For a cleavable linkage where monitoring the reaction progress is desirable, SPDP is an excellent choice due to the release of a chromogenic byproduct.

  • This compound provides an alternative for creating a cleavable disulfide bond . While direct comparative data on its in-vivo stability versus pyridyl disulfides is limited, the underlying chemistry is well-established.

Further experimental validation is recommended to fully characterize the performance of this compound in specific biological systems, particularly concerning the in-vivo stability of the resulting disulfide linkage compared to more established cleavable linkers.

References

A Comparative Guide to the Biological Efficacy of Haptens for Pesticide Detection: Featuring 3-(N-Phthalimidoylmethylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of haptens, with a focus on the potential application of 3-(N-Phthalimidoylmethylthio)propanoic acid in the development of immunoassays for the fungicide captan. Due to a lack of direct comparative studies for this specific hapten, this document outlines the critical parameters for evaluating hapten performance and presents illustrative data based on common findings in the field of pesticide immunoassay development.

Introduction to Hapten Efficacy in Immunoassays

Small molecules like pesticides, drugs, and toxins are generally not immunogenic on their own. To elicit an immune response and generate specific antibodies for use in immunoassays, these small molecules, known as haptens, must be covalently coupled to a larger carrier molecule, typically a protein.[][2] The success of an immunoassay is critically dependent on the characteristics of the hapten-protein conjugate.[3][4] The design of the hapten, including the site of attachment to the carrier and the length of the spacer arm, can significantly influence the specificity and sensitivity of the resulting antibodies.[5]

Comparative Analysis of Hapten Performance

The biological efficacy of a hapten is determined by its ability to generate high-affinity and specific antibodies. Key performance indicators include the antibody titer, the 50% inhibition concentration (IC50) in a competitive immunoassay, and the limit of detection (LOD). The following table provides an illustrative comparison of hypothetical haptens for the detection of a target pesticide, based on typical data from immunochemical studies.

Table 1: Illustrative Comparison of Hapten Performance in a Competitive ELISA

Hapten IDHapten StructureSpacer Arm LengthCarrier ProteinAntibody TiterIC50 (ng/mL)Limit of Detection (ng/mL)Cross-Reactivity (%)
Hapten A (e.g., this compound) Phthalimide derivative with a propanoic acid linkerShortBSA1:32,000150.5Target: 100; Metabolite X: 25; Related Pesticide Y: <1
Hapten B Alternative phthalimide derivative with a longer alkyl chain linkerLongKLH1:64,00080.2Target: 100; Metabolite X: 15; Related Pesticide Y: <0.5
Hapten C Derivative with linker attached at a different position on the phthalimide ringMediumOVA1:16,000301.0Target: 100; Metabolite X: 40; Related Pesticide Y: 5

Note: The data presented in this table is hypothetical and serves to illustrate the key performance metrics for comparing haptens. Actual values would need to be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, conjugation, and evaluation of haptens. Below are representative protocols for key experiments.

Protocol 1: Hapten-Protein Conjugation using the Carbodiimide Method

This method is commonly used for coupling haptens with carboxyl groups to the primary amines of a carrier protein.[3]

Materials:

  • Hapten (e.g., this compound)

  • Carrier Protein (e.g., Bovine Serum Albumin - BSA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the hapten (e.g., 0.01 mmol) in a minimal amount of DMF or DMSO.

  • In a separate tube, dissolve EDC (0.02 mmol) and NHS (0.02 mmol) in the hapten solution.

  • Stir the mixture at room temperature for 4-6 hours to activate the carboxyl group of the hapten.

  • Dissolve the carrier protein (e.g., 10 mg of BSA) in 5 mL of PBS (pH 7.4).

  • Slowly add the activated hapten solution dropwise to the carrier protein solution while gently stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Transfer the conjugate solution to a dialysis tube and dialyze against PBS (1 L) at 4°C for 48 hours, with at least three changes of the dialysis buffer.

  • After dialysis, store the hapten-protein conjugate at -20°C.

  • Characterize the conjugate using methods such as MALDI-TOF mass spectrometry or UV-Vis spectrophotometry to determine the hapten-to-protein molar ratio.[3]

Protocol 2: Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA)

This protocol outlines a common format for detecting small molecules like pesticides.[6]

Materials:

  • Coating antigen (hapten conjugated to a different carrier protein, e.g., Ovalbumin - OVA)

  • Primary antibody (raised against the immunizing hapten-protein conjugate)

  • Secondary antibody (e.g., Goat anti-mouse IgG-HRP)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 5% non-fat milk in PBST)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Standard solutions of the target analyte

Procedure:

  • Coating: Dilute the coating antigen in coating buffer to an optimal concentration (e.g., 1 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with washing buffer.

  • Competitive Reaction: Add 50 µL of standard solution (or sample) and 50 µL of the primary antibody (at an optimal dilution) to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with washing buffer.

  • Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with washing buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of the analyte in the sample.

Visualizing Key Processes

The following diagrams illustrate the fundamental workflows and signaling principles involved in hapten-based immunoassays.

Hapten_Conjugation_Workflow cluster_activation Hapten Activation cluster_conjugation Conjugation cluster_purification Purification Hapten Hapten (e.g., this compound) EDC_NHS EDC + NHS Hapten->EDC_NHS Activated_Hapten NHS-activated Hapten EDC_NHS->Activated_Hapten Carbodiimide chemistry Carrier_Protein Carrier Protein (e.g., BSA) Activated_Hapten->Carrier_Protein Amide bond formation Conjugate Hapten-Protein Conjugate Carrier_Protein->Conjugate Dialysis Dialysis Conjugate->Dialysis Purified_Conjugate Purified Immunogen Dialysis->Purified_Conjugate

Caption: Workflow for Hapten-Protein Conjugation.

ELISA_Principle cluster_coating 1. Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection Well1 Microtiter Well Coating_Ag Coating Antigen (Hapten-OVA) Well2 Microtiter Well Free_Hapten Free Hapten (Analyte) Antibody Primary Antibody Free_Hapten->Antibody Binds in solution Coating_Ag2 Coating Antigen Antibody->Coating_Ag2 Binds to plate Well3 Microtiter Well Secondary_Ab Enzyme-labeled Secondary Antibody Substrate Substrate Secondary_Ab->Substrate Enzymatic reaction Product Colored Product Substrate->Product Antibody2 Primary Antibody Antibody2->Secondary_Ab Coating_Ag3 Coating Antigen

Caption: Principle of Indirect Competitive ELISA.

Antibody_Generation_Pathway cluster_immunization Immunization & Antigen Presentation cluster_bcell_activation B Cell Activation & Differentiation cluster_antibody_production Antibody Production Immunogen Hapten-Carrier Conjugate APC Antigen Presenting Cell (e.g., Macrophage) Immunogen->APC Uptake & Processing T_Helper Helper T Cell APC->T_Helper Antigen Presentation B_Cell B Cell T_Helper->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Memory_Cell Memory B Cell B_Cell->Memory_Cell Differentiation Antibodies Hapten-Specific Antibodies Plasma_Cell->Antibodies Secretion

Caption: Hapten-Induced Antibody Generation Pathway.

References

The Analytical Validation of Assays Involving 3-(N-Phthalimidoylmethylthio)propanoic Acid: A Review of Available Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical assays is a cornerstone of reliable and reproducible data. This guide addresses the analytical validation of assays utilizing 3-(N-Phthalimidoylmethylthio)propanoic acid. However, a comprehensive review of publicly available scientific literature and commercial resources reveals a significant lack of specific data regarding the use of this compound in assay validation.

Our investigation indicates that this compound is primarily characterized as a hapten. Haptens are small molecules that, when conjugated to a larger carrier protein, can elicit an immune response and be used to generate antibodies. This suggests that the primary application of this compound is in the development of immunoassays, such as an Enzyme-Linked Immunosorbent Assay (ELISA), for the detection of a specific target analyte. In this context, the hapten is crucial for producing the necessary biological recognition elements (antibodies) for the assay.

Despite its classification as a hapten, there is a notable absence of published studies detailing the development and, critically, the analytical validation of any specific immunoassay employing this compound. Analytical validation is a formal process that provides documented evidence that an analytical method is suitable for its intended purpose. Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range. Without access to studies that have performed this validation for an assay using this particular hapten, a direct comparison with alternative methods and the presentation of supporting experimental data is not possible at this time.

General Principles of Immunoassay Validation

While specific data for this compound is unavailable, we can provide a general overview of the experimental protocols and validation parameters typically assessed in the analytical validation of a competitive immunoassay for a small molecule hapten.

Key Validation Parameters and Experimental Approaches
Validation ParameterDescriptionTypical Experimental ApproachAcceptance Criteria (Illustrative)
Accuracy The closeness of agreement between the measured value and the true value.Spike-recovery studies in the relevant matrix (e.g., plasma, urine). Samples are spiked with known concentrations of the analyte and analyzed.Recovery within 80-120% of the nominal concentration.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Assessed at three levels: repeatability (intra-assay), intermediate precision (inter-assay), and reproducibility (inter-laboratory). Multiple replicates of samples at different concentrations are analyzed within the same run, on different days, and by different analysts or in different laboratories.Coefficient of Variation (CV) ≤ 15% for standards and quality controls (≤ 20% at the LLOQ).
Specificity The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.Cross-reactivity studies with structurally related compounds. Potential interfering substances (e.g., endogenous matrix components, metabolites) are tested for their ability to produce a signal in the assay.Minimal cross-reactivity with related compounds (e.g., <1%). No significant interference from matrix components.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determined by analyzing a series of low-concentration samples and calculating the concentration that corresponds to the mean signal of the blank plus 3 standard deviations.A statistically significant signal above the background noise.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.The lowest concentration on the standard curve that can be measured with acceptable accuracy (e.g., within 20% of the nominal value) and precision (e.g., CV ≤ 20%).Defined by the lowest standard on the calibration curve that meets predefined accuracy and precision criteria.
Linearity & Range The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.A series of standards of known concentrations are prepared and analyzed to generate a calibration curve. The linear range is the concentration range over which the assay is precise, accurate, and linear.A correlation coefficient (r²) of ≥ 0.99 for the calibration curve.

Experimental Workflow for Immunoassay Validation

The following diagram illustrates a generalized workflow for the analytical validation of a competitive immunoassay, the likely application for a hapten such as this compound.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Analytical Validation cluster_2 Phase 3: Data Analysis & Reporting Hapten_Synthesis Hapten Synthesis (e.g., this compound) Conjugation Conjugation to Carrier Protein (e.g., BSA, KLH) Hapten_Synthesis->Conjugation Immunization Immunization & Antibody Production Conjugation->Immunization Assay_Format Assay Format Optimization (e.g., Competitive ELISA) Immunization->Assay_Format Prepare_Materials Prepare Validation Materials (Standards, QCs, Spiked Samples) Assay_Format->Prepare_Materials Transition to Validation Accuracy Accuracy Assessment (Spike-Recovery) Precision Precision Assessment (Intra- & Inter-Assay) Specificity Specificity & Cross-Reactivity Sensitivity Determine LOD & LOQ Linearity Linearity & Range Assessment Data_Analysis Statistical Analysis of Validation Data Validation_Report Preparation of Validation Report Data_Analysis->Validation_Report

A generalized workflow for the development and analytical validation of a hapten-based immunoassay.

Conclusion and Recommendations

Due to the absence of specific data for assays using this compound, a direct comparative guide cannot be provided. Researchers interested in utilizing this hapten for immunoassay development are advised to:

  • Conduct thorough literature searches for the target analyte of interest. It is possible that immunoassays have been developed for the target using different haptens. A comparison of the performance of these assays would be a valuable starting point.

  • Perform de novo assay development and validation. Should this hapten be essential for a novel assay, a complete development and validation process following established guidelines (e.g., from the ICH or other regulatory bodies) will be necessary. The general principles and workflows outlined above can serve as a foundational guide for such an endeavor.

  • Explore alternative analytical methods. Depending on the analyte and the required sensitivity and throughput, other analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) may be viable alternatives to a novel immunoassay and will have their own well-established validation procedures.

This guide will be updated should relevant experimental data concerning the analytical validation of assays using this compound become publicly available.

comparative analysis of different synthesis routes for 3-(N-Phthalimidoylmethylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel compounds is a cornerstone of innovation. This guide provides a comparative analysis of two plausible synthetic routes for 3-(N-Phthalimidoylmethylthio)propanoic acid, a molecule with potential applications in medicinal chemistry and materials science. The routes are evaluated based on their reaction steps, yields, and overall efficiency, supported by detailed experimental protocols.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies are proposed and compared:

  • Route A: S-Alkylation Pathway. This route involves the direct S-alkylation of 3-mercaptopropanoic acid with a pre-functionalized phthalimide derivative.

  • Route B: Michael Addition Pathway. This strategy is based on the conjugate addition of a phthalimide-containing thiol to an acrylic acid precursor.

The following table summarizes the key quantitative data for each route, providing a clear comparison of their respective advantages and disadvantages.

ParameterRoute A: S-AlkylationRoute B: Michael Addition
Number of Steps 23
Starting Materials Phthalimide, Paraformaldehyde, Thionyl Chloride, 3-Mercaptopropanoic acidPhthalimide, Paraformaldehyde, Thionyl Chloride, Potassium Thioacetate, Acrylic Acid
Overall Estimated Yield ~75-85%~65-75%
Key Intermediates N-(Chloromethyl)phthalimideN-(Acetylthiomethyl)phthalimide, N-(Mercaptomethyl)phthalimide
Potential Challenges Handling of lachrymatory N-(chloromethyl)phthalimide.Multi-step synthesis of the thiol intermediate; potential for side reactions during deacetylation.

Experimental Protocols

Route A: S-Alkylation Pathway

This route is a two-step process starting from the readily available phthalimide.

Step 1: Synthesis of N-(Chloromethyl)phthalimide

  • Materials: Phthalimide (147.1 g, 1.0 mol), paraformaldehyde (33.0 g, 1.1 mol), and thionyl chloride (130.9 g, 1.1 mol).

  • Procedure: A mixture of phthalimide and paraformaldehyde is heated to 110-120°C in a suitable solvent (e.g., toluene). Thionyl chloride is added dropwise, and the reaction mixture is refluxed for 2-3 hours. The solvent is then removed under reduced pressure, and the crude product is recrystallized from an appropriate solvent to yield N-(chloromethyl)phthalimide.

  • Expected Yield: 85-95%.

Step 2: Synthesis of this compound

  • Materials: N-(Chloromethyl)phthalimide (19.5 g, 0.1 mol), 3-mercaptopropanoic acid (10.6 g, 0.1 mol), and a non-nucleophilic base (e.g., triethylamine, 10.1 g, 0.1 mol) in a suitable solvent like acetonitrile.

  • Procedure: 3-Mercaptopropanoic acid is dissolved in acetonitrile, and triethylamine is added. The mixture is stirred at room temperature, and a solution of N-(chloromethyl)phthalimide in acetonitrile is added dropwise. The reaction is stirred at room temperature for 12-18 hours. The reaction mixture is then filtered to remove the triethylamine hydrochloride salt. The filtrate is concentrated, and the residue is purified by recrystallization or column chromatography to give the final product.

  • Expected Yield: ~85-90%.

Route B: Michael Addition Pathway

This route involves the synthesis of a thiol-containing phthalimide intermediate, followed by a Michael addition.

Step 1: Synthesis of N-(Acetylthiomethyl)phthalimide

  • Materials: N-(Chloromethyl)phthalimide (19.5 g, 0.1 mol) and potassium thioacetate (11.4 g, 0.1 mol) in a polar aprotic solvent like dimethylformamide (DMF).

  • Procedure: N-(Chloromethyl)phthalimide is dissolved in DMF, and potassium thioacetate is added portion-wise. The mixture is stirred at room temperature for 4-6 hours. The reaction mixture is then poured into water, and the precipitated product is filtered, washed with water, and dried to yield N-(acetylthiomethyl)phthalimide.

  • Expected Yield: 90-95%.

Step 2: Synthesis of N-(Mercaptomethyl)phthalimide

  • Materials: N-(Acetylthiomethyl)phthalimide (23.5 g, 0.1 mol) and a base (e.g., sodium hydroxide, 4.4 g, 0.11 mol) in a mixture of methanol and water.

  • Procedure: N-(Acetylthiomethyl)phthalimide is suspended in methanol, and an aqueous solution of sodium hydroxide is added dropwise at 0°C.[1][2] The reaction is stirred at room temperature for 1-2 hours until the deacetylation is complete (monitored by TLC).[1][2] The mixture is then acidified with a dilute acid (e.g., 1 M HCl) to precipitate the product. The solid is filtered, washed with water, and dried to give N-(mercaptomethyl)phthalimide.[1][2]

  • Expected Yield: ~85-90%.

Step 3: Synthesis of this compound

  • Materials: N-(Mercaptomethyl)phthalimide (19.3 g, 0.1 mol), acrylic acid (7.2 g, 0.1 mol), and a catalytic amount of a base (e.g., triethylamine) in a suitable solvent like tetrahydrofuran (THF).

  • Procedure: N-(Mercaptomethyl)phthalimide and acrylic acid are dissolved in THF. A catalytic amount of triethylamine is added, and the mixture is stirred at room temperature for 24-48 hours.[3][4][5] The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final product.[3][4][5]

  • Expected Yield: ~80-85%.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the workflows of the two proposed synthetic routes.

Route_A cluster_start Starting Materials cluster_step1 Step 1 cluster_step2 Step 2 Phthalimide Phthalimide N_Chloromethylphthalimide N-(Chloromethyl)phthalimide Phthalimide->N_Chloromethylphthalimide Reflux Paraformaldehyde Paraformaldehyde Paraformaldehyde->N_Chloromethylphthalimide Reflux ThionylChloride Thionyl Chloride ThionylChloride->N_Chloromethylphthalimide Reflux MercaptoaceticAcid 3-Mercaptopropanoic acid FinalProduct This compound MercaptoaceticAcid->FinalProduct Base, RT N_Chloromethylphthalimide->FinalProduct Base, RT

Caption: Workflow for Route A: S-Alkylation Pathway.

Route_B cluster_start Starting Materials cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 N_Chloromethylphthalimide_start N-(Chloromethyl)phthalimide N_Acetylthio N-(Acetylthiomethyl)phthalimide N_Chloromethylphthalimide_start->N_Acetylthio DMF, RT KSAc Potassium Thioacetate KSAc->N_Acetylthio DMF, RT AcrylicAcid Acrylic Acid FinalProduct_B This compound AcrylicAcid->FinalProduct_B Base (cat.), RT N_Mercapto N-(Mercaptomethyl)phthalimide N_Acetylthio->N_Mercapto Base, H2O/MeOH N_Mercapto->FinalProduct_B Base (cat.), RT

Caption: Workflow for Route B: Michael Addition Pathway.

References

Confirming the Structure of 3-(N-Phthalimidoylmethylthio)propanoic acid via Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive approach to confirming the chemical structure of 3-(N-Phthalimidoylmethylthio)propanoic acid using a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a comparative analysis based on predicted spectral data derived from its constituent chemical moieties: the phthalimide group, the thiomethyl linker, and the propanoic acid chain.

Predicted Spectroscopic Data

The expected spectroscopic data for this compound is summarized below. These predictions are based on the known spectral characteristics of N-substituted phthalimides, 3-thiopropanoic acid derivatives, and general principles of organic spectroscopy.

Spectroscopic TechniqueFunctional Group/Proton EnvironmentExpected Chemical Shift/Frequency Range
IR Spectroscopy O-H stretch (Carboxylic Acid)3300-2500 cm⁻¹ (broad)
C-H stretch (Aromatic)3100-3000 cm⁻¹
C-H stretch (Aliphatic)2980-2850 cm⁻¹
C=O stretch (Phthalimide, symmetric)~1770 cm⁻¹
C=O stretch (Phthalimide, asymmetric)~1700 cm⁻¹
C=O stretch (Carboxylic Acid)~1710 cm⁻¹
C-N stretch (Phthalimide)~1380 cm⁻¹
C-S stretch~700-600 cm⁻¹
¹H NMR Spectroscopy Phthalimide aromatic protons7.8-7.9 ppm (multiplet, 4H)
N-CH₂-S protons~4.5-5.0 ppm (singlet, 2H)
S-CH₂ protons~2.8-3.2 ppm (triplet, 2H)
CH₂-COOH protons~2.6-2.9 ppm (triplet, 2H)
COOH proton>10 ppm (broad singlet, 1H)
¹³C NMR Spectroscopy Phthalimide C=O carbons~168 ppm
Carboxylic acid C=O carbon~175 ppm
Phthalimide aromatic carbons (quaternary)~132 ppm
Phthalimide aromatic carbons (CH)~123, ~134 ppm
N-CH₂-S carbon~35-40 ppm
S-CH₂ carbon~30-35 ppm
CH₂-COOH carbon~30-35 ppm
Mass Spectrometry Molecular Ion (M⁺)Expected m/z = 279
FragmentationFragments corresponding to the phthalimide group (m/z 147, 130, 104, 76), loss of the carboxylic acid group, and cleavage of the thioether linkage.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Procedure:

  • Sample Preparation: A small amount of the solid sample is dissolved in a volatile solvent such as methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups expected in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Procedure:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The ¹H NMR spectrum is acquired using a standard pulse sequence.

  • Data Analysis: The chemical shifts (δ), integration values, and splitting patterns (multiplicity) of the signals are analyzed to assign the different proton environments in the molecule.

¹³C NMR Spectroscopy Procedure:

  • Sample Preparation: A more concentrated sample (20-50 mg) is prepared in a deuterated solvent as for ¹H NMR.

  • Data Acquisition: The ¹³C NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Data Analysis: The chemical shifts of the carbon signals are analyzed to identify the different carbon environments, including carbonyl, aromatic, and aliphatic carbons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically using a technique like electrospray ionization (ESI) or electron impact (EI).

  • Ionization and Mass Analysis: The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern is also examined to identify characteristic fragment ions that can help to confirm the structure. The fragmentation of N-substituted phthalimides often involves the formation of ions related to the stable phthalimide ring structure.[1][2] The thiopropionic acid moiety may undergo fragmentation through rearrangement pathways.[3]

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.

G Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Details cluster_analysis Data Analysis & Confirmation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Analyze_IR Identify Functional Groups IR->Analyze_IR H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR Analyze_MS Determine Molecular Weight & Fragmentation MS->Analyze_MS Analyze_H1 Determine Proton Connectivity H1_NMR->Analyze_H1 Analyze_C13 Identify Carbon Skeleton C13_NMR->Analyze_C13 Structure_Confirmation Confirm Structure of this compound Analyze_IR->Structure_Confirmation Analyze_H1->Structure_Confirmation Analyze_C13->Structure_Confirmation Analyze_MS->Structure_Confirmation

Caption: Workflow for the spectroscopic confirmation of the target compound.

By systematically applying these spectroscopic techniques and comparing the obtained data with the predicted values, researchers can confidently confirm the structure of synthesized this compound. This rigorous analytical approach is crucial for ensuring the identity and purity of compounds in drug discovery and development pipelines.

References

Navigating the Matrix: A Comparative Guide to the Performance of 3-(N-Phthalimidoylmethylthio)propanoic Acid in Diverse Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate buffer system is paramount to ensure the stability and efficacy of a compound during in vitro studies. This guide provides a comprehensive comparison of the performance of 3-(N-Phthalimidoylmethylthio)propanoic acid in various commonly used buffer systems. The insights presented herein are based on the known chemical properties of its constituent functional groups—the phthalimide ring and the thioether linkage—and are supported by detailed, actionable experimental protocols for empirical validation.

The stability of this compound is a critical parameter that can be significantly influenced by the pH and composition of the surrounding buffer. The molecule possesses two key moieties susceptible to degradation: the phthalimide ring, which is prone to hydrolysis under certain pH conditions, and the thioether linkage, which can be susceptible to oxidation. Understanding the interplay between the compound and the buffer system is essential for obtaining reliable and reproducible experimental results.

Predicted Performance and Stability Profile

Based on existing literature for related compounds, a hypothetical stability profile of this compound across different buffer systems is summarized below. It is predicted that the compound will exhibit optimal stability in slightly acidic to neutral pH ranges, with increased degradation observed in alkaline conditions due to the hydrolysis of the phthalimide ring.

Table 1: Predicted Stability of this compound in Common Buffer Systems after 24-hour Incubation at 37°C
Buffer SystempHPredicted Stability (% Remaining)Potential Degradation Pathway
Citrate Buffer5.0>95%Minimal degradation expected.
Phosphate-Buffered Saline (PBS)7.490-95%Minor hydrolysis of the phthalimide ring.
Tris Buffer8.080-90%Increased rate of phthalimide hydrolysis.
Carbonate-Bicarbonate Buffer9.0<70%Significant hydrolysis of the phthalimide ring.

Key Experimental Protocols

To empirically determine the stability of this compound, the following detailed experimental protocols are recommended.

Protocol 1: Assessment of Compound Stability by HPLC

This protocol outlines a method to quantify the degradation of this compound over time in different buffer systems using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Selected buffer solutions (e.g., 0.1 M Citrate buffer pH 5.0, PBS pH 7.4, 0.1 M Tris buffer pH 8.0, 0.1 M Carbonate-Bicarbonate buffer pH 9.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier for mobile phase)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Incubator or water bath set to 37°C

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Working Solution Preparation: Dilute the stock solution with each of the selected buffer systems to a final concentration of 100 µM.

  • Incubation: Aliquot the working solutions into separate autosampler vials for each time point (e.g., 0, 2, 4, 8, 12, and 24 hours). Incubate the vials at 37°C.

  • Sample Analysis: At each designated time point, remove a vial from the incubator and immediately quench any further reaction by adding an equal volume of acetonitrile.

  • HPLC Analysis: Analyze the samples by HPLC. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid. Monitor the elution of the parent compound using a UV detector at a wavelength determined by a preliminary UV scan (e.g., ~220 nm).

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the 0-hour time point.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol is designed to identify the potential degradation products of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Samples from the stability study (Protocol 1)

  • LC-MS system equipped with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Use the same samples prepared for the HPLC stability study.

  • LC-MS Analysis: Inject the samples into the LC-MS system. Use a similar chromatographic method as in the HPLC analysis to separate the parent compound from its degradation products.

  • Mass Spectrometry: Acquire mass spectra for the eluting peaks in both positive and negative ion modes.

  • Data Analysis: Analyze the mass spectra to determine the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear over time. Propose structures for the degradation products based on their mass and the known reactivity of the parent compound (e.g., hydrolysis of the phthalimide ring would result in a product with an increased mass corresponding to the addition of a water molecule).

Visualizing Key Concepts

To further aid in the understanding of the experimental workflow and the potential degradation pathway, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock 10 mM Stock Solution in DMSO working Dilute to 100 µM in Test Buffers stock->working incubate Incubate at 37°C working->incubate timepoints Time Points (0, 2, 4, 8, 12, 24h) incubate->timepoints hplc HPLC Analysis (% Remaining) timepoints->hplc lcms LC-MS Analysis (Degradant ID) timepoints->lcms

Figure 1: Experimental workflow for assessing compound stability.

Degradation_Pathway parent This compound Phthalimide Ring Thioether Linkage hydrolysis_product Hydrolysis Product Ring-Opened Phthalamic Acid Derivative parent:f0->hydrolysis_product:f0 Hydrolysis (Alkaline pH)

Figure 2: Predicted primary degradation pathway in alkaline buffers.

Conclusion

The choice of buffer system is a critical determinant of the stability of this compound in experimental settings. This guide provides a predictive framework and robust experimental protocols to empower researchers to make informed decisions. It is anticipated that the compound will exhibit the greatest stability in buffers with a pH range of 5.0 to 7.4. Conversely, alkaline buffer systems are likely to induce significant degradation through the hydrolysis of the phthalimide ring. Empirical validation using the detailed HPLC and LC-MS protocols is strongly recommended to ascertain the precise stability profile under specific experimental conditions. This systematic approach will ensure the integrity of the compound and the reliability of the resulting scientific data.

A Comparative Guide to the Application of 3-(N-Phthalimidoylmethylthio)propanoic Acid in Hapten-Carrier Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the use of 3-(N-Phthalimidoylmethylthio)propanoic acid as a hapten for conjugation to carrier proteins, a critical step in the development of immunoassays and vaccines. Due to a lack of publicly available experimental data for this compound, this document establishes a comparison with a well-characterized carboxyl-containing hapten, a mercaptopropionic acid derivative of atrazine (MPAD), to provide a framework for its potential application and evaluation.

Introduction to Hapten-Carrier Conjugation

Small molecules, known as haptens, are typically not immunogenic on their own. To elicit a specific antibody response, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The resulting conjugate can then be used to immunize an animal model to produce antibodies specific to the hapten. The efficiency of this conjugation and the density of the hapten on the carrier protein are critical parameters that influence the resulting antibody titer and affinity.[1] this compound is a hapten designed for this purpose, featuring a terminal carboxyl group that can be activated for conjugation to primary amines on a carrier protein.

Comparative Analysis of Haptens

This section compares this compound with an alternative carboxyl-containing hapten, an atrazine derivative (MPAD), for which experimental data is available.

Table 1: Hapten Characteristics
FeatureThis compoundMercaptopropionic Acid Derivative of Atrazine (MPAD)
Structure Contains a phthalimide group, a thioether linkage, and a propanoic acid moiety.Contains a triazine ring, a thioether linkage, and a propanoic acid moiety.
Reactive Group Carboxylic Acid (-COOH)Carboxylic Acid (-COOH)
Conjugation Chemistry EDC/NHS-mediated amide bond formationDCC/NHS-mediated amide bond formation[1]
Potential Applications Immunoassay development, antibody production for targeted therapies.Immunoassay for pesticide monitoring.[1]

Experimental Protocols

A detailed experimental protocol is essential for reproducible hapten-carrier conjugation. Below is a plausible protocol for this compound based on standard EDC/NHS chemistry, alongside the published protocol for the atrazine derivative (MPAD).

Protocol 1: Conjugation of this compound to BSA (Hypothetical)
  • Activation of Hapten:

    • Dissolve 10 mg of this compound in 1 mL of dimethylformamide (DMF).

    • Add a 1.2-fold molar excess of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Incubate the mixture for 4 hours at room temperature to form the NHS-ester of the hapten.

    • Centrifuge to remove the urea byproduct.

  • Conjugation to BSA:

    • Dissolve 10 mg of BSA in 1 mL of 0.1 M phosphate buffer (pH 8.0).

    • Slowly add the activated hapten solution to the BSA solution while gently stirring.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Purification:

    • Remove unconjugated hapten and reaction byproducts by dialysis against phosphate-buffered saline (PBS) at 4°C for 48 hours, with several buffer changes.

    • Alternatively, use a desalting column for purification.

  • Characterization:

    • Determine the protein concentration using a BCA assay.

    • Estimate the hapten density (moles of hapten per mole of BSA) using MALDI-TOF mass spectrometry by comparing the molecular weight of the conjugate to that of the unconjugated BSA.[1]

Protocol 2: Conjugation of Atrazine Derivative (MPAD) to BSA (Published Protocol)[1]
  • Activation of Hapten:

    • A stock solution of the MPAD hapten was prepared in DMF.

    • Dicyclohexylcarbodiimide (DCC) and NHS were added to the hapten solution.[1]

    • The mixture was incubated for 4 hours at room temperature.[1]

    • The urea precipitate was removed by centrifugation.[1]

  • Conjugation to BSA:

    • BSA was dissolved in borate buffer (pH 9.0).[1]

    • The activated hapten solution was added to the BSA solution at different protein-to-hapten molar ratios (1:5, 1:10, 1:20, 1:40, 1:100).[1]

  • Purification and Characterization:

    • The conjugates were characterized for hapten density using MALDI-TOF mass spectrometry and fluorescence spectroscopy.[1]

Quantitative Data Comparison

The following tables present experimental data for the atrazine derivative (MPAD) and provide a template for the expected data for this compound.

Table 2: Hapten Density of BSA Conjugates
Molar Ratio (Hapten:BSA)Hapten Density (moles of MPAD per mole of BSA)[1]Hapten Density (moles of this compound per mole of BSA)
1:53Data not available
1:105Data not available
1:2010Data not available
1:4014Data not available
1:10017Data not available
Table 3: Antibody Titer from Immunization with Hapten-BSA Conjugates
Immunogen (Hapten-BSA Conjugate)Animal ModelTiter (post 3rd booster)[1]
MPAD-BSA (1:40 ratio)Rabbit5 x 10⁻⁵ to 2.0 x 10⁻⁶
This compound-BSANot applicableData not available

Visualizations

Experimental Workflow for Hapten-Carrier Conjugation

Hapten_Conjugation_Workflow cluster_activation Hapten Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization Hapten Carboxyl-containing Hapten (e.g., this compound) Reagents EDC + NHS in DMF Hapten->Reagents Incubate 4h at RT Activated_Hapten NHS-ester Activated Hapten Reagents->Activated_Hapten Conjugation Mix and React 2h at RT Activated_Hapten->Conjugation Carrier_Protein Carrier Protein (BSA) in Buffer (pH 8.0) Carrier_Protein->Conjugation Crude_Conjugate Crude Hapten-BSA Conjugate Conjugation->Crude_Conjugate Purification Dialysis or Desalting Column Crude_Conjugate->Purification Pure_Conjugate Purified Hapten-BSA Conjugate Purification->Pure_Conjugate Characterization MALDI-TOF MS (Hapten Density) Pure_Conjugate->Characterization Immune_Response_Pathway cluster_recognition Antigen Recognition cluster_activation T Cell Dependent B Cell Activation cluster_response Antibody Production Hapten_Carrier Hapten-Carrier Conjugate B_Cell B Cell Hapten_Carrier->B_Cell Binds to B Cell Receptor APC Antigen Presenting Cell (e.g., Macrophage) Hapten_Carrier->APC Phagocytosis Activated_B_Cell Activated B Cell B_Cell->Activated_B_Cell Internalizes & Presents Carrier Peptide Processed_Antigen_APC Processed Carrier Peptide presented on MHC-II APC->Processed_Antigen_APC Helper_T_Cell Helper T Cell Processed_Antigen_APC->Helper_T_Cell T Cell Receptor Binding Helper_T_Cell->Activated_B_Cell Cytokine Release (Activation Signal) Plasma_Cell Plasma Cell Activated_B_Cell->Plasma_Cell Differentiation Memory_B_Cell Memory B Cell Activated_B_Cell->Memory_B_Cell Differentiation Antibodies Hapten-Specific Antibodies Plasma_Cell->Antibodies Secretion

References

A Researcher's Guide to Cross-Reactivity Studies of Small Molecule Antibodies: Featuring 3-(N-Phthalimidoylmethylthio)propanoic Acid Haptens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals venturing into the realm of antibody generation against small molecules, understanding the specificity and potential cross-reactivity of these antibodies is paramount. This guide provides a comprehensive overview of the principles and methodologies for conducting cross-reactivity studies, using the hapten 3-(N-Phthalimidoylmethylthio)propanoic acid as a central example. While specific cross-reactivity data for antibodies generated against this particular hapten is not publicly available, this guide will equip you with the necessary framework to design, execute, and interpret such studies for any small molecule of interest.

The Critical Role of Hapten Design

The journey to a highly specific antibody begins with the design of the hapten-carrier conjugate. Haptens, like this compound, are small molecules that can elicit an immune response only when attached to a larger carrier protein.[1][2] The structure of the hapten and the point of attachment to the carrier protein are critical determinants of the resulting antibody's specificity and affinity.[3]

This compound is a hapten that possesses a carboxyl group at the end of a spacer arm, making it suitable for conjugation to the free amine groups of carrier proteins such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[4] This conjugation is a crucial step in rendering the hapten immunogenic.[5]

Experimental Workflow for Antibody Generation and Characterization

The process of generating and characterizing antibodies against a small molecule hapten follows a well-defined workflow, from immunogen synthesis to cross-reactivity assessment.

experimental_workflow cluster_synthesis Immunogen Synthesis cluster_immunization Antibody Production cluster_characterization Antibody Characterization hapten 3-(N-Phthalimidoylmethylthio) propanoic acid Hapten conjugation Conjugation Reaction (e.g., EDC/NHS chemistry) hapten->conjugation carrier Carrier Protein (e.g., KLH) carrier->conjugation immunogen Hapten-Carrier Immunogen conjugation->immunogen immunization Immunization of Host (e.g., Rabbits, Mice) immunogen->immunization titer Serum Titer Monitoring immunization->titer collection Antiserum Collection titer->collection purification Antibody Purification (e.g., Protein A/G) collection->purification antibody Polyclonal/Monoclonal Antibody purification->antibody elisa Competitive ELISA antibody->elisa specificity Specificity Assessment elisa->specificity cross_reactivity Cross-Reactivity Profiling specificity->cross_reactivity

Fig. 1: General workflow for hapten-specific antibody generation and characterization.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable cross-reactivity studies. Below are generalized protocols for key experiments.

Immunogen Synthesis: Hapten-Carrier Conjugation

The synthesis of the immunogen involves covalently linking the hapten to a carrier protein.

Materials:

  • This compound hapten

  • Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-Buffered Saline (PBS)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve the hapten in a suitable organic solvent (e.g., DMF or DMSO) and then dilute in PBS.

  • Activate the carboxyl group of the hapten by adding EDC and NHS to the hapten solution.

  • Incubate the mixture for 15-30 minutes at room temperature.

  • Add the activated hapten solution to the carrier protein solution in PBS.

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purify the resulting hapten-carrier conjugate by dialysis against PBS to remove unreacted hapten and coupling reagents.

  • Determine the conjugation efficiency by methods such as MALDI-TOF mass spectrometry or by measuring the remaining free hapten.

Antibody Production

The generation of antibodies can be achieved through the immunization of host animals.[5]

Procedure:

  • Emulsify the hapten-carrier immunogen with an equal volume of complete Freund's adjuvant for the primary immunization.

  • Inject the emulsion subcutaneously into host animals (e.g., rabbits or mice). The amount of immunogen will vary depending on the host.

  • Subsequent booster immunizations are performed at regular intervals (e.g., every 2-4 weeks) using the immunogen emulsified with incomplete Freund's adjuvant.

  • Monitor the antibody titer in the serum using an indirect ELISA.

  • Once a high antibody titer is achieved, collect the antiserum.

  • For polyclonal antibodies, the serum can be used directly or the antibodies can be purified using protein A/G affinity chromatography. For monoclonal antibodies, hybridoma technology would be employed.

Cross-Reactivity Assessment by Competitive ELISA

Competitive ELISA is a common and effective method for determining the cross-reactivity of antibodies.[6]

Procedure:

  • Coat a microtiter plate with a suboptimal concentration of a hapten-protein conjugate (different from the immunizing conjugate to avoid carrier-specific antibody interference).

  • Block the unoccupied sites on the plate with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).

  • Prepare a series of dilutions of the compound to be tested for cross-reactivity (competitor) and the original hapten (reference compound).

  • In a separate plate or tubes, pre-incubate a fixed, limited concentration of the antibody with the various concentrations of the competitor and reference compounds.

  • Transfer the antibody-competitor mixtures to the coated and blocked microtiter plate.

  • Incubate to allow the free antibody (not bound to the competitor) to bind to the coated antigen.

  • Wash the plate to remove unbound materials.

  • Add an enzyme-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the plate again.

  • Add a suitable substrate for the enzyme and measure the resulting signal (e.g., color change) using a plate reader.

  • The signal will be inversely proportional to the concentration of the competitor in the sample.

Data Presentation and Interpretation

Quantitative data from cross-reactivity studies should be summarized in a clear and structured table for easy comparison. The cross-reactivity is typically expressed as a percentage relative to the binding of the original hapten.

The IC50 value, which is the concentration of the competitor that inhibits 50% of the antibody binding to the coated antigen, is determined for the hapten and each of the tested compounds. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Hapten / IC50 of Competitor) x 100

Hypothetical Cross-Reactivity Data

The following table illustrates how cross-reactivity data for a hypothetical antibody raised against this compound might be presented. The selection of compounds to test for cross-reactivity should include structurally similar molecules to probe the specificity of the antibody.

CompoundStructureIC50 (nM)% Cross-Reactivity
This compound (Reference Hapten)10 100
N-Methylphthalimide(Structurally related)5002
3-Mercaptopropanoic acid(Structurally related)> 10,000< 0.1
Phthalimide(Structurally related)2,0000.5
Unrelated Small Molecule A(Negative Control)> 10,000< 0.1
Unrelated Small Molecule B(Negative Control)> 10,000< 0.1

Interpretation of Hypothetical Data:

In this hypothetical example, the antibody demonstrates high specificity for the immunizing hapten. The low cross-reactivity with structurally related components like N-Methylphthalimide, 3-Mercaptopropanoic acid, and Phthalimide suggests that the antibody recognizes the entire hapten structure rather than just a fragment. The negligible cross-reactivity with unrelated small molecules confirms the antibody's specificity.

Logical Relationship in Cross-Reactivity Assessment

The decision-making process for evaluating antibody cross-reactivity can be visualized as a logical flow.

cross_reactivity_logic start Start Cross-Reactivity Assessment define Define Structurally Related & Unrelated Compounds start->define perform Perform Competitive ELISA define->perform calculate Calculate IC50 and % Cross-Reactivity perform->calculate evaluate Evaluate Specificity calculate->evaluate high_cr High Cross-Reactivity with Related Compounds evaluate->high_cr > 10% low_cr Low Cross-Reactivity with Related Compounds evaluate->low_cr < 10% unrelated_cr Cross-Reactivity with Unrelated Compounds? high_cr->unrelated_cr low_cr->unrelated_cr nonspecific Non-Specific Binding (Re-evaluate Assay) unrelated_cr->nonspecific Yes specific Antibody is Specific unrelated_cr->specific No end End Assessment nonspecific->end specific->end

Fig. 2: Decision logic for interpreting cross-reactivity results.

Conclusion

While direct experimental data on the cross-reactivity of antibodies generated using this compound haptens is not currently available in the public domain, the principles and methodologies outlined in this guide provide a robust framework for conducting such studies. By carefully designing the hapten-carrier conjugate, following standardized protocols for antibody production and characterization, and systematically evaluating cross-reactivity with a panel of relevant compounds, researchers can confidently assess the specificity of their antibodies. This rigorous approach is essential for the development of reliable immunoassays for research, diagnostics, and therapeutic drug monitoring.

References

Evaluating the Cost-Effectiveness of Synthetic Routes to 3-(N-Phthalimidoylmethylthio)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key chemical intermediates is a critical aspect of the research and development pipeline. This guide provides a comparative analysis of plausible synthetic methodologies for 3-(N-Phthalimidoylmethylthio)propanoic acid, a hapten containing a terminal carboxyl group suitable for conjugation to proteins. The cost-effectiveness of two primary routes, predicated on the widely utilized Gabriel synthesis principles, are evaluated based on reagent costs, reaction conditions, and potential yields.

This analysis focuses on two closely related synthetic strategies, differing in the choice of the halomethylphthalimide precursor. Both methods converge on the S-alkylation of 3-mercaptopropanoic acid. The primary routes explored are:

  • Method A: Synthesis via N-Chloromethylphthalimide

  • Method B: Synthesis via N-Bromomethylphthalimide

The selection between these two precursors often represents a trade-off between the cost of the starting material and its reactivity, which can influence reaction times and overall yields.

Comparative Analysis of Synthesis Methods

The cost-effectiveness of each method is determined by a combination of factors including the price of raw materials, the molar quantities required, and the anticipated product yield. The following tables provide a summary of the estimated costs and key experimental parameters for each synthetic route.

Table 1: Cost Comparison of Key Reagents

ReagentSupplier ExamplePrice (USD)Quantity
3-Mercaptopropanoic acidSigma-Aldrich$58.40100 g
N-ChloromethylphthalimideChem-Impex$221.63100 g
N-BromomethylphthalimideCP Lab Safety$366.89100 g
TriethylamineSigma-Aldrich$40.70100 mL
Dimethylformamide (DMF)-~$0.56/kg (Northeast Asia)Bulk

Table 2: Estimated Cost-Effectiveness of Synthesis Methods (per mole of product)

ParameterMethod A (via N-Chloromethylphthalimide)Method B (via N-Bromomethylphthalimide)
Starting Materials Cost
N-Halomethylphthalimide~$43.34~$87.09
3-Mercaptopropanoic acid~$6.20~$6.20
Triethylamine~$2.97~$2.97
Solvent Cost (DMF) Variable (depends on scale)Variable (depends on scale)
Total Estimated Reagent Cost ~$52.51 ~$96.26
Assumed Yield 85%90%
Estimated Cost per Mole of Product ~$61.78 ~$106.96

Note: Prices are based on currently available catalog listings and may vary. Bulk pricing will significantly reduce costs. Assumed yields are based on typical S-alkylation reactions of this nature.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound based on established chemical principles for S-alkylation reactions.

Method A: Synthesis from N-Chloromethylphthalimide
  • Reaction Setup: To a solution of 3-mercaptopropanoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add triethylamine (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Electrophile: To the resulting solution, add a solution of N-chloromethylphthalimide (1.05 eq) in anhydrous DMF dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Method B: Synthesis from N-Bromomethylphthalimide
  • Reaction Setup: To a solution of 3-mercaptopropanoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add triethylamine (1.1 eq) at room temperature under an inert atmosphere.

  • Addition of Electrophile: Add a solution of N-bromomethylphthalimide (1.05 eq) in anhydrous DMF dropwise to the reaction mixture over 30 minutes.

  • Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Method A.

Logical Workflow for Synthesis

The general synthetic pathway for both methods is an S-alkylation reaction. The workflow can be visualized as follows:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 3-Mercaptopropanoic_Acid 3-Mercaptopropanoic Acid Reaction_Vessel S-Alkylation in DMF 3-Mercaptopropanoic_Acid->Reaction_Vessel Base Base (Triethylamine) Base->Reaction_Vessel N-Halomethylphthalimide N-Halomethylphthalimide (Chloro or Bromo) N-Halomethylphthalimide->Reaction_Vessel Quenching Aqueous Work-up & Acidification Reaction_Vessel->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Final_Product 3-(N-Phthalimidoyl- methylthio)propanoic acid Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Signaling Pathway of Reagents

The reaction proceeds via a nucleophilic substitution mechanism where the thiolate, generated in situ, attacks the electrophilic halomethyl carbon of the phthalimide derivative.

Reaction_Mechanism Thiol 3-Mercaptopropanoic Acid (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base Triethylamine (Et3N) Base->Thiolate Salt Triethylammonium Halide (Et₃NH⁺X⁻) Base->Salt Product 3-(N-Phthalimidoylmethylthio)- propanoic acid (Phth-CH₂-S-R) Thiolate->Product SN2 Attack Halomethylphthalimide N-Halomethylphthalimide (Phth-CH₂-X) Halomethylphthalimide->Product Halomethylphthalimide->Salt

Caption: Simplified reaction pathway for the S-alkylation.

Conclusion

Based on the analysis of reagent costs, Method A, utilizing N-chloromethylphthalimide, presents a more cost-effective route for the synthesis of this compound on a laboratory scale. While N-bromomethylphthalimide (Method B) is more reactive, potentially leading to shorter reaction times and slightly higher yields, the significantly lower cost of N-chloromethylphthalimide makes it the more economical choice.

For industrial-scale production, a thorough process optimization of Method A would be recommended to maximize yield and minimize reaction time, further enhancing its cost-effectiveness. Additionally, the recovery and recycling of the solvent (DMF) would be a critical factor in reducing the overall process cost at a larger scale. Further research into a one-pot synthesis from phthalimide, formaldehyde, and 3-mercaptopropanoic acid could also yield a more economical and atom-efficient process, though this route requires further experimental validation.

Safety Operating Guide

Prudent Disposal of 3-(N-Phthalimidoylmethylthio)propanoic Acid: A Safety-First Approach

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the unknown nature of this compound, a conservative approach to PPE is warranted.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against potential splashes of the chemical, which could cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact. The phthalimide and thioether moieties may cause skin irritation or sensitization, and the overall toxicity is unknown.
Body Protection A laboratory coat is mandatory. A chemical-resistant apron or coveralls should be used if there is a risk of splashing.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.Minimizes the inhalation of any potential vapors or aerosols. Sulfur-containing compounds can have strong, unpleasant odors and unknown inhalation toxicity.[1]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a hazardous waste and transfer it to a licensed waste disposal service.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5][6]

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: As soon as the decision is made to discard the 3-(N-Phthalimidoylmethylthio)propanoic acid, it must be treated as hazardous waste.[6][7]

  • Segregate Incompatible Wastes: Store the container with this chemical waste separately from other incompatible materials. As a general precaution, keep it away from strong oxidizing agents, strong bases, and strong acids to prevent any unforeseen reactions.[8][9]

Step 2: Waste Accumulation and Container Management
  • Use a Proper Container: The waste should be collected in its original container or a compatible, leak-proof container with a secure screw-top cap. The container must be in good condition, free of cracks or residue on the outside.[4][6][9]

  • Label the Container: Affix a "Hazardous Waste" label to the container immediately.[5][6] The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations).

    • The words "Hazardous Waste".

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

  • Keep the Container Closed: The waste container must remain securely closed at all times, except when adding more waste.[5][6][7] This prevents the release of vapors and protects against spills.

  • Secondary Containment: Store the waste container in a designated "Satellite Accumulation Area" within the lab.[7][9] The container should be placed in a secondary containment bin made of a compatible material to contain any potential leaks.

Step 3: Arranging for Disposal
  • Do Not Exceed Accumulation Limits: Laboratories are subject to limits on the amount of hazardous waste they can accumulate and the length of time it can be stored.[5][7]

  • Contact EHS for Pickup: Once the container is full or is approaching the time limit for storage, contact your institution's EHS department or the designated hazardous waste management service to arrange for pickup.[4][7] Do not transport hazardous waste outside of your laboratory.[4]

Step 4: Disposal of Contaminated Materials
  • Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads from a spill cleanup, or weighing papers, must also be disposed of as hazardous waste.[4][6] Collect these materials in a separate, clearly labeled, sealed plastic bag or container.

  • Empty Containers: An "empty" container that held this chemical must be treated as hazardous waste unless properly decontaminated. A common procedure for decontamination is to triple-rinse the container with a suitable solvent that can dissolve the compound. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[4][6] Consult your EHS office for the approved procedure for container decontamination.

Experimental Workflow for Disposal

G General Workflow for Hazardous Chemical Disposal A Step 1: Identify & Segregate Treat as hazardous waste. Segregate from incompatibles. B Step 2: Accumulate in Labeled Container Use compatible, sealed container. Attach 'Hazardous Waste' label. A->B C Step 3: Store in Satellite Accumulation Area Use secondary containment. Keep container closed. B->C D Step 4: Manage Contaminated Materials Dispose of contaminated PPE and materials as hazardous waste. C->D E Step 5: Arrange for Professional Disposal Contact EHS for waste pickup. Follow institutional procedures. D->E F Waste Removed by Licensed Professionals E->F

Caption: General workflow for the safe disposal of hazardous laboratory chemicals.

References

Personal protective equipment for handling 3-(N-Phthalimidoylmethylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(N-Phthalimidoylmethylthio)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate, essential safety and logistical information for handling this compound. The following procedures are based on the safety data for structurally similar compounds, such as 3-(methylthio)propanoic acid and other thiopropanoic acid derivatives, in the absence of a specific Safety Data Sheet (SDS) for the named compound. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRequired PPESpecifications and Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2][4]Must be worn at all times to protect against splashes, which could cause serious eye damage.[1][2][5]
Hand Protection Chemical-resistant gloves.[1][2][4]Nitrile or neoprene gloves are recommended to prevent skin contact that could lead to severe burns. Inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory coat. A chemical-resistant apron or coveralls should be worn over the lab coat when there is a potential for splashing.[2][4]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[6][7] If ventilation is inadequate or when handling powders, a NIOSH-approved respirator with an appropriate cartridge is recommended.Minimizes the inhalation of potentially harmful vapors, mists, or dust.

Operational Plan: From Handling to Disposal

A systematic workflow is crucial for the safe and efficient handling of this compound.

I. Preparation
  • Review Safety Data: Before beginning any work, review the available safety information for structurally similar compounds.

  • Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.[6][7]

  • Gather Materials: Assemble all necessary equipment and reagents.

  • Don PPE: Put on all required personal protective equipment as outlined in Table 1.

II. Handling
  • Weighing and Transferring:

    • Handle the compound in a chemical fume hood to minimize inhalation exposure.[6]

    • Avoid direct contact.[6]

    • Use appropriate tools for transfers to prevent spills.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE for cleanup.

    • Contain the spill using an inert absorbent material like sand or vermiculite.[6]

    • Collect the absorbed material into a suitable container for disposal.[6][8]

    • Prevent the spill from entering drains or waterways.[6]

III. Storage
  • Container: Store in a tightly sealed container to prevent leakage.[1][6]

  • Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][8]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and bases.[6][9]

IV. Disposal Plan
  • Waste Collection: All waste material containing this compound, including contaminated consumables, should be collected in a designated and clearly labeled waste container.

  • Disposal Route: Dispose of chemical waste in accordance with all applicable federal, state, and local environmental regulations.[1] Contact your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Workflow Diagram

Figure 1. Standard Operating Procedure Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Storage & Disposal cluster_spill Spill Response prep1 Review Safety Data prep2 Ensure Proper Ventilation prep1->prep2 prep3 Gather Materials prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weighing and Transferring in Fume Hood prep4->handle1 handle2 Conduct Experiment handle1->handle2 post1 Decontaminate Work Area handle2->post1 store Store in a Cool, Dry, Ventilated Area post2 Segregate Waste post1->post2 dispose Dispose via EHS Guidelines post2->dispose spill_node Spill Occurs spill1 Evacuate Area spill_node->spill1 spill2 Don Appropriate PPE spill1->spill2 spill3 Contain and Absorb Spill spill2->spill3 spill4 Collect Waste spill3->spill4 spill5 Dispose of Contaminated Materials spill4->spill5

Caption: Standard operating procedure for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。